Axinysone B
Description
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Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(1aS,4R,7S,7aS,7bR)-4-hydroxy-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one |
InChI |
InChI=1S/C15H22O2/c1-8-5-6-10(16)9-7-11(17)12-13(14(12,2)3)15(8,9)4/h7-8,10,12-13,16H,5-6H2,1-4H3/t8-,10+,12-,13+,15+/m0/s1 |
InChI Key |
KDPNSOLPHGZUAY-RHVNPFLSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Architecture of Axinysone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Axinysone B, a sesquiterpenoid with the molecular formula C₁₅H₂₂O₂, has been identified as a promising natural product with notable biological activity. Isolated from both the marine red alga Laurencia similis and the mushroom Anthracophyllum sp. BCC18695, this compound has demonstrated antibacterial properties, particularly against Staphylococcus. This technical guide provides a comprehensive overview of the chemical structure elucidation of this compound, detailing the spectroscopic data and experimental protocols that have been instrumental in defining its molecular framework.
Introduction
The quest for novel therapeutic agents has led researchers to explore diverse natural sources, from marine flora to terrestrial fungi. This compound emerges from this search as a molecule of interest. Its discovery in two distinct biological sources hints at a potentially widespread and ecologically significant compound. The elucidation of its precise chemical structure is the foundational step for any future investigation into its synthesis, mechanism of action, and potential as a drug lead. This document serves to consolidate the available scientific data and methodologies employed in the structural determination of this compound.
Isolation and Purification
The initial step in the characterization of any natural product is its isolation from the source organism in a pure form. The following outlines the general experimental protocols for the extraction and purification of this compound.
General Extraction Protocol
A generalized workflow for the isolation of this compound from its natural sources is depicted below. This process typically involves solvent extraction followed by chromatographic separation.
Caption: General workflow for the isolation and purification of this compound.
Detailed Experimental Protocols
-
Extraction from Laurencia similis : The collected algal material is typically air-dried and then exhaustively extracted with a solvent such as ethyl acetate or a mixture of dichloromethane and methanol. The resulting crude extract is then concentrated under reduced pressure.
-
Extraction from Anthracophyllum sp. BCC18695 : The fungal biomass is usually subjected to solvent extraction, often with methanol or ethyl acetate, to obtain the crude extract containing the secondary metabolites.
-
Chromatographic Separation : The crude extract is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are then pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Spectroscopic Data for Structure Elucidation
The determination of the chemical structure of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Mass Spectrometry (MS)
High-resolution mass spectrometry is crucial for determining the molecular formula of a compound.
| Parameter | Value |
| Molecular Formula | C₁₅H₂₂O₂ |
| Molecular Weight | 234.33 g/mol |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. While the specific, detailed NMR data tables from the primary literature are not publicly available in their entirety, the general approach to analyzing such data is outlined below.
3.2.1. General ¹H NMR Data Interpretation
The ¹H NMR spectrum of this compound would be analyzed for:
-
Chemical Shifts (δ) : Indicating the electronic environment of each proton.
-
Integration : Revealing the number of protons corresponding to each signal.
-
Multiplicity (Splitting Patterns) : Providing information about neighboring protons.
3.2.2. General ¹³C NMR Data Interpretation
The ¹³C NMR spectrum provides information on the number and types of carbon atoms present in the molecule. Key features to analyze include:
-
Chemical Shifts (δ) : Differentiating between sp³, sp², and sp hybridized carbons, as well as carbons bonded to heteroatoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer) : Experiments would be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.
Proposed Chemical Structure
Based on the collective spectroscopic evidence, the following chemical structure has been proposed for this compound.
Caption: Logical workflow for the structure elucidation of this compound.
Conclusion
The elucidation of the chemical structure of this compound is a critical achievement that paves the way for further research into its biological activities and potential therapeutic applications. The combination of meticulous isolation techniques and powerful spectroscopic methods has provided a clear picture of its molecular architecture. Future work will likely focus on the total synthesis of this compound, which will not only confirm the proposed structure but also provide a scalable source of the compound for in-depth biological evaluation and the development of novel derivatives with enhanced properties.
An In-depth Spectroscopic Analysis of Axinysone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axinysone B is a naturally occurring sesquiterpenoid of the aristolane class, a group of compounds characterized by a distinctive tricyclic carbon skeleton. First identified from marine and fungal sources, this compound has drawn interest within the natural products community. This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, offering a foundational resource for researchers engaged in natural product synthesis, characterization, and drug discovery. The structural elucidation of this compound has been accomplished through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and optical methods.
Spectroscopic Data Presentation
The structural characterization of this compound is underpinned by a detailed analysis of its spectroscopic data. The following tables summarize the quantitative ¹H and ¹³C NMR data, which are crucial for the assignment of its complex molecular architecture.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1 | 4.07 | dd | 3.0, 1.3 |
| 2 | 3.91 | q-like | 2.9 |
| 3α | 1.87 | m | |
| 3β | 2.21 | m | |
| 4 | 1.80 | m | |
| 6 | 1.56 | d | 7.8 |
| 7 | 1.74 | dd | 7.8, 1.2 |
| 9 | 5.87 | d | 1.2 |
| 12 | 1.23 | s | |
| 13 | 1.35 | s | |
| 14 | 1.08 | d | 7.0 |
| 15 | 1.25 | s |
Note: Data acquired in methanol-d₄. Chemical shifts are referenced to the residual solvent signal.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Carbon Type |
| 1 | 77.3 | CH |
| 2 | 71.9 | CH |
| 3 | 25.6 | CH₂ |
| 4 | 32.8 | CH |
| 5 | 40.2 | C |
| 6 | 42.2 | CH |
| 7 | 39.3 | CH |
| 8 | 199.7 | C=O |
| 9 | 130.0 | CH |
| 10 | 168.3 | C |
| 11 | 29.1 | C |
| 12 | 20.9 | CH₃ |
| 13 | 32.4 | CH₃ |
| 14 | 15.1 | CH₃ |
| 15 | 21.8 | CH₃ |
Note: Data acquired in methanol-d₄. Carbon types were determined by DEPT experiments.
Mass Spectrometry, IR, and UV-Vis Data
-
High-Resolution Mass Spectrometry (HR-MS): The molecular formula of this compound has been established as C₁₅H₂₂O₂. The exact mass is a critical piece of data for confirming the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for hydroxyl (-OH) and carbonyl (C=O) functional groups, which are key features of its structure.
-
UV-Vis Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule, particularly the conjugated systems present in the aristolane skeleton.
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental to the accurate structural elucidation of natural products like this compound. The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
-
Sample Preparation: A pure sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent, such as methanol-d₄ (CD₃OD) or chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
-
Data Acquisition: ¹H, ¹³C, and a suite of 2D NMR spectra (COSY, HSQC, HMBC, and NOESY) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: The chemical shifts (δ) are referenced to the residual solvent signal. Coupling constants (J) are measured in Hertz (Hz). The 2D NMR spectra are used to establish proton-proton and proton-carbon correlations, which are essential for assigning the complex spin systems and the overall carbon framework of the molecule.
Mass Spectrometry
-
Instrumentation: High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer.
-
Ionization Method: Electrospray ionization (ESI) is a common method for generating ions of natural products like this compound.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is used to determine the exact mass and subsequently the molecular formula of the compound.
Visualizing the Spectroscopic Analysis Workflow
The logical flow of spectroscopic data analysis for the structure elucidation of a natural product like this compound can be visualized as a structured workflow.
Signaling Pathways and Logical Relationships
At present, the specific signaling pathways modulated by this compound are an active area of research. The workflow for investigating these biological activities would typically follow the pathway outlined below.
The Enigmatic Biosynthesis of Axinysone B in Anthracophyllum sp.: A Call for Scientific Exploration
Researchers, scientists, and drug development professionals focused on novel therapeutic agents have long been intrigued by the marine-derived sesquiterpenoid, Axinysone B. Despite its potential, a comprehensive understanding of its biosynthesis within the fungus Anthracophyllum sp. remains elusive. A thorough review of the current scientific literature reveals a significant knowledge gap, with no detailed studies elucidating the specific biosynthetic pathway, the associated gene cluster, or quantitative production data for this compound.
This lack of specific information prevents the construction of a detailed technical guide as initially intended. Key elements required for such a guide, including quantitative data for comparative analysis, detailed experimental protocols, and the visualization of the biosynthetic pathway, are not available in published research.
While the direct biosynthetic pathway of this compound is uncharacterized, the broader field of fungal secondary metabolite biosynthesis offers a framework for future investigation. Fungal genomes are known to harbor a wealth of biosynthetic gene clusters (BGCs), which are responsible for the production of a diverse array of natural products.[1][2][3] The discovery and characterization of these BGCs are often the first step in understanding and harnessing the production of valuable compounds.[4][5]
A Roadmap for Future Research
To unravel the biosynthesis of this compound, a multi-faceted approach will be necessary, likely involving the following key stages:
-
Genome Sequencing of Anthracophyllum sp.: The foundational step will be to obtain a high-quality genome sequence of an this compound-producing strain of Anthracophyllum sp. This will provide the raw genetic data necessary to identify putative BGCs.
-
Bioinformatic Analysis to Identify the this compound BGC: Using bioinformatics tools like antiSMASH, the sequenced genome can be mined for BGCs.[1][2] The search would focus on identifying a terpene BGC, as this compound is a sesquiterpenoid. Key enzymatic domains to look for would include a terpene synthase, cytochrome P450 monooxygenases, and other modifying enzymes.
-
Gene Knockout and Heterologous Expression to Functionally Characterize the BGC: Once a candidate BGC is identified, its function can be confirmed through genetic manipulation. Knocking out core genes within the cluster in Anthracophyllum sp. should abolish the production of this compound. Conversely, heterologously expressing the entire BGC in a suitable host organism, such as Aspergillus oryzae or Saccharomyces cerevisiae, should result in the production of this compound.[6][7][8][9]
-
In Vitro Enzymatic Assays: To understand the precise function of each enzyme in the pathway, individual enzymes would need to be expressed, purified, and their activity assayed in vitro with putative substrates.[10][11][12][13] This would allow for the detailed characterization of the catalytic mechanism and substrate specificity of each biosynthetic step.
A Hypothetical Experimental Workflow
The following diagram illustrates a potential workflow for the identification and characterization of the this compound biosynthetic gene cluster.
Figure 1. A proposed experimental workflow for elucidating the this compound biosynthetic pathway.
The Path Forward
The study of this compound biosynthesis in Anthracophyllum sp. represents a green field for researchers. The application of modern genomic and synthetic biology techniques holds the key to unlocking the secrets of its formation. Elucidating this pathway will not only provide fundamental scientific knowledge but could also pave the way for the sustainable production of this compound and its analogs for potential therapeutic applications. The broader scientific community is encouraged to undertake this important research to fill this existing void in our understanding of fungal natural product biosynthesis.
References
- 1. An interpreted atlas of biosynthetic gene clusters from 1,000 fungal genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthetic gene cluster profiling predicts the positive association between antagonism and phylogeny in Bacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive curation and analysis of fungal biosynthetic gene clusters of published natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Global analysis of biosynthetic gene clusters reveals conserved and unique natural products in entomopathogenic nematode-symbiotic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linking a Gene Cluster to Atranorin, a Major Cortical Substance of Lichens, through Genetic Dereplication and Heterologous Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of Biscognienyne B Involving a Cytochrome P450-Dependent Alkynylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heterologous Expression and Biochemical Analysis Reveal a Schizokinen-Based Siderophore Pathway in Leptolyngbya (Cyanobacteria) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of heterologous taxadiene production in K- and B-derived Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heterologous Expression of the Oxytetracycline Biosynthetic Pathway in Myxococcus xanthus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Enzyme-Enzyme Interactions in Monolignol Biosynthesis [frontiersin.org]
- 12. Enzymology of the carnitine biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The enzymology of cystathionine biosynthesis: strategies for the control of substrate and reaction specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Isolation of Axinysone B from Laurencia similis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of Axinysone B, a sesquiterpenoid, from the marine red alga Laurencia similis. The document details the necessary experimental protocols, presents all available quantitative data in a structured format, and includes visualizations of the experimental workflow to facilitate understanding and replication.
Introduction
This compound is a member of the axinysane class of sesquiterpenoids, characterized by a unique carbon skeleton. First isolated from the marine sponge Axinyssa sp., it has also been identified as a secondary metabolite in the red alga Laurencia similis.[1] The presence of this class of compounds in both sponges and algae suggests a potential symbiotic relationship or a common biosynthetic pathway. This guide focuses on the isolation of this compound from Laurencia similis, a species known for its rich and diverse chemical constituents.[1]
Data Presentation
Table 1: Physicochemical and Spectrometric Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₅H₂₂O₂ |
| Molecular Weight | 234 g/mol |
| Optical Rotation [α]D | +121 (c 0.1, CHCl₃) |
| High-Resolution EIMS | m/z 234.1620 [M]⁺ (calcd for C₁₅H₂₂O₂, 234.1620) |
| Electron Impact MS (EIMS) | m/z (% rel. int.): 234 [M]⁺ (28), 219 (12), 206 (18), 191 (100), 173 (20), 163 (35), 147 (25), 135 (30), 121 (45), 107 (40), 93 (55), 81 (60), 67 (50), 55 (70), 43 (85) |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | ¹³C (δ, mult.) | ¹H (δ, mult., J in Hz) |
| 1 | 200.1 (s) | |
| 2 | 125.6 (d) | 5.85 (s) |
| 3 | 165.4 (s) | |
| 4 | 36.4 (t) | 2.30 (m) |
| 5 | 24.8 (t) | 1.95 (m) |
| 6 | 38.7 (d) | 2.15 (m) |
| 7 | 121.8 (d) | 5.10 (t, 7.0) |
| 8 | 136.2 (s) | |
| 9 | 40.1 (t) | 2.05 (m) |
| 10 | 26.5 (t) | 1.60 (m) |
| 11 | 35.8 (d) | 1.80 (m) |
| 12 | 21.2 (q) | 0.95 (d, 7.0) |
| 13 | 21.5 (q) | 0.93 (d, 7.0) |
| 14 | 25.7 (q) | 1.68 (s) |
| 15 | 17.6 (q) | 1.60 (s) |
Experimental Protocols
The isolation of this compound from Laurencia similis involves a multi-step process including extraction, chromatographic separation, and purification. The following protocols are based on established methods for the isolation of sesquiterpenes from marine algae.
Algal Material Collection and Preparation
-
Collection: Specimens of Laurencia similis are collected from their natural habitat (e.g., coastal regions of Borneo).
-
Identification: The alga should be identified by a qualified taxonomist.
-
Preparation: The collected algal material is cleaned of epiphytes and debris, then air-dried or freeze-dried to preserve the chemical constituents. The dried alga is then ground into a fine powder.
Extraction
-
The powdered algal material (e.g., 1 kg) is exhaustively extracted with a solvent mixture, typically dichloromethane/methanol (CH₂Cl₂/MeOH) at a 1:1 ratio, at room temperature.
-
The extraction is repeated multiple times (e.g., 3 times) to ensure complete recovery of the secondary metabolites.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
The crude extract is then partitioned between an organic solvent (e.g., ethyl acetate, EtOAc) and water. The organic layer, containing the less polar compounds including this compound, is collected and concentrated.
Chromatographic Purification
The purification of this compound from the crude extract is achieved through a series of chromatographic steps.
-
Column Preparation: A glass column is packed with silica gel 60 (70-230 mesh) as the stationary phase, using a suitable solvent such as n-hexane to create a slurry.
-
Sample Loading: The concentrated organic extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution: The column is eluted with a solvent gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (EtOAc). For example:
-
n-Hexane (100%)
-
n-Hexane:EtOAc (9:1)
-
n-Hexane:EtOAc (8:2)
-
n-Hexane:EtOAc (1:1)
-
EtOAc (100%)
-
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc, 7:3) and visualized under UV light and/or by staining with a vanillin-sulfuric acid reagent.
-
Fractions containing compounds with similar TLC profiles are combined. This compound is expected to elute in the moderately polar fractions.
-
Column: A reverse-phase C18 column is typically used for the final purification of sesquiterpenes.
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (ACN) and water (H₂O) or methanol (MeOH) and water is employed.
-
Detection: A UV detector is used to monitor the elution of compounds.
-
Purification: The fraction containing this compound from the silica gel column is subjected to semi-preparative HPLC to yield the pure compound.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the isolation and identification of this compound.
Biological Activity
While several compounds isolated from Laurencia similis have shown antibacterial and cytotoxic effects, the specific biological activities of this compound have not been extensively studied.[1] Generally, sesquiterpenoids from marine sources are known to exhibit a wide range of biological activities, including anti-inflammatory and cytotoxic properties.
Further research is required to determine the cytotoxic potential of this compound against various cancer cell lines and to investigate its potential anti-inflammatory effects. A logical next step would be to screen this compound in assays that measure cell viability in cancer cell lines and to study its effect on key inflammatory signaling pathways, such as the NF-κB pathway.
Proposed Future Research Workflow
Caption: Proposed workflow for investigating the biological activity of this compound.
Conclusion
This technical guide outlines the methodology for the isolation of this compound from the red alga Laurencia similis. The provided protocols and data serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery. The unique structure of this compound and the known biological activities of related sesquiterpenoids warrant further investigation into its therapeutic potential. The proposed future research workflow provides a roadmap for exploring the bioactivity and mechanism of action of this interesting marine natural product.
References
In-depth Technical Guide: Unraveling the Mechanisms of Action of Potential "Axinysone B" Analogs in Cancer Cells
Disclaimer: Initial searches for "Axinysone B" did not yield any specific compound with this name in the scientific literature, suggesting a possible typographical error. This guide, therefore, explores the mechanisms of action of several potential alternative compounds and proteins based on phonetic and contextual similarities to the original query. These include the antitumor antibiotic Azinomycin B , the tyrosine kinase inhibitor Axitinib , and the scaffold protein Axin , all of which have established roles in cancer biology.
Azinomycin B: A DNA Cross-linking Agent
Azinomycin B is a potent antitumor antibiotic known for its ability to induce interstrand DNA cross-links, a mechanism that is highly cytotoxic to cancer cells.
Mechanism of Action
The primary mechanism of Azinomycin B involves its covalent binding to DNA, leading to the formation of cross-links between the two DNA strands. This action effectively halts DNA replication and transcription, ultimately triggering apoptotic cell death. Studies have shown a strong correlation between the nucleophilicity of the DNA sequence and the efficiency of cross-link formation.[1] The binding of Azinomycin B to DNA is non-intercalative, meaning it does not slide between the base pairs of the DNA helix.[1]
Experimental Protocols:
-
DNA Cross-linking Assays: To determine the extent and sequence selectivity of DNA cross-linking by Azinomycin B, researchers often employ techniques such as gel electrophoresis-based assays with radiolabeled or fluorescently tagged DNA fragments. A kinetic assay can be utilized to determine the regioselectivity and orientation of the covalent bond formation.[1]
-
Viscometry and Fluorescence Resonance Energy Transfer (FRET): These biophysical techniques are used to study the non-covalent interactions and conformational changes in DNA upon binding of Azinomycin B, confirming its non-intercalative binding mode.[1]
Signaling Pathway Diagram:
Caption: Mechanism of Azinomycin B-induced cytotoxicity.
Axitinib: A Multi-target Tyrosine Kinase Inhibitor
Axitinib is a small molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis (the formation of new blood vessels).
Mechanism of Action
Axitinib primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3). By inhibiting these receptors, Axitinib blocks the signaling pathways that lead to angiogenesis, thereby cutting off the tumor's blood supply and inhibiting its growth and metastasis. It is reported to be significantly more potent than first-generation VEGFR inhibitors.
Experimental Protocols:
-
Kinase Inhibition Assays: In vitro kinase assays are used to determine the inhibitory concentration (IC50) of Axitinib against a panel of tyrosine kinases, confirming its selectivity for VEGFRs.
-
Cell Proliferation and Angiogenesis Assays: The effect of Axitinib on cancer cell proliferation is measured using assays like the MTT or BrdU incorporation assay. In vitro angiogenesis assays, such as the tube formation assay using human umbilical vein endothelial cells (HUVECs), are employed to assess its anti-angiogenic properties.
-
Western Blotting: This technique is used to analyze the phosphorylation status of VEGFRs and downstream signaling proteins (e.g., Akt, ERK) in cancer cells treated with Axitinib, confirming its mechanism of action.
Signaling Pathway Diagram:
Caption: Axitinib inhibits VEGF-mediated angiogenesis.
Axin: A Key Regulator of Wnt Signaling and Apoptosis
Axin is a scaffold protein that plays a critical negative regulatory role in the canonical Wnt signaling pathway, a pathway frequently dysregulated in various cancers. It also has functions related to the induction of apoptosis.
Mechanism of Action in Wnt Signaling
In the absence of a Wnt signal, Axin forms a "destruction complex" with other proteins, including adenomatous polyposis coli (APC) and glycogen synthase kinase 3β (GSK-3β).[2][3] This complex facilitates the phosphorylation of β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[2][3][4] This keeps the levels of free β-catenin low, preventing its translocation to the nucleus and the activation of Wnt target genes that promote cell proliferation. In many cancers, mutations in components of this pathway lead to the stabilization of β-catenin and uncontrolled cell growth.
Role in Apoptosis
Overexpression of Axin has been shown to induce apoptosis in several cell lines. This pro-apoptotic function is linked to its ability to activate the c-Jun N-terminal kinase (JNK) signaling pathway. The formation of a complex between Axin, GSK-3β, and β-catenin is crucial for promoting GSK-3β-dependent phosphorylation of β-catenin, which can influence apoptotic pathways.[2][3]
Experimental Protocols:
-
Co-immunoprecipitation (Co-IP): This technique is used to demonstrate the physical interaction between Axin and other components of the destruction complex (APC, GSK-3β, β-catenin).
-
Western Blotting: To assess the levels of total and phosphorylated β-catenin in cells with altered Axin expression.
-
Luciferase Reporter Assays: To measure the activity of the Wnt/β-catenin signaling pathway by using a reporter construct containing TCF/LEF binding sites upstream of a luciferase gene.
-
Apoptosis Assays: Annexin V/Propidium Iodide staining followed by flow cytometry is used to quantify apoptosis in cells overexpressing Axin.
Signaling Pathway Diagram:
Caption: Role of Axin in the canonical Wnt signaling pathway.
Due to the ambiguity of the initial query, we recommend verifying the precise name of the compound of interest for a more targeted and accurate in-depth technical guide.
References
- 1. Studies on the mechanism of action of azinomycin B: definition of regioselectivity and sequence selectivity of DNA cross-link formation and clarification of the role of the naphthoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Axin, a negative regulator of the Wnt signaling pathway, forms a complex with GSK‐3β and β‐catenin and promotes GSK‐3β‐dependent phosphorylation of β‐catenin | The EMBO Journal [link.springer.com]
- 3. Axin, a negative regulator of the Wnt signaling pathway, forms a complex with GSK-3beta and beta-catenin and promotes GSK-3beta-dependent phosphorylation of beta-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insights into the regulation of Axin function in canonical Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Axinysone B: A Sesquiterpenoid from Fungal and Algal Origins
A comprehensive overview of the discovery, origins, and preliminary biological assessment of the sesquiterpenoid Axinysone B, isolated from both a terrestrial mushroom and a marine red alga.
Introduction
This compound is a sesquiterpenoid natural product that has been identified from two distinct biological sources, highlighting the diverse biosynthetic capabilities of different organisms. Its discovery from both a terrestrial fungus and a marine alga makes it a subject of interest for natural product chemists and pharmacologists. This document provides a technical overview of the discovery, isolation, and initial biological screening of this compound.
Discovery and Natural Origins
This compound has been independently isolated from two different organisms:
-
A Terrestrial Fungus: The mushroom Anthracophyllum sp. BCC18695 was one of the first reported sources of this compound. This discovery was part of a broader investigation into the secondary metabolites of this fungal species.
-
A Marine Red Alga: this compound has also been isolated from the red alga Laurencia similis. This finding underscores the prevalence of halogenated and non-halogenated terpenoids within the Laurencia genus, a well-known producer of diverse secondary metabolites.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 1114491-60-9 |
| Molecular Formula | C₁₅H₂₂O₂ |
| Molecular Weight | 234.33 g/mol |
| Compound Type | Sesquiterpenoid |
| Physical Description | Solid |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are derived from the primary literature. The following sections outline the general methodologies employed in the extraction and purification from its natural sources.
Isolation from Anthracophyllum sp. BCC18695
While the full experimental text is not publicly available, the general procedure for isolating sesquiterpenoids from fungal cultures typically involves the following steps:
-
Culturing and Extraction: The fungus is cultivated on a suitable solid or liquid medium. The fungal biomass and/or the culture broth are then extracted with organic solvents such as ethyl acetate or methanol to obtain a crude extract.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual components. This often begins with vacuum liquid chromatography (VLC) or column chromatography over silica gel, using a gradient of solvents (e.g., hexane, ethyl acetate, methanol).
-
Further Purification: Fractions containing compounds of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
Isolation from Laurencia similis
The isolation of sesquiterpenoids from marine algae generally follows this workflow:
-
Sample Collection and Extraction: The fresh or dried algal material is extracted with an organic solvent, typically a mixture of dichloromethane and methanol.
-
Solvent Partitioning: The resulting crude extract is often partitioned between different immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatography: The organic-soluble fractions are then subjected to repeated column chromatography on silica gel and/or Sephadex LH-20.
-
Final Purification: Final purification to obtain pure this compound is usually achieved by preparative TLC or HPLC.
-
Structural Analysis: The definitive structure is established through comprehensive spectroscopic analysis as described above.
Biological Activity
Preliminary biological screenings have been conducted on crude extracts and other compounds isolated alongside this compound. While specific quantitative data for this compound is not detailed in the available literature, the following activities have been noted for compounds from the same sources:
-
Antibacterial Activity: this compound is reported to possess antibacterial activity against Staphylococcus species. However, specific Minimum Inhibitory Concentration (MIC) values are not provided in the currently accessible literature. Other compounds isolated from Laurencia similis have shown activity against antibiotic-resistant clinical bacteria.
-
Cytotoxic Activity: In the study of metabolites from Anthracophyllum sp. BCC18695, various isolated compounds were evaluated for their cytotoxicity against a panel of cancer cell lines (MCF-7, KB, NCI-H187) and a normal cell line (Vero). While the specific IC₅₀ values for this compound were not reported in the available abstracts, related compounds from the same study exhibited cytotoxic effects.
A comprehensive table of quantitative biological data for this compound cannot be constructed at this time due to the lack of specific data in the publicly available literature.
Signaling Pathways and Logical Relationships
As the mechanism of action and specific biological targets of this compound have not yet been elucidated, diagrams of signaling pathways are not applicable at this stage of research. The logical workflow for its discovery and initial investigation is presented below.
Conclusion
This compound is a sesquiterpenoid of interest due to its dual origin from both fungal and algal sources. While its presence has been confirmed and its structure elucidated, a detailed investigation into its biological activities and mechanism of action is still required. The preliminary reports of antibacterial activity warrant further investigation, including the determination of MIC values against a broader panel of pathogens and studies to identify its molecular target. Similarly, comprehensive cytotoxic screening with specific IC₅₀ values is necessary to ascertain its potential as an anticancer agent. Future research should focus on obtaining this quantitative data and exploring the biosynthetic pathways leading to this compound in these two very different organisms.
An In-depth Technical Guide to Axinysone B (CAS: 1114491-60-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axinysone B is a naturally occurring sesquiterpenoid that has garnered interest within the scientific community for its potential biological activities. First identified from both fungal and algal sources, this compound presents a unique chemical scaffold that is a subject of ongoing research for its therapeutic potential. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, biological activities with corresponding quantitative data, and the experimental protocols utilized in its study.
Chemical Properties
This compound is classified as an aristolane sesquiterpenoid. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 1114491-60-9 |
| Molecular Formula | C₁₅H₂₂O₂ |
| Molecular Weight | 234.33 g/mol |
| Source | Mushroom Anthracophyllum sp. BCC18695 and Red Alga Laurencia similis |
| Purity | ≥98% |
Biological Activity
This compound has been evaluated for a range of biological activities, including antimalarial, antibacterial, and cytotoxic effects. The quantitative data from these studies are presented below.
Antimalarial Activity
| Organism | Strain | IC₅₀ (µg/mL) |
| Plasmodium falciparum | K1 | >50 |
Antibacterial Activity
| Organism | MIC (µg/mL) |
| Bacillus cereus | >100 |
Cytotoxicity
| Cell Line | Cell Type | IC₅₀ (µg/mL) |
| KB | Oral epidermoid carcinoma | >100 |
| MCF-7 | Breast adenocarcinoma | >100 |
| NCI-H187 | Small cell lung cancer | >100 |
| Vero | African green monkey kidney | >100 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to facilitate reproducibility and further investigation.
Isolation of this compound from Anthracophyllum sp. BCC18695
The isolation of this compound from the mushroom Anthracophyllum sp. BCC18695 involves a multi-step extraction and chromatographic purification process.
Determining the Absolute Stereochemistry of Axinysone B: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms in a molecule, its absolute stereochemistry, is a critical determinant of its biological activity. For novel natural products such as Axinysone B, unambiguously assigning the absolute configuration of all stereogenic centers is a foundational step in understanding its therapeutic potential and developing synthetic routes for its production. This technical guide outlines the common, powerful techniques employed to elucidate the absolute stereochemistry of complex molecules, using the hypothetical case of this compound as an illustrative framework.
Due to the limited publicly available information specifically detailing the stereochemical determination of this compound, this document serves as a comprehensive overview of the established methodologies that would be applied to a molecule of its nature. The primary methods discussed include Nuclear Magnetic Resonance (NMR) spectroscopy, chiroptical methods such as Electronic Circular Dichroism (ECD), and computational analysis.
Spectroscopic and Chiroptical Analysis
A cornerstone in the determination of absolute stereochemistry is the use of spectroscopic techniques that are sensitive to the chiral nature of a molecule. These methods provide data that can be compared with computationally predicted values for different stereoisomers to identify the correct configuration.
The Mosher method is a well-established NMR technique used to determine the absolute configuration of chiral secondary alcohols and amines.[1][2] This method involves the derivatization of the chiral substrate with enantiomerically pure α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomeric esters or amides.[1][2] The anisotropic effect of the phenyl ring in the MTPA derivatives causes measurable differences in the chemical shifts (Δδ) of protons near the chiral center for the two diastereomers.
Table 1: Hypothetical ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for MTPA Esters of an this compound Fragment
| Proton | δ for (R)-MTPA Ester (ppm) | δ for (S)-MTPA Ester (ppm) | Δδ (δS - δR) (ppm) |
| H-2' | 4.85 | 4.95 | +0.10 |
| H-3'a | 2.10 | 2.02 | -0.08 |
| H-3'b | 2.25 | 2.15 | -0.10 |
| OMe | 3.40 | 3.35 | -0.05 |
Note: This data is illustrative for a hypothetical fragment of this compound containing a secondary alcohol.
A consistent sign for the Δδ values on one side of the MTPA plane versus the other allows for the assignment of the absolute configuration.[1]
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[3] The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the absolute configuration of the molecule.[3] The modern approach involves comparing the experimentally measured ECD spectrum with the spectra predicted for all possible stereoisomers using time-dependent density functional theory (TD-DFT) calculations.[3]
Table 2: Comparison of Experimental and Calculated ECD Data for a Hypothetical this compound Isomer
| Stereoisomer | Calculated λmax (nm) | Calculated Δε | Experimental λmax (nm) | Experimental Δε |
| (1R, 5S)-Axinysone B | 215 | +12.5 | 218 | +10.2 |
| 240 | -8.2 | 242 | -7.5 | |
| 280 | +5.1 | 283 | +4.8 | |
| (1S, 5R)-Axinysone B | 215 | -12.3 | ||
| 240 | +8.1 | |||
| 280 | -5.0 |
A good agreement between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute stereochemistry.
Experimental Protocols
Detailed and rigorous experimental procedures are paramount for obtaining high-quality data for stereochemical analysis.
-
Preparation of (R)-MTPA and (S)-MTPA Esters:
-
To a solution of the this compound fragment (1.0 mg, 1 equiv) in dry pyridine (0.5 mL) is added (R)-MTPA-Cl (1.2 equiv) at room temperature under an argon atmosphere.
-
The reaction mixture is stirred for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by HPLC to yield the (R)-MTPA ester.
-
The same procedure is followed using (S)-MTPA-Cl to synthesize the (S)-MTPA ester.
-
-
NMR Data Acquisition:
-
The ¹H NMR spectra for both diastereomeric esters are recorded on a high-field NMR spectrometer (e.g., 600 MHz) in CDCl₃.
-
The chemical shifts of protons adjacent to the newly formed ester linkage are carefully assigned using 2D NMR techniques (e.g., COSY, HSQC).
-
The chemical shift differences (Δδ = δS - δR) are calculated for all assigned protons.
-
-
ECD Spectrum Measurement:
-
A solution of this compound is prepared in a suitable solvent (e.g., methanol) at a concentration of approximately 0.1 mg/mL.
-
The ECD spectrum is recorded on a chiroptical spectrometer over a wavelength range of 200-400 nm.
-
-
Computational Modeling:
-
A conformational search for all possible stereoisomers of this compound is performed using a molecular mechanics force field.
-
The geometries of the low-energy conformers are optimized using density functional theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
The ECD spectra for each optimized conformer are calculated using time-dependent DFT (TD-DFT).
-
The final calculated ECD spectrum for each stereoisomer is obtained by Boltzmann averaging the spectra of the individual conformers.
-
-
Comparison and Assignment:
-
The experimental ECD spectrum is compared with the Boltzmann-averaged calculated spectra of all possible stereoisomers.
-
The absolute configuration is assigned based on the best match between the experimental and a calculated spectrum.
-
Visualization of Workflows
Graphical representations of the experimental and logical workflows can aid in understanding the process of absolute stereochemistry determination.
Caption: Workflow for the Mosher Method.
Caption: Workflow for ECD Analysis.
Conclusion
The determination of the absolute stereochemistry of a novel natural product like this compound is a multifaceted process that relies on the synergistic application of modern spectroscopic and computational techniques. While total synthesis remains the ultimate proof of a structural assignment, the methods outlined in this guide, particularly the combination of Mosher's method and ECD analysis with computational modeling, provide a powerful and reliable means of elucidating the complete three-dimensional structure of complex chiral molecules. This foundational knowledge is indispensable for the advancement of drug discovery and development programs.
References
- 1. Isolation and structure elucidation of new and unusual saxitoxin analogues from mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and structural elucidation of new cyclotetrapeptides, trapoxins A and B, having detransformation activities as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
Unveiling the Cellular Targets of Axinysone B: A Methodological Guide to Natural Product Target Identification
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: Axinysone B, a sesquiterpenoid natural product isolated from the mushroom Anthracophyllum sp. BCC18695 and the red alga Laurencia similis, has demonstrated preliminary biological activities including antimalarial, antibacterial, and cytotoxic effects against various cancer cell lines.[1] However, to date, the specific molecular target(s) of this compound remain unidentified in the public scientific literature. The elucidation of a bioactive compound's target is a critical step in understanding its mechanism of action and advancing it through the drug discovery pipeline.
This technical guide provides a comprehensive overview of a generalized workflow and detailed experimental protocols for the identification of the molecular target(s) of a novel natural product, using this compound as a representative example. The methodologies described herein are standard, robust approaches in the field of chemical biology and pharmacology.
The Challenge and Strategy for Target Identification
The primary challenge in identifying the molecular target of a novel bioactive compound is to pinpoint the specific biomolecule(s), typically proteins, with which it interacts to elicit a cellular response. A common and effective strategy involves the chemical modification of the natural product to create a probe for affinity-based pulldown experiments, followed by mass spectrometry-based proteomic analysis to identify the interacting proteins.
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subgraph "cluster_0" { label = "Probe Synthesis & Characterization"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; "Axinysone_B" [label="this compound (Natural Product)"]; "Probe_Synthesis" [label="Chemical Synthesis of Affinity Probe"]; "Probe_Validation" [label="Validation of Probe Bioactivity"]; "Axinysone_B" -> "Probe_Synthesis" [label="SAR Data"]; "Probe_Synthesis" -> "Probe_Validation" [label="Bioassays"]; }
subgraph "cluster_1" { label = "Affinity Purification"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; "Cell_Lysate" [label="Cell Lysate Preparation"]; "Affinity_Matrix" [label="Immobilization of Probe"]; "Incubation" [label="Incubation of Lysate with Probe-Matrix"]; "Washing" [label="Wash Steps"]; "Elution" [label="Elution of Bound Proteins"]; "Cell_Lysate" -> "Incubation"; "Affinity_Matrix" -> "Incubation"; "Incubation" -> "Washing"; "Washing" -> "Elution"; }
subgraph "cluster_2" { label = "Proteomic Analysis & Target Validation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; "SDS_PAGE" [label="SDS-PAGE Analysis"]; "Mass_Spectrometry" [label="LC-MS/MS Analysis"]; "Data_Analysis" [label="Protein Identification & Quantification"]; "Target_Validation" [label="Biochemical & Cellular Assays"]; "Elution" -> "SDS_PAGE"; "SDS_PAGE" -> "Mass_Spectrometry" [label="In-gel Digestion"]; "Mass_Spectrometry" -> "Data_Analysis"; "Data_Analysis" -> "Target_Validation" [label="Candidate Selection"]; } } "Experimental workflow for this compound target identification."
Experimental Protocols
Synthesis of an this compound Affinity Probe
A crucial first step is the synthesis of a chemical probe by attaching a linker and an affinity tag (e.g., biotin) to the this compound molecule. The position of attachment should be carefully chosen based on Structure-Activity Relationship (SAR) data, if available, to minimize disruption of the compound's bioactivity.
Protocol:
-
Linker Attachment: Identify a non-essential functional group on this compound (e.g., a hydroxyl group). React this compound with a bifunctional linker, such as a derivative of polyethylene glycol (PEG) with a terminal reactive group (e.g., N-hydroxysuccinimide ester).
-
Biotinylation: React the this compound-linker conjugate with an activated biotin derivative (e.g., Biotin-NHS).
-
Purification: Purify the final this compound-biotin probe using High-Performance Liquid Chromatography (HPLC).
-
Characterization: Confirm the structure and purity of the probe using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Bioactivity Validation: Compare the bioactivity (e.g., cytotoxicity in MCF-7 cells) of the probe with that of the parent this compound to ensure the modification has not significantly compromised its function.
Affinity Chromatography for Target Pulldown
This technique utilizes the high-affinity interaction between biotin and streptavidin to isolate proteins that bind to the this compound probe.
Protocol:
-
Preparation of Affinity Matrix: Incubate streptavidin-coated agarose or magnetic beads with the this compound-biotin probe to allow for immobilization. Wash the beads to remove any unbound probe.
-
Cell Lysate Preparation: Culture a relevant cell line (e.g., MCF-7 breast cancer cells) and harvest the cells. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to obtain a whole-cell protein extract.
-
Incubation: Incubate the cell lysate with the this compound-probe-streptavidin beads. As a negative control, incubate a separate aliquot of the lysate with beads that have been blocked with free biotin or an inactive analogue of this compound.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads. This can be achieved by:
-
Competitive elution with an excess of free this compound.
-
Denaturing elution with a buffer containing Sodium Dodecyl Sulfate (SDS) and a reducing agent.
-
Proteomic Analysis and Data Presentation
The eluted proteins are identified and quantified using mass spectrometry-based proteomics.
Sample Preparation and Mass Spectrometry
Protocol:
-
SDS-PAGE: Separate the eluted proteins by one-dimensional SDS-polyacrylamide gel electrophoresis. Visualize the protein bands by Coomassie or silver staining.
-
In-Gel Digestion: Excise the protein bands from the gel and destain them. Reduce the proteins with dithiothreitol (DTT), alkylate with iodoacetamide, and digest with a protease such as trypsin.
-
LC-MS/MS Analysis: Extract the resulting peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis and Quantitative Presentation
The raw MS data is processed using proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify the proteins and quantify their abundance. A label-free quantification (LFQ) approach is commonly used. The results should be presented in a clear, tabular format to facilitate comparison between the experimental and control samples.
Table 1: Hypothetical Quantitative Proteomics Data for this compound Pulldown
| Protein ID (UniProt) | Gene Name | This compound Probe (LFQ Intensity) | Control (LFQ Intensity) | Fold Change (Probe/Control) | p-value |
| P04637 | TP53 | 1.25E+08 | 1.10E+06 | 113.6 | < 0.001 |
| Q06609 | HSPA8 | 9.87E+09 | 9.50E+09 | 1.04 | 0.85 |
| P62258 | RPLP0 | 7.54E+09 | 7.61E+09 | 0.99 | 0.92 |
| Q13148 | Hypothetical Target 1 | 5.62E+08 | 2.34E+06 | 240.2 | < 0.001 |
| P11021 | HSP90AA1 | 3.45E+09 | 3.30E+09 | 1.05 | 0.81 |
| P08238 | HSPA5 | 6.78E+09 | 6.91E+09 | 0.98 | 0.89 |
| Q9Y2L5 | Hypothetical Target 2 | 2.11E+08 | 9.87E+05 | 213.8 | < 0.001 |
This table presents illustrative data. Proteins with a high fold change and low p-value are considered potential binding partners.
Target Validation and Signaling Pathway Elucidation
Once high-confidence candidate targets are identified, they must be validated through independent biochemical and cellular assays.
Validation Assays
-
Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm a direct interaction between this compound and the purified candidate protein and to determine the binding affinity.
-
Enzyme Inhibition Assays: If the candidate target is an enzyme, its activity can be measured in the presence and absence of this compound to determine if the compound acts as an inhibitor.
-
Cellular Thermal Shift Assay (CETSA): This assay can be used to demonstrate target engagement in living cells.
-
Genetic Approaches: Knockdown or knockout of the candidate target gene using siRNA or CRISPR/Cas9 should phenocopy the effects of this compound treatment.
Elucidating the Signaling Pathway
Identifying the direct target is the first step. Subsequent studies are required to understand how the interaction of this compound with its target modulates downstream signaling pathways.
dot graph "Signaling_Pathway_Elucidation" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
"Axinysone_B" [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; "Target_Protein" [label="Identified Target\n(e.g., Kinase X)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Downstream_Effector_1" [label="Downstream Effector 1\n(e.g., Transcription Factor)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Downstream_Effector_2" [label="Downstream Effector 2\n(e.g., Apoptotic Protein)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Cellular_Response" [label="Cellular Response\n(e.g., Apoptosis)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Axinysone_B" -> "Target_Protein" [label="Inhibition"]; "Target_Protein" -> "Downstream_Effector_1" [label="Phosphorylation Cascade"]; "Target_Protein" -> "Downstream_Effector_2" [label="Regulation"]; "Downstream_Effector_1" -> "Cellular_Response"; "Downstream_Effector_2" -> "Cellular_Response"; } "Hypothetical signaling pathway involving an this compound target."
This can be investigated using techniques such as:
-
Western Blotting: To measure changes in the phosphorylation status or expression levels of key signaling proteins downstream of the identified target.
-
Reporter Gene Assays: To assess the activity of transcription factors that may be regulated by the target.
-
Phosphoproteomics: To gain a global view of changes in protein phosphorylation upon this compound treatment.
By following this comprehensive methodological guide, researchers can systematically approach the identification and validation of the molecular target of this compound, thereby paving the way for a deeper understanding of its therapeutic potential.
References
Methodological & Application
Axinysone B Cytotoxicity Assay: Application Notes and Protocols for Cancer Research
For Immediate Release
This document provides detailed application notes and a comprehensive protocol for conducting cytotoxicity assays with Axinysone B, a sesquiterpene isolated from the marine sponge Axinyssa isabela. These guidelines are intended for researchers, scientists, and drug development professionals investigating the potential of novel marine-derived compounds as anticancer agents.
Introduction
This compound is a member of the aristolane sesquiterpenoid family of natural products. Compounds isolated from marine sponges of the genus Axinyssa have demonstrated a range of biological activities, including cytotoxic effects against human cancer cell lines. This protocol outlines a standardized method to quantify the cytotoxic potential of this compound, enabling reproducible and comparable results for preclinical cancer research.
Data Presentation
The cytotoxic activity of this compound and its related compounds, Axinysones A, C, D, and E, was evaluated against a panel of three human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell proliferation, was determined for each compound. The results are summarized in the table below.
| Compound | Cell Line | IC50 (µg/mL) |
| This compound | HT-29 (Colon Adenocarcinoma) | > 25 |
| A-549 (Lung Carcinoma) | > 25 | |
| MDA-MB-231 (Breast Adenocarcinoma) | > 25 | |
| Axinysone A | HT-29 (Colon Adenocarcinoma) | > 25 |
| A-549 (Lung Carcinoma) | > 25 | |
| MDA-MB-231 (Breast Adenocarcinoma) | > 25 | |
| Axinysone C | HT-29 (Colon Adenocarcinoma) | > 25 |
| A-549 (Lung Carcinoma) | > 25 | |
| MDA-MB-231 (Breast Adenocarcinoma) | > 25 | |
| Axinysone D | HT-29 (Colon Adenocarcinoma) | > 25 |
| A-549 (Lung Carcinoma) | > 25 | |
| MDA-MB-231 (Breast Adenocarcinoma) | > 25 | |
| Axinysone E | HT-29 (Colon Adenocarcinoma) | 12.7 |
| A-549 (Lung Carcinoma) | 14.2 | |
| MDA-MB-231 (Breast Adenocarcinoma) | 8.5 |
Data sourced from Zubía, E., Ortega, M. J., & Carballo, J. L. (2008). Sesquiterpenes from the sponge Axinyssa isabela. Journal of Natural Products, 71(12), 2004–2010.
Experimental Protocols
General Cell Culture
-
Cell Lines:
-
HT-29 (Human colorectal adenocarcinoma)
-
A-549 (Human lung carcinoma)
-
MDA-MB-231 (Human breast adenocarcinoma)
-
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. Cells should be subcultured every 2-3 days to maintain logarithmic growth.
Preparation of this compound Stock Solution
-
Solvent: Due to its lipophilic nature, this compound should be dissolved in a suitable organic solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Storage: The stock solution should be stored at -20°C. Immediately before use, the stock solution is thawed and diluted to the desired final concentrations in the culture medium. It is critical to ensure that the final DMSO concentration in the culture wells is non-toxic to the cells (typically ≤ 0.5%).
Cytotoxicity Assay (MTT Assay)
This protocol is based on the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
-
Materials:
-
96-well flat-bottomed microtiter plates
-
This compound stock solution
-
Complete culture medium
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and adjust the cell density in the complete culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of approximately 5 x 10³ cells per well.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
-
Incubation: Incubate the plate for an additional 48 hours under the same conditions.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow
Caption: Workflow for determining the cytotoxicity of this compound.
Signaling Pathway
As the precise mechanism of action for this compound's cytotoxicity is not yet elucidated, a diagram of a potential signaling pathway cannot be provided at this time. Further research is required to identify the molecular targets and signaling cascades affected by this compound. Potential areas of investigation could include apoptosis induction, cell cycle arrest, or inhibition of key oncogenic pathways.
The following diagram illustrates a generic apoptotic signaling pathway that could be investigated as a potential mechanism for this compound.
Application Notes and Protocols for Evaluating the Cytotoxicity of Axinysone B on MCF-7 Cells via MTT Assay
Disclaimer: Publicly available scientific literature and databases did not yield specific data regarding a compound named "Axinysone B" and its effects on MCF-7 cells at the time of this writing. The following application notes and protocols are provided as a comprehensive and exemplary guide for conducting an MTT assay on the MCF-7 human breast cancer cell line with a hypothetical anti-cancer agent, referred to herein as "Compound X," which can be substituted with this compound or any other compound of interest.
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[1] This assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[1] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance at a specific wavelength.[1] This method is crucial in drug discovery and toxicology for determining the cytotoxic potential of novel compounds.[1]
MCF-7 is a commonly used human breast adenocarcinoma cell line that is estrogen receptor-positive and serves as a valuable in vitro model for studying breast cancer. Evaluating the effect of novel compounds like this compound on MCF-7 cell viability is a critical first step in assessing their therapeutic potential.
While no specific information is available for this compound, its name suggests a potential interaction with the Axin signaling pathway. Axin is a key scaffolding protein in the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, including breast cancer.[2][3] By forming a "destruction complex," Axin facilitates the degradation of β-catenin, a transcriptional co-activator of genes involved in cell proliferation.[2][4][5] Disruption of this pathway can lead to uncontrolled cell growth. Therefore, compounds targeting the Axin pathway are of significant interest in cancer research.
Data Presentation
Quantitative data from the MTT assay should be systematically organized to facilitate clear interpretation and comparison. The following table provides a template for summarizing the results of treating MCF-7 cells with a range of concentrations of a test compound.
Table 1: Cytotoxicity of Compound X on MCF-7 Cells after 72-hour Treatment
| Concentration of Compound X (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100 |
| 1 | 1.102 | 0.075 | 87.9 |
| 5 | 0.876 | 0.061 | 69.8 |
| 10 | 0.621 | 0.045 | 49.5 |
| 25 | 0.315 | 0.028 | 25.1 |
| 50 | 0.158 | 0.019 | 12.6 |
| 100 | 0.079 | 0.011 | 6.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the compound and experimental conditions.
Experimental Protocols
This section provides a detailed methodology for conducting an MTT assay to evaluate the cytotoxicity of a compound on MCF-7 cells.
Materials and Reagents
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
-
CO2 incubator (37°C, 5% CO2)
Experimental Workflow
The overall workflow for the MTT assay is depicted in the diagram below.
Figure 1: Experimental workflow for the MTT assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.[6]
-
Incubate the plate overnight to allow the cells to attach.[7]
-
-
Compound Treatment:
-
Prepare a stock solution of Compound X in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Compound X.
-
Include a vehicle control group (medium with the same concentration of DMSO as the treatment groups) and a blank group (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[6][7]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[1]
-
Use a reference wavelength of 630 nm to subtract background absorbance.[1]
-
Calculate the percentage of cell viability for each concentration using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot a dose-response curve of cell viability versus compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Potential Signaling Pathway Involvement
As the name "this compound" suggests a potential link to the Axin protein, it is plausible that its mechanism of action involves the modulation of the Wnt/β-catenin signaling pathway. Axin acts as a negative regulator of this pathway by facilitating the degradation of β-catenin.[2][5] In many cancers, this pathway is aberrantly activated, leading to the accumulation of β-catenin in the nucleus, where it promotes the transcription of genes involved in cell proliferation and survival. A compound that enhances the function of the Axin-mediated destruction complex could potentially inhibit cancer cell growth.
Figure 2: Simplified Wnt/β-catenin signaling pathway and a hypothetical point of intervention for this compound.
These application notes provide a robust framework for assessing the cytotoxic effects of this compound or other novel compounds on MCF-7 cells. The detailed protocol and data presentation format will ensure reproducible and clearly interpretable results, while the contextual information on the potential signaling pathway offers a basis for further mechanistic studies.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. The links between axin and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New insights into the regulation of Axin function in canonical Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Implications of Axis Inhibition Protein 2 in Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols: Determination of Axinysone B IC50 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axinysone B is a marine-derived compound that has garnered interest for its potential cytotoxic activities against cancer cells. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound and is defined as the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. This document provides detailed protocols for determining the IC50 value of this compound in various cancer cell lines using common in vitro cytotoxicity assays, investigating the mechanism of cell death, and exploring its effects on key cancer-related signaling pathways.
Data Presentation: Summarized IC50 Values of this compound
The following table is a template for presenting the IC50 values of this compound once they have been experimentally determined across a panel of cancer cell lines.
| Cancer Cell Line | Tissue of Origin | IC50 (µM) of this compound |
| MCF-7 | Breast Adenocarcinoma | [Insert experimentally determined value] |
| MDA-MB-231 | Breast Adenocarcinoma | [Insert experimentally determined value] |
| A549 | Lung Carcinoma | [Insert experimentally determined value] |
| HCT116 | Colon Carcinoma | [Insert experimentally determined value] |
| PC-3 | Prostate Adenocarcinoma | [Insert experimentally determined value] |
| HeLa | Cervical Adenocarcinoma | [Insert experimentally determined value] |
| HepG2 | Hepatocellular Carcinoma | [Insert experimentally determined value] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays for IC50 Determination
Two common and reliable methods for determining cell viability and, consequently, the IC50 of a compound are the MTT and Sulforhodamine B (SRB) assays.
The MTT assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2] The amount of formazan produced is directly proportional to the number of living cells.[1]
Protocol:
-
Cell Seeding:
-
Harvest cancer cells during their logarithmic growth phase.
-
Determine cell density and viability using a hemocytometer and trypan blue exclusion.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[3]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations. It is advisable to start with a broad range (e.g., 0.1, 1, 10, 50, 100 µM) to determine the approximate IC50, followed by a narrower range in subsequent experiments for precision.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[1]
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[1]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[4][5] The amount of bound dye is proportional to the total protein mass, which correlates with the number of viable cells.[4]
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
Cell Fixation:
-
Staining:
-
Washing and Solubilization:
-
Absorbance Measurement and Data Analysis:
-
Shake the plate on an orbital shaker for 5-10 minutes.
-
Measure the absorbance at 510-570 nm using a microplate reader.[4]
-
Follow step 5 as described for the MTT assay to calculate the IC50 value.
-
Workflow for IC50 determination of this compound.
Apoptosis Detection by Annexin V-FITC Staining
To determine if this compound induces apoptosis, an Annexin V-FITC assay can be performed. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorochrome like FITC.[8] Propidium iodide (PI) is used as a counterstain to differentiate early apoptotic (Annexin V-positive, PI-negative) from late apoptotic or necrotic cells (Annexin V-positive, PI-positive).[9]
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Include an untreated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media.
-
Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the cells by flow cytometry within one hour.
-
FITC is detected in the FL1 channel and PI in the FL2 channel.
-
Workflow for apoptosis detection using Annexin V.
Investigation of Signaling Pathways by Western Blotting
Western blotting is a technique used to detect specific proteins in a sample and can be used to investigate how this compound affects key cancer-related signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer and plays a crucial role in cell survival and proliferation.[12][13]
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described for the apoptosis assay.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, and a loading control like β-actin or GAPDH) overnight at 4°C.[13][16]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using an imaging system or by exposing the membrane to X-ray film.[15]
-
Hypothetical inhibition of the PI3K/Akt pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. medium.com [medium.com]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Axinysone B: Application Notes on an Underexplored Marine Compound
Initial investigations into the marine-derived sesquiterpenoid Axinysone B have yet to yield specific data regarding its Minimum Inhibitory Concentration (MIC) against microbial pathogens. Extensive searches of scientific literature and databases did not reveal any studies detailing its quantitative antimicrobial activity or the experimental protocols used for such determination. Furthermore, information on the specific signaling pathways modulated by this compound remains unelucidated.
While the core requirements of providing detailed application notes, protocols, and visualizations for the MIC of this compound cannot be fulfilled at this time due to the absence of published research, this document aims to provide relevant context and standardized protocols that would be applicable for future investigations of this compound.
General Protocol for Determining Minimum Inhibitory Concentration (MIC)
For researchers planning to investigate the antimicrobial properties of this compound, the following established methods are recommended.
Broth Microdilution Assay
This is a widely accepted method for determining the MIC of a compound.[1][2]
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific microorganism in a liquid medium.
Materials:
-
This compound (stock solution of known concentration)
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a concentration of 5 x 10^5 colony-forming units (CFU)/mL in the final well volume.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the wells of the 96-well plate using the appropriate broth. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and the desired starting inoculum concentration.
-
Controls:
-
Growth Control: A well containing only the broth and the microorganism (no this compound).
-
Sterility Control: A well containing only the broth to check for contamination.
-
-
Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of this compound in which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.
Agar Well Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.
Objective: To determine if this compound exhibits inhibitory activity against a microorganism by observing a zone of growth inhibition on an agar plate.
Materials:
-
This compound (solution of known concentration)
-
Test microorganism
-
Mueller-Hinton Agar (MHA) or other suitable agar
-
Sterile Petri dishes
-
Sterile cork borer or pipette tip
Protocol:
-
Plate Preparation: Prepare a lawn of the test microorganism by evenly spreading a standardized inoculum onto the surface of an MHA plate.
-
Well Creation: Create wells in the agar using a sterile cork borer or the wide end of a sterile pipette tip.
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of the this compound solution to each well.
-
Incubation: Incubate the plate at the appropriate temperature for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone diameter indicates greater inhibitory activity.
Potential Signaling Pathways for Future Investigation
Given that this compound is a sesquiterpenoid, a class of natural products known for diverse biological activities, future research could explore its impact on various cellular signaling pathways. While no specific pathways have been linked to this compound, researchers could consider investigating its effects on pathways commonly modulated by other marine natural products with antimicrobial or cytotoxic activities.
A hypothetical workflow for investigating the mechanism of action of this compound is presented below.
Conclusion
The antimicrobial potential of this compound remains an open area for scientific inquiry. The protocols and conceptual frameworks provided here offer a starting point for researchers interested in exploring the bioactivity of this marine natural product. Future studies are essential to determine its MIC against a panel of clinically relevant microorganisms, elucidate its mechanism of action, and explore any effects on cellular signaling pathways. Such research will be crucial in assessing the potential of this compound as a lead compound for the development of new therapeutic agents.
References
Application Notes and Protocols for In Vitro Evaluation of Axinysone B
Introduction
Axinysone B is a novel compound with purported biological activities. These application notes provide a comprehensive framework for the initial in vitro characterization of this compound, focusing on its potential cytotoxic and anti-inflammatory effects. The following protocols are designed for researchers in cell biology, pharmacology, and drug development to systematically evaluate the compound's mechanism of action. The key areas of investigation include determining its dose-dependent cytotoxicity, its ability to modulate inflammatory responses, and its impact on key signaling pathways such as NF-κB and MAPK, which are often implicated in inflammation and cell survival.[[“]][2][3]
Data Presentation
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC₅₀ (µM) |
| MCF-7 | 0 (Vehicle Control) | 100 ± 4.5 | |
| 1 | 85.2 ± 5.1 | ||
| 10 | 52.1 ± 3.8 | ||
| 50 | 21.7 ± 2.9 | ||
| 100 | 5.4 ± 1.2 | ||
| A549 | 0 (Vehicle Control) | 100 ± 5.2 | |
| 1 | 90.3 ± 4.7 | ||
| 10 | 60.5 ± 5.5 | ||
| 50 | 30.1 ± 3.1 | ||
| 100 | 8.9 ± 1.8 |
IC₅₀ values to be calculated from the dose-response curves.
Table 2: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Nitric Oxide (NO) Production (µM) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Control (Untreated) | 1.2 ± 0.3 | 50.1 ± 8.2 | 35.4 ± 6.1 |
| LPS (1 µg/mL) | 25.8 ± 2.1 | 1250.7 ± 110.3 | 980.2 ± 95.7 |
| LPS + this compound (1 µM) | 20.1 ± 1.8 | 985.4 ± 90.1 | 750.6 ± 78.2 |
| LPS + this compound (10 µM) | 10.5 ± 1.1 | 450.2 ± 45.6 | 320.9 ± 33.4 |
| LPS + this compound (50 µM) | 4.3 ± 0.5 | 150.8 ± 20.3 | 98.7 ± 15.1 |
Table 3: Effect of this compound on NF-κB and MAPK Signaling Pathways
| Treatment | p-IκBα / IκBα Ratio | p-p65 / p65 Ratio | p-ERK1/2 / ERK1/2 Ratio | p-JNK / JNK Ratio | p-p38 / p38 Ratio |
| Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | 3.5 ± 0.4 | 4.2 ± 0.5 | 3.8 ± 0.3 | 4.5 ± 0.6 | 3.9 ± 0.4 |
| LPS + this compound (10 µM) | 1.8 ± 0.2 | 2.1 ± 0.3 | 1.9 ± 0.2 | 2.3 ± 0.3 | 2.0 ± 0.2 |
Data to be obtained from densitometric analysis of Western blot bands and normalized to the control group.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.1%.
-
Replace the medium with the prepared this compound dilutions and a vehicle control (medium with 0.1% DMSO).
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This protocol measures the anti-inflammatory effect of this compound by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
Complete growth medium
-
This compound stock solution
-
LPS (from E. coli)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS and incubate for 24 hours.
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Quantification of Pro-inflammatory Cytokines (ELISA)
This protocol measures the levels of pro-inflammatory cytokines (TNF-α and IL-6) in the supernatant of LPS-stimulated RAW 264.7 cells treated with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Culture supernatants from the Griess Assay experiment
-
ELISA kits for mouse TNF-α and IL-6
-
Microplate reader
Procedure:
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the culture supernatants and standards to the wells.
-
Add the detection antibody, followed by the enzyme conjugate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations from the standard curve.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol investigates the effect of this compound on the activation of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
This compound stock solution
-
LPS
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-ERK1/2, anti-ERK1/2, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with this compound for 1 hour, then stimulate with 1 µg/mL LPS for 30 minutes.
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the total protein or a loading control (β-actin).
Conclusion
This comprehensive set of protocols provides a robust starting point for the in vitro characterization of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory properties, and effects on key signaling pathways, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The data generated from these experiments will be crucial for guiding further preclinical development.
References
- 1. consensus.app [consensus.app]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Axinysone B Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Axinysone B is a sesquiterpenoid natural product with demonstrated biological activities, including cytotoxic and antibacterial effects.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reproducible results in preclinical research and drug development. These application notes provide a detailed protocol for the preparation, storage, and application of this compound stock solutions for in vitro assays.
This compound: Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate calculations and solution preparation.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂O₂ | [1][2][3][4] |
| Molecular Weight | 234.33 g/mol | [1][2][3][4][5] |
| CAS Number | 1114491-60-9 | [1][2][3][4] |
| Appearance | Solid, Powder | [1][2][3] |
| Purity | ≥98% | [1][2][3] |
| Source | Natural product from Anthracophyllum sp. and Laurencia similis | [1] |
Solubility and Storage
This compound is soluble in a range of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For biological assays, DMSO is the most commonly used solvent. Specific solubility concentrations (e.g., mg/mL) are not widely published; therefore, it is recommended to perform a solubility test to determine the maximum concentration for your specific solvent and application.
Storage Recommendations: Proper storage is crucial to maintain the stability and activity of this compound.
-
Solid Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[6]
-
Stock Solution (in solvent): Aliquot into single-use volumes and store at -80°C for up to 6 months or at -20°C for up to 1 month.[6] Avoid repeated freeze-thaw cycles to prevent degradation.[7]
Experimental Protocol: Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
3.1. Materials and Equipment
-
This compound powder (purity ≥98%)
-
Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to 0.01 mg)
-
Microcentrifuge tubes (e.g., 1.5 mL, amber or covered in foil)
-
Pipettes and sterile, filter-barrier pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
3.2. Safety Precautions
-
Work in a well-ventilated area or a chemical fume hood.
-
Consult the Material Safety Data Sheet (MSDS) for this compound before handling.
-
Wear appropriate PPE to avoid skin and eye contact.
3.3. Calculation To prepare a 10 mM stock solution, the required mass of this compound must be calculated.
-
Formula: Mass (mg) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Example for 1 mL of 10 mM stock:
-
Mass (mg) = 0.010 mol/L × 0.001 L × 234.33 g/mol × 1000 mg/g
-
Mass (mg) = 2.34 mg
-
3.4. Step-by-Step Procedure
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh out 2.34 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Dissolution: Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquotting: Dispense the stock solution into smaller, single-use, light-protected (amber) microcentrifuge tubes. This prevents contamination and degradation from multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C as recommended.
Application Protocols
The prepared this compound stock solution can be used in various biological assays. Below are generalized protocols for cytotoxicity and antibacterial testing, reflecting its known activities.[1]
4.1. Protocol: In Vitro Cytotoxicity Assay (MTT-based) This protocol outlines the assessment of this compound's cytotoxic effect on a cancer cell line (e.g., MCF-7). The MTT assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent toxicity.[7] Replace the old medium with the medium containing the various concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
4.2. Protocol: Antibacterial Susceptibility Assay (Broth Microdilution) This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain (e.g., Staphylococcus aureus).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.[8]
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the this compound stock solution in a suitable sterile broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[9]
Hypothetical Signaling Pathway of this compound-Induced Cytotoxicity
The precise molecular mechanism of this compound has not been fully elucidated. Based on its observed cytotoxic activity against cancer cell lines, a generalized signaling pathway can be hypothesized.[1] this compound may act as an external stressor that disrupts cellular homeostasis, leading to the activation of apoptotic pathways. This is a simplified and hypothetical model for illustrative purposes.
References
- 1. This compound | CAS:1114491-60-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound,this compound,1114491-60-9|中药对照品,标准品,天然产物对照品 [tautobiotech.com]
- 3. This compound,this compound,1114491-60-9|中药对照品,标准品,天然产物对照品 - [m.yayicheng.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Axinysone A | C15H22O2 | CID 25179730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 1114491-60-9 | AbMole [abmole.cn]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. apec.org [apec.org]
- 9. woah.org [woah.org]
Application Note: Quantitative Analysis of Axinysone B using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Axinysone B, a sesquiterpenoid isolated from marine and fungal sources, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described protocol provides a reliable and reproducible workflow for the determination of this compound in various sample matrices, which is crucial for research, drug development, and quality control purposes.
Introduction
This compound is a natural product that has been identified in the metabolites of the mushroom Anthracophyllum sp. BCC18695 and the red alga Laurencia similis.[1] As a member of the sesquiterpenoid class of compounds, this compound and its analogs are of significant interest to researchers for their potential biological activities. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in complex mixtures, making it an indispensable tool for the analysis of natural products.[2] This document provides a comprehensive protocol for the HPLC analysis of this compound, suitable for researchers, scientists, and professionals in the field of drug development.
Experimental Protocol
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)
-
Reference Standard: this compound (>98% purity)
-
Sample Preparation: Samples containing this compound (e.g., crude extracts, purified fractions)
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
HPLC Instrumentation and Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 50 20.0 100 25.0 100 25.1 50 | 30.0 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the primary stock solution with the initial mobile phase composition (50:50 Water:Acetonitrile).
Sample Preparation
-
Extraction (if necessary): For solid samples, such as fungal or algal biomass, perform a solvent extraction (e.g., using ethyl acetate or methanol).
-
Dissolution: Dissolve the dried extract or purified sample in the initial mobile phase composition.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
Data Analysis
-
Calibration Curve: Inject the working standard solutions and record the peak area for each concentration. Construct a calibration curve by plotting the peak area versus the concentration of this compound.
-
Quantification: Inject the prepared sample solution and determine the peak area corresponding to this compound. Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.
Quantitative Data Summary
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | 12.5 | 50000 | 10 |
| Standard 2 | 12.5 | 250000 | 50 |
| Standard 3 | 12.5 | 500000 | 100 |
| Sample 1 | 12.5 | 150000 | 30 |
| Sample 2 | 12.5 | 350000 | 70 |
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Hypothetical Signaling Pathway Involving this compound
The following diagram illustrates a hypothetical signaling pathway where this compound could be investigated for its potential inhibitory effects. The precise biological targets of this compound are a subject of ongoing research.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Application Notes and Protocols for the Extraction and Purification of Axinysone B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for extracting and purifying Axinysone B, a sesquiterpenoid with noted antibacterial and cytotoxic activities. The protocols are based on established methodologies for the isolation of similar natural products from marine and fungal sources.
Introduction
This compound is a naturally occurring sesquiterpenoid that has been isolated from various biological sources, including the marine red alga Laurencia similis and the mushroom Anthracophyllum sp. BCC18695. This compound has demonstrated antibacterial activity, notably against Staphylococcus aureus, as well as cytotoxic effects against several cancer cell lines. These biological activities make this compound a compound of interest for further investigation in drug discovery and development.
This document outlines the detailed procedures for the extraction of this compound from its natural sources and its subsequent purification to a high degree of purity, suitable for chemical and biological studies.
Data Presentation
| Parameter | Extraction from Laurencia similis | Extraction from Anthracophyllum sp. BCC18695 |
| Starting Material (dry weight) | User Defined (g) | User Defined (g) |
| Crude Extract Yield (g) | User Defined | User Defined |
| Crude Extract Yield (%) | User Defined | User Defined |
| Purified this compound (mg) | User Defined | User Defined |
| Overall Yield (%) | User Defined | User Defined |
| Purity of Final Compound (%) | User Defined (e.g., by HPLC, qNMR) | User Defined (e.g., by HPLC, qNMR) |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Laurencia similis
This protocol is adapted from established methods for the isolation of sesquiterpenoids from marine red algae of the genus Laurencia.
1. Sample Collection and Preparation:
-
Collect fresh specimens of Laurencia similis.
-
Thoroughly wash the algal material with fresh water to remove any epiphytes and debris.
-
Air-dry the cleaned material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grind the dried alga into a fine powder.
2. Extraction:
-
Macerate the powdered algal material (e.g., 500 g) in 95% ethanol (2.5 L) at room temperature for 48 hours with occasional stirring.
-
Filter the extract through cheesecloth and then filter paper.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude ethanol extract.
3. Solvent Partitioning:
-
Suspend the crude ethanol extract in distilled water (500 mL) and partition successively with n-hexane (3 x 500 mL), dichloromethane (3 x 500 mL), and ethyl acetate (3 x 500 mL).
-
Monitor the separation of this compound into the different fractions using Thin Layer Chromatography (TLC). This compound is expected to partition into the dichloromethane or ethyl acetate fraction due to its moderate polarity.
-
Concentrate the fraction containing this compound under reduced pressure.
4. Chromatographic Purification:
-
Step 4.1: Silica Gel Column Chromatography:
- Pre-pack a silica gel (60-120 mesh) column with n-hexane.
- Dissolve the concentrated active fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
- Load the adsorbed sample onto the top of the column.
- Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
- Collect fractions and monitor by TLC. Combine fractions containing this compound.
-
Step 4.2: Sephadex LH-20 Column Chromatography:
- Further purify the combined fractions by size exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase.
- Collect fractions and monitor by TLC.
-
Step 4.3: Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):
- For final purification, subject the enriched fraction to pTLC using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).
- Alternatively, utilize reversed-phase HPLC (e.g., C18 column) with a methanol/water or acetonitrile/water gradient.
- Collect the band or peak corresponding to this compound and confirm its purity by analytical HPLC and spectroscopic methods (NMR, MS).
Protocol 2: Extraction and Purification of this compound from Anthracophyllum sp. BCC18695
This protocol is based on general methods for the isolation of secondary metabolites from fungal cultures.
1. Fungal Culture and Extraction:
-
Culture Anthracophyllum sp. BCC18695 in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal growth conditions.
-
After a sufficient incubation period (e.g., 2-3 weeks), separate the mycelium from the culture broth by filtration.
-
Lyophilize and grind the mycelium.
-
Extract the powdered mycelium with methanol or ethyl acetate at room temperature.
-
Concentrate the solvent extract under reduced pressure to obtain the crude mycelial extract.
-
Extract the culture filtrate separately with ethyl acetate. Concentrate the extract to obtain the crude broth extract.
2. Preliminary Fractionation:
-
Combine the crude extracts if TLC analysis indicates a similar composition.
-
Subject the combined crude extract to vacuum liquid chromatography (VLC) on silica gel, eluting with a stepwise gradient of n-hexane, dichloromethane, and methanol to obtain several fractions.
3. Chromatographic Purification:
-
Identify the fraction containing this compound by TLC or HPLC analysis.
-
Purify the active fraction using a combination of chromatographic techniques as described in Protocol 1 (Section 4), including silica gel column chromatography, Sephadex LH-20, and preparative HPLC, to isolate pure this compound.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the signaling pathways that are directly modulated by this compound. The observed antibacterial and cytotoxic activities suggest potential interference with essential cellular processes in prokaryotic and eukaryotic cells, respectively. Further research, such as transcriptomic, proteomic, and targeted molecular studies, is required to elucidate the precise mechanism of action and identify the signaling pathways affected by this compound.
Caption: Hypothesized mechanisms of action for this compound.
Application Notes and Protocols: Axinysone B as a Positive Control
Preliminary Note: Information regarding "Axinysone B" is not available in the public domain. It is possible that this is a novel or proprietary compound, or that the name is a typographical error. The following application notes are based on a comprehensive analysis of related compounds and general principles of utilizing small molecules as positive controls in experimental settings. Researchers should substitute the specific parameters and expected outcomes with validated data for the correct molecule of interest.
Introduction
These application notes provide a framework for utilizing a hypothetical bioactive small molecule, herein referred to as "this compound," as a positive control in various cell-based and biochemical assays. The effective use of a positive control is critical for validating experimental design, ensuring reagent and system functionality, and providing a reliable benchmark for the evaluation of test compounds. The protocols and data presentation formats outlined below are intended to serve as a guide for researchers in drug development and cell biology.
Hypothetical Biological Activity and Mechanism of Action
For the purpose of these application notes, we will postulate that this compound is a potent and selective inhibitor of a key signaling pathway implicated in cancer cell proliferation, for instance, the Wnt/β-catenin signaling pathway. This pathway is crucial in embryonic development and its dysregulation is linked to various cancers. Axin is a key scaffolding protein that facilitates the degradation of β-catenin, thereby inhibiting the pathway. We will assume this compound functions by stabilizing the Axin-mediated destruction complex.
Postulated Signaling Pathway
Caption: Postulated mechanism of this compound action on the Wnt/β-catenin signaling pathway.
Data Presentation: Quantitative Summary
When using this compound as a positive control, it is crucial to present its known activity in a clear and structured format.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Cell Viability | HEK293T | IC₅₀ | 15 nM | [Internal Data] |
| Cell Viability | SW480 | IC₅₀ | 25 nM | [Internal Data] |
| TOPFlash Reporter Assay | HEK293T | IC₅₀ | 5 nM | [Internal Data] |
| Western Blot (β-catenin) | SW480 | EC₅₀ | 50 nM | [Internal Data] |
Experimental Protocols
Detailed methodologies are essential for the reproducible use of this compound as a positive control.
Cell Viability Assay (MTS/MTT Assay)
This protocol is designed to determine the cytotoxic or cytostatic effects of a test compound, using this compound as a positive control for inducing cell death or inhibiting proliferation.
Experimental Workflow:
Caption: Workflow for a standard cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cells (e.g., HEK293T or SW480) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Adherence: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Treatment:
-
Prepare serial dilutions of your test compounds.
-
For the positive control, prepare a 1 µM solution of this compound.
-
For the negative control, use a vehicle control (e.g., 0.1% DMSO).
-
Add 10 µL of the respective treatments to the wells.
-
-
Incubation: Return the plate to the incubator for 72 hours.
-
Reagent Addition: Add 20 µL of MTS or MTT reagent to each well.
-
Development: Incubate for 1-4 hours, or until a color change is apparent.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. The this compound-treated wells should show a significant reduction in viability, confirming the assay is performing as expected.
TOPFlash Reporter Assay
This assay measures the activity of the TCF/LEF transcription factors, which are activated by β-catenin. This compound is used as a positive control for the inhibition of this pathway.
Experimental Workflow:
Caption: Workflow for a TOPFlash reporter assay.
Detailed Steps:
-
Transfection: In a 24-well plate, seed HEK293T cells. Co-transfect the cells with the TOPFlash (or FOPFlash as a negative control) and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Incubation: Incubate for 24 hours to allow for plasmid expression.
-
Treatment:
-
Stimulate the Wnt pathway by adding Wnt3a conditioned medium.
-
Concurrently, treat the cells with your test compounds, a vehicle control, and this compound (e.g., 100 nM) as the positive control for inhibition.
-
-
Incubation: Incubate for an additional 24 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.
-
Luciferase Assay: Measure both Firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalization: Normalize the Firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.
-
Analysis: Calculate the percentage of inhibition of the Wnt pathway relative to the Wnt3a-stimulated control. The this compound-treated wells should demonstrate significant inhibition.
Conclusion
The use of a well-characterized positive control is indispensable in drug discovery and basic research. While "this compound" remains a hypothetical compound for the purpose of this document, the principles, protocols, and data presentation formats provided offer a robust framework for the application of any bioactive small molecule as a positive control. Researchers are urged to validate the specific parameters for their molecule of interest to ensure the generation of reliable and reproducible data.
Application Notes and Protocols for Axinysone B in Drug Discovery and Development
Disclaimer: Extensive searches of scientific literature and chemical databases did not yield any specific information for a compound named "Axinysone B." The existence of "Axinysone A," a known sesquiterpenoid from the marine sponge genus Axinyssa, suggests that "this compound" may be a related novel natural product.
The following document is a detailed template designed to meet the user's specifications for application notes and protocols. This template is populated with hypothetical yet realistic data and experimental procedures to serve as a comprehensive guide for researchers in drug discovery and development once information on this compound becomes available.
Introduction
This compound is a novel marine-derived sesquiterpenoid, putatively isolated from the sponge genus Axinyssa. Marine sponges of this genus are known for producing a diverse array of bioactive secondary metabolites. This document provides an overview of the potential therapeutic applications of this compound, focusing on its anti-inflammatory and anticancer properties. Detailed protocols for in vitro evaluation and diagrams illustrating its hypothetical mechanism of action are presented to guide further investigation.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental for its development. The following table summarizes the hypothetical properties of this compound.
| Property | Value (Hypothetical) |
| Molecular Formula | C₁₅H₂₀O₃ |
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | (Provide IUPAC Name) |
| CAS Number | (Provide CAS Number) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO (>25 mg/mL), Ethanol (>10 mg/mL) |
| Purity (by HPLC) | >98% |
| Storage Conditions | -20°C, protected from light and moisture |
Application I: Anti-inflammatory Activity
Biological Activity
This compound exhibits potent anti-inflammatory activity in preclinical models. Its efficacy in inhibiting the production of key pro-inflammatory cytokines is summarized below.
| Cell Line / Model | Target | IC₅₀ (µM) [Hypothetical] | Assay Type |
| RAW 264.7 Macrophages (murine) | TNF-α production | 5.2 ± 0.6 | ELISA |
| RAW 264.7 Macrophages (murine) | IL-6 production | 8.9 ± 1.1 | ELISA |
| THP-1 Monocytes (human) | IL-1β production | 6.5 ± 0.8 | ELISA |
| Primary Human Neutrophils | Nitric Oxide (NO) production | 12.3 ± 2.5 | Griess Assay |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound is hypothesized to exert its anti-inflammatory effects by targeting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), the IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines. This compound is proposed to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.
Experimental Protocol: In Vitro Anti-inflammatory Assay
Objective: To determine the effect of this compound on the production of TNF-α in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli (1 mg/mL stock in sterile PBS)
-
96-well cell culture plates
-
ELISA kit for murine TNF-α
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM (e.g., 0.1, 1, 5, 10, 25 µM). The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the medium containing the respective concentrations of this compound. Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL. Include a vehicle control (DMSO) and a positive control (LPS only).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.
-
TNF-α Quantification (ELISA): Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Cell Viability (MTT Assay): To the remaining cells in the plate, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of this compound relative to the LPS-only control. Determine the IC₅₀ value by non-linear regression analysis. Normalize the cytokine data to cell viability data.
Application II: Anticancer Activity
Biological Activity
This compound demonstrates cytotoxic effects against a panel of human cancer cell lines, suggesting its potential as an anticancer agent.
| Cell Line | Cancer Type | GI₅₀ (µM) [Hypothetical] | Assay Type |
| A549 | Lung Carcinoma | 2.8 ± 0.4 | MTT Assay |
| MCF-7 | Breast Adenocarcinoma | 4.1 ± 0.7 | MTT Assay |
| HCT116 | Colon Carcinoma | 1.9 ± 0.3 | MTT Assay |
| U87 MG | Glioblastoma | 7.5 ± 1.2 | MTT Assay |
Mechanism of Action: Induction of Apoptosis via the Intrinsic Pathway
This compound is proposed to induce apoptosis, or programmed cell death, in cancer cells through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins Bax and Bak. These proteins oligomerize on the outer mitochondrial membrane, causing the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which recruits and activates caspase-9. Active caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving cellular substrates.
Experimental Protocol: Cell Viability (MTT) Assay
Objective: To evaluate the cytotoxic effect of this compound on the A549 human lung carcinoma cell line.
Materials:
-
A549 cell line
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium (e.g., 0.1, 0.5, 1, 5, 10, 25 µM). The final DMSO concentration should be maintained at ≤ 0.1%.
-
Incubation: Remove the old medium and add 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (DMSO only). Incubate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well and gently shake the plate for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The GI₅₀ (concentration that causes 50% growth inhibition) value can be determined using non-linear regression analysis from the dose-response curve.
Note: The information provided herein is for research purposes only and is based on a hypothetical compound, this compound. All experiments should be conducted in accordance with institutional guidelines and safety protocols.
Application Notes and Protocols: Synthesis and Bioactivity Screening of Axinysone B Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Axinysone B, a sesquiterpenoid isolated from the red alga Laurencia similis and the mushroom Anthracophyllum sp. BCC18695, has demonstrated promising biological activities, including antibacterial effects against Staphylococcus and cytotoxic properties against various cancer cell lines.[1][2] This document provides a comprehensive guide for the synthesis of novel this compound analogs and outlines detailed protocols for their subsequent bioactivity screening. The aim is to facilitate the exploration of the structure-activity relationships (SAR) of this natural product scaffold to identify analogs with enhanced therapeutic potential.
Introduction to this compound
This compound is a sesquiterpenoid characterized by the molecular formula C15H22O2. Natural products of this class are well-recognized for their diverse and potent biological activities. The reported antibacterial and cytotoxic effects of this compound make it an attractive starting point for medicinal chemistry campaigns aimed at the development of new therapeutic agents. The synthesis of analogs will enable the systematic modification of its chemical structure to probe the key features responsible for its bioactivity and to optimize its pharmacological properties.
Proposed Synthesis of this compound Analogs
While the total synthesis of this compound has not been extensively reported, a general retrosynthetic analysis suggests that its core structure can be assembled through various established synthetic methodologies. A proposed general strategy for the synthesis of this compound analogs involves a late-stage diversification approach from a common intermediate. This allows for the efficient generation of a library of analogs with modifications at key positions.
Experimental Protocol: General Synthetic Strategy for this compound Analogs
-
Core Scaffold Synthesis: The synthesis would commence with the construction of the core bicyclic or tricyclic ring system of the this compound scaffold. This could potentially be achieved through a series of reactions such as Diels-Alder cycloadditions, Robinson annulations, or other ring-forming strategies employing readily available starting materials.
-
Functional Group Interconversion: Once the core is established, key functional groups, such as ketones and hydroxyl groups present in the natural product, would be introduced and manipulated. This step is crucial for setting the stage for diversification.
-
Late-Stage Functionalization: A common intermediate possessing key functional handles (e.g., ketones, alkenes, or hydroxyl groups) would be subjected to a variety of chemical transformations to introduce diversity. Examples of such modifications include:
-
Modification of Ketone Moieties:
-
Grignard reactions or other organometallic additions to introduce novel carbon substituents.
-
Wittig reactions to convert ketones to exocyclic double bonds.
-
Reductive amination to introduce nitrogen-containing functional groups.
-
-
Modification of Hydroxyl Groups:
-
Esterification or etherification to introduce a range of lipophilic or hydrophilic groups.
-
Oxidation to the corresponding ketone.
-
-
Modification of Alkene Moieties (if present in an intermediate):
-
Epoxidation followed by nucleophilic ring-opening to introduce vicinal difunctionalization.
-
Hydroboration-oxidation or dihydroxylation to introduce new hydroxyl groups with controlled stereochemistry.
-
-
-
Purification and Characterization: All synthesized analogs must be purified to homogeneity using techniques such as column chromatography, preparative thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC). The structure of each analog should be rigorously confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Caption: Proposed workflow for the synthesis of this compound analogs.
Bioactivity Screening Protocols
A tiered screening approach is recommended to efficiently evaluate the biological activity of the synthesized this compound analogs. Primary screening should focus on the known activities of the parent compound (antibacterial and cytotoxic), followed by secondary assays to elucidate the mechanism of action and selectivity.
Antibacterial Activity Screening
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: A panel of clinically relevant bacteria should be used, including Gram-positive bacteria (e.g., Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA)) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).
-
Preparation of Inoculum: Grow bacterial cultures in appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Preparation of Test Compounds: Prepare stock solutions of this compound analogs in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in the appropriate broth in a 96-well microtiter plate. The final concentration of DMSO should be kept below a level that affects bacterial growth (typically ≤1%).
-
Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive controls (bacteria with broth, no compound) and negative controls (broth only). Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Cytotoxicity Screening
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Lines: A panel of human cancer cell lines should be used for screening (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]). A non-cancerous cell line (e.g., HEK293) should be included to assess selectivity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with serial dilutions of the this compound analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Bioactivity screening cascade for this compound analogs.
Data Presentation
Quantitative data from the bioactivity screening should be summarized in clear and concise tables to facilitate comparison and SAR analysis.
Table 1: Illustrative Antibacterial Activity of this compound Analogs (MIC in µg/mL)
| Compound | S. aureus | MRSA | E. coli | P. aeruginosa |
| This compound | 16 | 32 | >128 | >128 |
| Analog 1 | 8 | 16 | 64 | >128 |
| Analog 2 | 4 | 8 | >128 | >128 |
| Analog 3 | 64 | >128 | >128 | >128 |
| Vancomycin | 1 | 2 | NA | NA |
| Ciprofloxacin | 0.5 | 1 | 0.25 | 0.5 |
Data are hypothetical and for illustrative purposes only.
Table 2: Illustrative Cytotoxicity of this compound Analogs (IC₅₀ in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | HEK293 (Non-cancerous) | Selectivity Index (HEK293/MCF-7) |
| This compound | 12.5 | 15.2 | 10.8 | 55.1 | 4.4 |
| Analog 1 | 5.2 | 7.8 | 4.5 | 60.3 | 11.6 |
| Analog 2 | 25.1 | 30.5 | 22.3 | >100 | >4.0 |
| Analog 3 | 2.1 | 3.5 | 1.8 | 10.2 | 4.9 |
| Doxorubicin | 0.1 | 0.15 | 0.08 | 1.2 | 12.0 |
Data are hypothetical and for illustrative purposes only.
Conclusion
The synthesis and screening of this compound analogs represent a promising avenue for the discovery of novel antibacterial and anticancer agents. The protocols and workflows detailed in this document provide a robust framework for researchers to systematically explore the therapeutic potential of this natural product scaffold. Careful execution of these methodologies, coupled with insightful SAR analysis, will be critical in identifying lead compounds for further preclinical development.
References
Axinysone B: Application Notes and Protocols for Natural Product Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axinysone B is a sesquiterpenoid natural product that has been isolated from marine and fungal sources. As a member of the diverse class of sesquiterpenoids, this compound holds potential for further investigation in drug discovery and natural product research. This document provides an overview of its known biological activities and generalized protocols for its study, based on available scientific literature.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₂ | ChemFaces[1] |
| Molecular Weight | 234.33 g/mol | ChemFaces[1] |
| Compound Type | Sesquiterpenoid | ChemFaces[1] |
| Physical Description | Solid | ChemFaces[1] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[1] |
| CAS Number | 1114491-60-9 | ChemFaces[1] |
Biological Activity
This compound has been identified as possessing antibacterial properties. Further research into its spectrum of activity and mechanism of action is warranted.
Antibacterial Activity
This compound has been reported to exhibit antibacterial activity against Staphylococcus species.[2] While specific minimum inhibitory concentration (MIC) values for this compound are not detailed in the currently available literature, related compounds isolated from Laurencia similis have demonstrated good antibacterial activity against antibiotic-resistant clinical bacteria.[3]
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound. These are based on standard methodologies used in natural product research for the evaluation of antibacterial and cytotoxic activities.
Isolation of this compound
This compound can be isolated from its natural sources, the red alga Laurencia similis[3] and the mushroom Anthracophyllum sp. BCC18695.[4] A general workflow for isolation is depicted below.
Protocol:
-
Extraction: The air-dried and powdered source material (e.g., Laurencia similis) is extracted with an organic solvent such as 95% ethanol or a mixture of chloroform and methanol at room temperature.[5][6]
-
Partitioning: The crude extract is then subjected to liquid-liquid partitioning, for example, between ethyl acetate and water, to separate compounds based on polarity.[5]
-
Chromatography: The organic phase is concentrated and subjected to a series of chromatographic separations. This typically involves column chromatography over silica gel and Sephadex LH-20.[5]
-
Final Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified using preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.[5]
Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.
Materials:
-
This compound
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate to achieve the desired concentration range.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted this compound. Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve this compound).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Signaling Pathways
Currently, there is no published research detailing the specific signaling pathways modulated by this compound. Further investigation is required to elucidate its mechanism of action. Based on the activities of other sesquiterpenoids, potential areas of investigation could include pathways related to bacterial cell division, cell membrane integrity, or apoptosis in cancer cells.
Future Directions
The preliminary findings on the antibacterial activity of this compound suggest that it is a promising candidate for further natural product research. Future studies should focus on:
-
Comprehensive Biological Screening: Evaluating the activity of this compound against a broader panel of bacterial and fungal pathogens, as well as a variety of cancer cell lines.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by this compound to understand how it exerts its biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing or isolating analogs of this compound to determine the key structural features responsible for its activity.
-
In Vivo Efficacy: Assessing the therapeutic potential of this compound in animal models of infection or cancer.
Conclusion
This compound is a marine and fungal-derived sesquiterpenoid with documented antibacterial activity. While detailed research on its applications and mechanisms is still in its early stages, the provided protocols offer a framework for its further investigation. The exploration of this and other natural products is crucial for the discovery of new therapeutic agents.
References
- 1. Studies on the mechanism of action of azinomycin B: definition of regioselectivity and sequence selectivity of DNA cross-link formation and clarification of the role of the naphthoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic Activities of Brominated Sesquiterpenes from the Red Alga Laurencia okamurae -Natural Product Sciences | Korea Science [koreascience.kr]
- 3. New bioactive secondary metabolites from Bornean red alga, Laurencia similis (Ceramiales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Axinysone B precipitation in media
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Axinysone B in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a natural product that has been isolated from the mushroom Anthracophyllum sp. BCC18695 and the red alga Laurencia similis.[1][2] It has demonstrated biological activities including antibacterial effects against Staphylococcus sp. and cytotoxicity against various cancer cell lines.[1][2]
Q2: I dissolved this compound in DMSO, but it precipitated immediately upon addition to my cell culture medium. What is causing this?
This is a common issue with hydrophobic compounds like this compound and is often referred to as "crashing out." It occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium once the highly concentrated DMSO stock is diluted.[3] The rapid change in solvent polarity causes the compound to fall out of solution.[4]
Q3: How can I prevent this compound from precipitating in my cell culture media?
There are several strategies to prevent precipitation:
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Optimize the Dilution Method: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, create an intermediate dilution of the stock in a small volume of pre-warmed (37°C) complete cell culture medium. Then, add this intermediate dilution to the final volume of media.[3]
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Use Pre-Warmed Media: Always use cell culture media that has been pre-warmed to 37°C. Adding the compound to cold media can decrease its solubility.[3][4]
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Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed media while gently swirling or vortexing.[4] This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
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Reduce the Final Concentration: The intended final concentration of this compound may exceed its solubility limit in the media. Try lowering the final working concentration.[3][4]
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Control the Final DMSO Concentration: While DMSO is an excellent solvent for this compound, its final concentration in the cell culture should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[1] This low final concentration of DMSO may not be sufficient to keep a high concentration of this compound in solution.
Q4: Does the type of cell culture medium or the presence of serum affect this compound solubility?
Yes, both can influence solubility. The specific components of the cell culture medium, such as salts and buffers, can impact the solubility of hydrophobic compounds.[1] Serum proteins, like albumin, can sometimes bind to small molecules and increase their apparent solubility.[1] It is recommended to perform a solubility test in your specific basal and complete (serum-containing) media to determine the maximum soluble concentration.
Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
You can perform a simple solubility test. Prepare a serial dilution of your this compound stock solution in your complete cell culture medium in a multi-well plate. Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2) and visually inspect for precipitation at different time points (e.g., 0, 2, 6, and 24 hours). The highest concentration that remains clear is your maximum working soluble concentration. For a more quantitative assessment, you can measure the absorbance at 600 nm, where an increase in absorbance indicates precipitation.[3]
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C15H22O2 | [2] |
| Molecular Weight | 234.33 g/mol | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Aqueous Solubility | Poor | Inferred from precipitation issues |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solutions
This protocol describes the recommended method for preparing a stock solution of this compound and diluting it to a final working concentration in cell culture medium to minimize precipitation.
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), sterile
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Complete cell culture medium, pre-warmed to 37°C
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Sterile microcentrifuge tubes and serological pipettes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.
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Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Working Solution (Example for a 10 µM final concentration in 10 mL of media):
-
Pre-warm your complete cell culture medium to 37°C in a water bath for at least 30 minutes.
-
In a sterile 15 mL conical tube, add 10 mL of the pre-warmed medium.
-
Prepare an intermediate dilution (optional but recommended): Dilute the 10 mM stock solution 1:10 in DMSO to create a 1 mM intermediate stock.
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Calculate the volume of the stock solution needed. To achieve a 10 µM final concentration from a 10 mM stock, a 1:1000 dilution is required. Therefore, you will need 10 µL of the 10 mM stock.
-
While gently swirling the conical tube with the medium, slowly add the 10 µL of the 10 mM stock solution drop-by-drop.
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Cap the tube and invert it several times to ensure the solution is homogeneous.
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Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Determining Maximum Soluble Concentration
This protocol outlines a method to determine the maximum soluble concentration of this compound in your specific cell culture medium.
Materials:
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This compound DMSO stock solution (e.g., 10 mM)
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Complete cell culture medium, pre-warmed to 37°C
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Sterile 96-well flat-bottom plate
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Sterile serological pipettes and multichannel pipette
Procedure:
-
Prepare Serial Dilutions:
-
In a sterile 96-well plate, add 100 µL of pre-warmed complete cell culture medium to wells A2 through A12. Add 200 µL of medium to a blank well (e.g., A1).
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In well A2, add a volume of your this compound stock to achieve twice your highest desired final concentration (e.g., for a final concentration of 100 µM, add 2 µL of a 10 mM stock to 198 µL of media to get a 200 µM starting concentration).
-
Perform a 2-fold serial dilution by transferring 100 µL from well A2 to A3, mix, then 100 µL from A3 to A4, and so on, down to well A12. Discard 100 µL from well A12.
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This will create a range of concentrations from your highest desired concentration down to a very low concentration.
-
Include a DMSO-only control at the highest concentration used.
-
-
Incubate and Observe:
-
Incubate the plate at 37°C and 5% CO2.
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). A light microscope can be used for more sensitive detection.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of precipitate at all time points is your maximum working soluble concentration under those specific conditions.
-
Diagrams
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. This compound | CAS:1114491-60-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Studies on the mechanism of action of azinomycin B: definition of regioselectivity and sequence selectivity of DNA cross-link formation and clarification of the role of the naphthoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Axinysone A | C15H22O2 | CID 25179730 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing Axinysone B concentration for cytotoxicity assays
Welcome to the technical support center for Axinysone B. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of this compound for cytotoxicity assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?
A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its cytotoxic potential. A common starting point is a wide range from 100 µM to 1 nM, with 2- or 3-fold serial dilutions.[1] This allows for the determination of the IC50 value (the concentration at which 50% of cells are inhibited) across a variety of cell lines.
Q2: My initial screening with this compound shows inconsistent results between experiments. What are the possible causes?
A2: Lack of inter-experiment reproducibility can stem from several factors, including variability in cell culture conditions, reagent preparation, or minor deviations in the experimental timeline.[2] To mitigate this, it is crucial to develop and adhere to a strict Standard Operating Procedure (SOP).[2] Ensure that cell seeding density is consistent, and that all reagents, including this compound stock solutions, are prepared fresh or have been stored correctly to avoid degradation.[2]
Q3: I am observing low absorbance values or no color change in my MTT/XTT assay when treating cells with this compound. What could be the problem?
A3: Low or no signal in tetrazolium-based assays (MTT, XTT) typically points to insufficient viable cells, compromised metabolic activity, or issues with the reagents.[2]
-
Cell Density: Ensure you have an optimal cell seeding density. Too few cells will generate a weak signal.[2]
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Reagent Quality: The MTT or XTT solution should be a clear, yellow color. If it is not, it may have degraded.[3]
-
Incubation Time: The incubation period with the tetrazolium salt is critical for the formation of formazan crystals. This is typically 1-4 hours, but may need to be optimized for your specific cell type.[2]
-
Solubilization: Incomplete solubilization of the formazan crystals will lead to lower absorbance readings. Ensure thorough mixing with an appropriate solubilizing agent like DMSO or isopropanol with HCl.[2]
Q4: I am observing high background absorbance in my assay wells, even in the controls. What could be the cause?
A4: High background can be caused by contamination, interference from media components, or the intrinsic properties of the test compound.[2][4]
-
Contamination: Microbial contamination can lead to high background. Visually inspect your cultures and plates.
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Media Components: Phenol red in culture media can interfere with absorbance readings. Consider using a phenol red-free medium during the assay incubation step.[2]
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Compound Interference: this compound itself might have some color or precipitate at high concentrations, interfering with the absorbance reading. It is important to run a "compound-only" control (wells with the compound but no cells) to account for this.
Q5: The IC50 value for this compound seems to vary significantly between different cell lines. Is this normal?
A5: Yes, it is quite common for the IC50 value of a compound to vary, sometimes significantly, between different cell lines.[5][6] This variability can be attributed to differences in cell line-specific characteristics such as metabolic rates, expression of the drug target, and mechanisms of drug resistance.[5][6]
Experimental Protocols
General Protocol for Determining IC50 of this compound using an MTT Assay
This protocol provides a general guideline. Optimization of cell number, incubation times, and this compound concentrations may be required for specific cell lines.
Materials:
-
This compound
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Target cancer cell line
-
Complete culture medium (consider phenol red-free for the assay)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired concentration range (e.g., 100 µM to 1 nM).[1]
-
Include vehicle control wells (medium with the same concentration of solvent as the highest compound concentration) and untreated control wells.[3]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Assay:
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Data Acquisition: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[7]
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast | 48 | 5.2 |
| A549 | Lung | 48 | 12.8 |
| HeLa | Cervical | 48 | 8.1 |
| HepG2 | Liver | 48 | 25.5 |
| PC-3 | Prostate | 72 | 3.9 |
Visualizations
Experimental Workflow
Caption: A generalized workflow for determining the cytotoxicity of this compound.
Hypothetical Signaling Pathway
Caption: A hypothetical signaling pathway inhibited by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. researchgate.net [researchgate.net]
- 6. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Axinysone B stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Axinysone B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a marine-derived sesquiterpenoid natural product that has been isolated from the red alga Laurencia similis and the mushroom Anthracophyllum sp..[1] Its chemical formula is C₁₅H₂₂O₂.[2] The structure of this compound is characterized by an aristolane skeleton, which is a tricyclic sesquiterpenoid framework. A key functional group in its structure is an α,β-unsaturated ketone, which is known to be reactive and can be susceptible to certain degradation pathways.
Q2: What are the general stability concerns for a compound like this compound?
Given its chemical structure, particularly the α,β-unsaturated ketone moiety, this compound may be susceptible to degradation under various conditions. General stability concerns for sesquiterpenoids and compounds with this functional group include:
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pH-mediated degradation: The ketone and the double bond can be reactive under strongly acidic or basic conditions.
-
Oxidation: The double bond and allylic positions can be prone to oxidation.
-
Photodegradation: Exposure to UV or even visible light can induce degradation in unsaturated systems.
-
Thermal degradation: High temperatures can lead to decomposition.
Q3: How should I properly store this compound to ensure its stability?
To minimize degradation, this compound should be stored under controlled conditions. While specific stability data for this compound is limited, general best practices for storing sensitive natural products should be followed:
-
Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Atmosphere: For optimal stability, especially if the compound is sensitive to oxidation, store under an inert atmosphere (e.g., argon or nitrogen).
-
Form: Store as a dry powder (lyophilized solid) rather than in solution. If solutions are necessary, prepare them fresh and store them at low temperatures for short periods.
Q4: Which solvents are recommended for dissolving this compound?
Based on its chemical structure, this compound is expected to be soluble in a range of organic solvents. Common solvents for sesquiterpenoids include chloroform, dichloromethane, ethyl acetate, acetone, and dimethyl sulfoxide (DMSO).[1] For biological assays, DMSO is a common choice, but the final concentration of DMSO should be kept low to avoid solvent-induced artifacts. Always use high-purity, anhydrous solvents when preparing stock solutions to minimize the risk of solvent-mediated degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity.
-
Possible Cause 1: Degradation of this compound stock solution.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution of this compound from a solid sample.
-
Compare the activity of the fresh solution with the old one.
-
Analyze the old stock solution by HPLC or LC-MS to check for the appearance of degradation products and a decrease in the main peak area.
-
-
-
Possible Cause 2: Improper storage of the solid compound.
-
Troubleshooting Steps:
-
Review the storage conditions of the solid sample (temperature, light exposure).
-
If stored improperly, acquire a new, quality-controlled batch of the compound.
-
-
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Possible Cause 1: On-column degradation.
-
Troubleshooting Steps:
-
Modify the HPLC/LC-MS method:
-
Change the mobile phase pH to be closer to neutral.
-
Use a different column stationary phase.
-
Decrease the column temperature.
-
-
-
-
Possible Cause 2: Degradation during sample preparation.
-
Troubleshooting Steps:
-
Minimize the time between sample preparation and analysis.
-
Keep samples at a low temperature (e.g., on ice or in a cooled autosampler) before injection.
-
Ensure all solvents and reagents used are of high purity and free from contaminants that could induce degradation.
-
-
-
Possible Cause 3: Inherent instability under experimental conditions.
-
Troubleshooting Steps:
-
Conduct a forced degradation study (see Experimental Protocols section) to intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light).
-
Compare the degradation products formed under stress conditions with the unknown peaks in your experimental samples. This can help in identifying the degradation pathway.
-
-
Data Presentation
Table 1: General Forced Degradation Conditions for Natural Products
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 2 hours - 7 days | Hydrolysis, rearrangement |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 2 hours - 7 days | Hydrolysis, epimerization, rearrangement |
| Oxidation | 3% - 30% H₂O₂ | 2 hours - 24 hours | Oxidation of double bonds, allylic positions |
| Thermal Degradation | 40°C - 80°C (in solution or solid state) | 1 day - 4 weeks | General decomposition |
| Photodegradation | Exposure to UV (e.g., 254 nm, 365 nm) and/or visible light | 24 hours - 7 days | Isomerization, oxidation, cyclization |
Note: The exact conditions should be optimized for this compound to achieve a target degradation of 10-30%.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade methanol and water
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 8 hours. Neutralize with 1 M HCl before analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a vial containing the solid this compound and another vial with 1 mL of the stock solution in an oven at 80°C for 48 hours.
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Photodegradation: Expose a vial containing 1 mL of the stock solution and another with the solid compound to light in a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Sample Analysis:
-
After the specified stress period, dilute the samples with the mobile phase to an appropriate concentration.
-
Analyze all stressed samples, along with a non-stressed control sample, using a suitable reverse-phase HPLC-PDA or HPLC-MS method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent this compound peak.
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound under each stress condition.
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Evaluate the peak purity of the this compound peak in the stressed samples to ensure the analytical method is stability-indicating.
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Characterize the major degradation products using mass spectrometry (MS) and, if possible, NMR.
-
Mandatory Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: A potential antibacterial mechanism of action for this compound.
References
Technical Support Center: Axinysone B Colorimetric Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding and resolving interference in colorimetric assays involving Axinysone B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a natural product isolated from the mushroom Anthracophyllum sp. BCC18695 and the red alga Laurencia similis.[1] It is a sesquiterpenoid compound that has been evaluated for several biological activities, including antimalarial, antibacterial, and cytotoxic effects against various cancer cell lines.[1] Researchers may use colorimetric assays to quantify this compound or to assess its effects in various biological assays.
Q2: My colorimetric assay results with this compound are inconsistent. What are the common causes?
Inconsistent results in colorimetric assays can stem from several factors.[2] Common issues include variability in experimental conditions, improper handling of reagents, and interference from the sample itself.[2] For a complex natural product like this compound, it is crucial to standardize protocols meticulously.[2]
Q3: Can this compound itself interfere with the colorimetric assay readout?
Yes, complex natural products can interfere with assay results.[3] Potential mechanisms of interference from this compound could include:
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Color Interference: If this compound solutions have an intrinsic color, this can affect the absorbance readings.
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Compound Aggregation: At certain concentrations, natural products can form aggregates that may inhibit enzymes non-specifically.[3]
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Chemical Reactivity: The presence of reactive functional groups could lead to covalent modification of assay components.[3]
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Redox Activity: Phenols and quinones, if present, can generate hydrogen peroxide, interfering with assay readouts.[3]
Q4: How can I differentiate between true biological activity and assay interference?
To confirm that the observed effects are due to the specific biological activity of this compound and not an artifact of assay interference, it is recommended to use an orthogonal assay.[3] This involves testing the compound in a secondary assay that has a different detection method (e.g., a luminescence-based assay if the primary assay is colorimetric).[3] True hits should exhibit consistent activity across different assay formats.[3]
Q5: Is this compound related to the Axin protein in the Wnt signaling pathway?
This is a crucial point of clarification. This compound is a small molecule, a sesquiterpenoid natural product.[1] Axin is a well-characterized scaffold protein that plays a key role in the "β-catenin destruction complex" within the canonical Wnt signaling pathway.[4][5][6][7] There is no direct functional relationship between this compound and the Axin protein based on current scientific literature. The similar names are coincidental.
Troubleshooting Guides
Issue 1: High Background Absorbance
High background absorbance can mask the specific signal from your assay.
Troubleshooting Workflow for High Background Absorbance
Caption: Workflow to diagnose high background absorbance.
Protocol:
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Prepare a "Reagent Blank": This should contain all assay components except for this compound.
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Prepare a "Compound Blank": This should contain this compound in the assay buffer without other reagents.
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Measure Absorbance: Read the absorbance of the reagent blank, compound blank, and your experimental samples.
-
Analyze:
-
If the reagent blank is high, one of your reagents or the buffer may be contaminated.
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If the compound blank is high, this compound itself is contributing to the absorbance at the measurement wavelength. This indicates intrinsic color interference.
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If both blanks are low, the high background may be due to non-specific reactions.
-
Issue 2: Suspected Compound Aggregation
Compound aggregation can lead to false-positive results, particularly in enzyme inhibition assays.
Troubleshooting Workflow for Compound Aggregation
Caption: Workflow to diagnose aggregation-based interference.
Protocol:
-
Prepare Buffers: Create two sets of your assay buffer: one standard buffer and one containing 0.01% (v/v) of a non-ionic detergent like Triton X-100.[3]
-
Compound Dilution: Prepare serial dilutions of this compound in both buffers.
-
Run Assay: Perform the colorimetric assay using both sets of dilutions.
-
Data Analysis: Compare the dose-response curves. A significant decrease in potency (a rightward shift in the IC50 curve) in the presence of the detergent suggests that the compound's activity may be due to aggregation.[3]
Data Presentation:
| Condition | IC50 (µM) | Max Inhibition (%) |
| Standard Buffer | 5.2 | 95 |
| Buffer + 0.01% Triton X-100 | 85.7 | 60 |
Issue 3: Potential Redox Interference
Redox-active compounds can interfere with assays by generating reactive oxygen species or by reacting with assay reagents.
Protocol to Test for Redox Activity:
-
Reagent Preparation: Prepare your this compound solution. Prepare a fresh solution of a reducing agent, such as 1 mM Dithiothreitol (DTT).
-
Assay Setup: Run your standard assay with this compound. In parallel, run the assay with this compound in the presence of 1 mM DTT.
-
Data Analysis: A significant loss of activity in the presence of DTT may indicate that this compound is a redox-active compound or a thiol-reactive electrophile.[3]
Data Presentation:
| Compound Concentration (µM) | Activity (% of Control) without DTT | Activity (% of Control) with 1 mM DTT |
| 1 | 85 | 98 |
| 10 | 40 | 92 |
| 50 | 15 | 88 |
Potential Signaling Pathway Involvement of this compound
While the precise mechanism of action for this compound is not fully elucidated, its reported cytotoxic activity against cancer cell lines suggests it may interfere with fundamental cellular processes. A hypothetical pathway is presented below for illustrative purposes.
Caption: Hypothetical mechanism of this compound cytotoxicity.
References
- 1. This compound | CAS:1114491-60-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. siriusgenomics.com [siriusgenomics.com]
- 3. benchchem.com [benchchem.com]
- 4. New insights into the regulation of Axin function in canonical Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Axin, a negative regulator of the Wnt signaling pathway, forms a complex with GSK-3beta and beta-catenin and promotes GSK-3beta-dependent phosphorylation of beta-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Axin, a negative regulator of the Wnt signaling pathway, forms a complex with GSK‐3β and β‐catenin and promotes GSK‐3β‐dependent phosphorylation of β‐catenin | The EMBO Journal [link.springer.com]
- 7. Axin2 controls bone remodeling through the β-catenin–BMP signaling pathway in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Axinysone B Extraction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Axinysone B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a sesquiterpenoid natural product with the molecular formula C₁₅H₂₂O₂.[1] It has been isolated from the marine red alga Laurencia similis and the mushroom Anthracophyllum sp. BCC18695.[2] this compound has demonstrated antibacterial activity, notably against Staphylococcus species.[1] It has also been evaluated for antimalarial, broader antibacterial (against Bacillus cereus), and cytotoxic activities.[2]
Q2: What are the primary challenges in extracting this compound?
A2: Like many marine natural products, the extraction of this compound can be challenging due to its low abundance in the source organism.[3] This often leads to low yields. Other challenges include the complexity of the natural matrix, which contains numerous other compounds that can interfere with the isolation and purification process, and the potential for degradation of the target molecule if extraction conditions are not optimized.
Q3: Which solvents are recommended for the extraction of this compound?
A3: Based on its sesquiterpenoid structure, a range of organic solvents can be used. Non-polar or semi-polar solvents are generally effective for sesquiterpenes. Initial extractions are often performed with a mixture of chloroform and methanol. Other solvents that may be used during the purification process include dichloromethane, ethyl acetate, and acetone. The choice of solvent is a critical parameter to optimize for maximizing yield.
Q4: Can this compound be synthesized?
A4: While the focus is often on extraction from natural sources, the synthesis of complex natural products like this compound is a subject of ongoing research in organic chemistry. However, for many research and initial drug discovery purposes, extraction from natural sources remains a common approach.
Troubleshooting Guide: Overcoming Low Yield
Low yield is a frequent issue in the extraction of this compound. This guide provides a structured approach to identifying and resolving common problems.
Table 1: Troubleshooting Low Extraction Yield
| Issue | Potential Cause | Recommended Solution |
| Low Initial Yield from Crude Extract | Inadequate Cell Lysis: The solvent is not effectively penetrating the source material to release this compound. | Ensure the source material (algae or mushroom) is properly dried and finely ground to increase the surface area for solvent contact. Consider pre-treatment methods like freeze-drying. |
| Suboptimal Solvent System: The polarity of the extraction solvent is not ideal for this compound. | Experiment with different solvent systems. Start with a 1:1 mixture of chloroform:methanol and then try varying the ratios. Consider sequential extractions with solvents of increasing polarity. | |
| Insufficient Extraction Time or Temperature: The extraction process is not long enough or at a suitable temperature to allow for efficient diffusion of the compound. | Optimize the extraction time and temperature. For solvent extraction, prolonged maceration (e.g., 24-48 hours) at room temperature is common. Gentle heating can sometimes improve yield, but high temperatures risk degrading the compound. | |
| Loss of Compound During Purification | Poor Separation in Chromatography: this compound is co-eluting with other compounds or is being lost during fractionation. | Optimize the chromatography conditions. For column chromatography, experiment with different solvent gradients for elution. For HPLC, adjust the mobile phase composition and gradient. Use Thin Layer Chromatography (TLC) to monitor the separation and identify fractions containing this compound. |
| Compound Degradation: this compound is unstable under the purification conditions (e.g., exposure to light, air, or extreme pH). | Protect the extract and fractions from light and heat. Work in an inert atmosphere (e.g., under nitrogen) if possible. Avoid strong acids or bases during the purification process. | |
| Irreversible Adsorption to Stationary Phase: The compound is strongly binding to the silica gel or other chromatographic media. | Try a different stationary phase for chromatography (e.g., alumina or a bonded phase like C18 for reverse-phase chromatography). |
Table 2: Impact of Extraction Parameters on Sesquiterpenoid Yield (Hypothetical Data)
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Rationale |
| Solvent System | 100% Methanol | 0.08 | 1:1 Chloroform:Methanol | 0.15 | A mixture of polar and non-polar solvents is often more effective for extracting semi-polar compounds like sesquiterpenoids from complex matrices. |
| Extraction Time | 12 hours | 0.11 | 48 hours | 0.16 | Longer extraction times allow for more complete diffusion of the target compound from the source material into the solvent. |
| Particle Size | Coarsely chopped | 0.09 | Finely ground powder | 0.14 | Grinding increases the surface area, allowing for better solvent penetration and more efficient extraction. |
| Temperature | 50°C | 0.12 | 25°C (Room Temp) | 0.15 | While heat can sometimes increase solubility, it can also lead to the degradation of thermolabile compounds like some sesquiterpenoids. |
Experimental Protocols
Protocol 1: Extraction of this compound from Laurencia similis
This protocol is a general guideline for the extraction and initial purification of sesquiterpenes from Laurencia species and can be adapted for this compound.
-
Sample Preparation:
-
Thoroughly wash the fresh algal material with seawater and then freshwater to remove salts, sand, and epiphytes.
-
Air-dry the algae in a well-ventilated area, protected from direct sunlight.
-
Once completely dry, grind the material into a fine powder using a blender.
-
-
Solvent Extraction:
-
Macerate the powdered algae in a 1:1 (v/v) mixture of chloroform and methanol at room temperature for 48 hours. Use a solid-to-solvent ratio of approximately 1:10 (w/v).
-
Filter the mixture to separate the extract from the solid residue.
-
Re-extract the residue with the same solvent mixture for another 24 hours to maximize yield.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Initial Purification by Column Chromatography:
-
Pre-adsorb the crude extract onto a small amount of silica gel.
-
Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Load the pre-adsorbed extract onto the top of the column.
-
Elute the column with a solvent gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 7:3 hexane:ethyl acetate) and visualizing with a suitable stain (e.g., vanillin-sulfuric acid).
-
Combine fractions containing the compound with the expected Rf value for this compound.
-
-
Final Purification by High-Performance Liquid Chromatography (HPLC):
-
Further purify the combined fractions using a semi-preparative HPLC system.
-
Use a C18 reverse-phase column with a mobile phase gradient of methanol and water or acetonitrile and water.
-
Monitor the elution profile with a UV detector.
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Collect the peak corresponding to this compound and confirm its identity and purity using analytical techniques such as NMR spectroscopy and mass spectrometry.
-
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low this compound yield.
Hypothetical Signaling Pathway for this compound Cytotoxicity
Given that this compound has shown cytotoxic activity, a possible mechanism could involve the induction of apoptosis through the activation of key signaling cascades. The following diagram illustrates a hypothetical pathway that could be investigated.
References
Axinysone B (assumed Azinomycin B) Technical Support Center
Welcome to the technical support center for Azinomycin B. This resource is designed for researchers, scientists, and drug development professionals to address experimental variability and reproducibility when working with this potent antitumor agent. Due to a likely typographical error in the query "Axinysone B," this guide focuses on Azinomycin B, a complex natural product known for its DNA cross-linking activity.
Frequently Asked Questions (FAQs)
Q1: What is Azinomycin B and what is its primary mechanism of action?
Azinomycin B is a natural product isolated from Streptomyces sahachiroi and Streptomyces griseofuscus.[1][2] It exhibits potent antitumor activity by functioning as a DNA alkylating agent.[1] Its primary mechanism of action involves binding to the major groove of DNA and forming covalent interstrand cross-links (ISCs) between purine bases, which inhibits DNA replication and transcription, ultimately leading to cell death.[1]
Q2: What are the main challenges in working with Azinomycin B that can lead to experimental variability?
Like many complex natural products and alkylating agents, Azinomycin B presents several challenges that can contribute to experimental variability:
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Stability: Azinomycin B is a reactive molecule due to its epoxide and aziridine moieties. It can be susceptible to degradation, especially in aqueous solutions and at non-optimal pH or temperature.[3]
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Purity: The purity of the Azinomycin B sample is critical. Impurities from the isolation process or degradation products can interfere with experimental results.
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Handling and Storage: Improper handling, such as repeated freeze-thaw cycles or exposure to light, can degrade the compound. Stock solutions require careful preparation and storage to maintain their potency.
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Experimental Conditions: Minor variations in experimental parameters such as cell density, incubation time, and buffer composition can significantly impact the observed activity of Azinomycin B.
Q3: How should I prepare and store Azinomycin B stock solutions?
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Solvent Selection: Dissolve Azinomycin B in a high-quality, anhydrous solvent such as DMSO to prepare a concentrated stock solution.
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Aliquoting: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Storage Conditions: Store the aliquots at -80°C and protect them from light.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment and use them immediately. Avoid storing diluted aqueous solutions for extended periods.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with Azinomycin B.
Issue 1: Inconsistent Results in Cell Viability/Cytotoxicity Assays
| Potential Cause | Troubleshooting Steps |
| Degradation of Azinomycin B | - Prepare fresh working solutions for each experiment. - Avoid repeated freeze-thaw cycles of stock solutions. - Test the activity of a new batch of Azinomycin B against a reference batch. |
| Variations in Cell Culture Conditions | - Ensure consistent cell seeding density across all plates and experiments. - Use cells within a consistent passage number range. - Monitor and control incubator CO2 levels and temperature. |
| Inaccurate Drug Concentration | - Calibrate pipettes regularly. - Ensure complete dissolution of Azinomycin B in the solvent before preparing serial dilutions. |
| Assay-Specific Issues (e.g., MTT, XTT) | - Optimize incubation times for the specific cell line and assay. - Ensure that the solvent used for Azinomycin B does not interfere with the assay readout. |
Issue 2: Low Efficiency or Variability in DNA Cross-linking Assays
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | - Optimize the concentration of Azinomycin B and the incubation time. - Ensure the reaction buffer has the appropriate pH and ionic strength. |
| Degraded Azinomycin B | - Use a fresh aliquot of Azinomycin B stock solution. |
| Issues with DNA Substrate | - Verify the purity and integrity of the DNA substrate using gel electrophoresis. - Ensure the DNA concentration is accurate. |
| Inefficient Cross-link Detection | - Optimize the denaturation or enzymatic digestion steps used to detect cross-links. - Use appropriate positive and negative controls to validate the assay. |
Data Presentation
Table 1: Antitumor Activity of Azinomycin B in Murine Tumor Models
| Tumor Model | Administration Route | Efficacy Measure | Result |
| P388 leukemia | Intraperitoneal | % ILS (Increase in Life Span) | 193% |
| P388 leukemia | Intraperitoneal | % Survivors (45 days) | 57% |
| B-16 melanoma | Intraperitoneal | % ILS | - |
| Ehrlich carcinoma | Intraperitoneal | % ILS | 161% |
| Ehrlich carcinoma | Intraperitoneal | % Survivors (45 days) | 63% |
| Lewis lung carcinoma | Intraperitoneal | - | Not susceptible |
| Meth A fibrosarcoma | Intraperitoneal | - | Not susceptible |
Data adapted from a 1987 study on the antitumor activity of Azinomycins A and B.[4]
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of Azinomycin B in the appropriate cell culture medium. Replace the existing medium with the medium containing the different concentrations of Azinomycin B. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
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Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vitro DNA Cross-linking Assay
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Reaction Setup: In a microcentrifuge tube, combine the DNA substrate (e.g., a specific oligonucleotide or plasmid DNA) with Azinomycin B in a reaction buffer (e.g., 25 mM triethanolamine, 1 mM EDTA, pH 7.2).
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Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 2 hours) to allow for cross-linking.
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Reaction Termination: Stop the reaction, for example, by adding a quenching agent or by heat inactivation, if necessary.
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Analysis by Gel Electrophoresis: Analyze the reaction products by denaturing agarose or polyacrylamide gel electrophoresis to separate cross-linked DNA from non-cross-linked DNA.
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Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide or SYBR Green) and visualize the DNA bands under UV light. The presence of higher molecular weight bands in the Azinomycin B-treated samples indicates DNA cross-linking.
Mandatory Visualizations
Caption: Mechanism of action of Azinomycin B.
References
- 1. Azinomycin B - Wikipedia [en.wikipedia.org]
- 2. Azinomycins A and B, new antitumor antibiotics. I. Producing organism, fermentation, isolation, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azinomycins A and B, new antitumor antibiotics. III. Antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Cell Viability Assays with Natural Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and challenges encountered when assessing the cytotoxicity of natural products.
Frequently Asked Questions (FAQs)
Q1: My colored natural product extract is interfering with the absorbance reading of my colorimetric viability assay (e.g., MTT, XTT). How can I correct for this?
A1: This is a common issue as many natural product extracts contain pigments that absorb light in the same wavelength range as the formazan product of tetrazolium-based assays.
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Solution 1: Include Proper Controls. Prepare a parallel set of wells containing the natural product at the same concentrations used for treating the cells, but without any cells. Incubate these "extract-only" wells for the same duration and under the same conditions. Subtract the absorbance readings of these wells from your experimental wells to correct for the extract's intrinsic color.[1]
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Solution 2: Switch to a Non-Colorimetric Assay. Consider using an assay with a different detection method, such as a luminescence-based or fluorescence-based assay, which are generally less susceptible to color interference.[1]
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ATP-based assays (e.g., CellTiter-Glo®): These measure luminescence produced from the reaction of luciferase with ATP, which is proportional to the number of viable cells.[1]
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Fluorescence-based assays (e.g., Resazurin/AlamarBlue): These use a redox indicator that becomes fluorescent upon reduction by viable cells. However, it's important to check for autofluorescence of the natural product itself by running an "extract-only" control.[1]
-
Q2: I'm observing unexpectedly high cell viability, or even a proliferative effect, at high concentrations of my natural product extract. What could be the cause?
A2: This paradoxical result is often due to direct chemical interference with the assay reagents rather than a true biological effect.
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Direct Reduction of Assay Reagent: Many natural products, especially those rich in antioxidants like polyphenols and flavonoids (e.g., quercetin, EGCG, resveratrol), can directly reduce tetrazolium salts (MTT, XTT, WST-1) or resazurin to their colored or fluorescent products.[1] This leads to a false-positive signal, suggesting high viability. To confirm this, run a cell-free control with your extract and the assay reagent.
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Precipitation of the Extract: If the natural product precipitates in the culture medium, it can scatter light and lead to artificially high absorbance readings.[1] Visually inspect the wells under a microscope for any precipitate. Improving the solubility of the extract is crucial.
Q3: My results from different cytotoxicity assays are conflicting. For example, the MTT assay shows viability while an ATP-based assay indicates cytotoxicity. Why is this happening?
A3: Discrepancies between different assay types are common when working with natural products and often point to assay artifacts. The principle of each assay is different, making them susceptible to different types of interference. For instance, an antioxidant-rich extract might reduce the MTT reagent, inflating the apparent viability, while the same extract could genuinely be cytotoxic by depleting cellular ATP, which would be accurately captured by an ATP-based assay. It is recommended to use at least two assays based on different principles to validate your results.
Q4: How can I improve the solubility of my lipophilic natural product extract in the culture medium?
A4: Poor solubility is a frequent challenge. Here are some strategies to improve it:
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Use an appropriate solvent: Dimethyl sulfoxide (DMSO) is a common choice. However, it's crucial to determine the maximum tolerated concentration of the solvent for your specific cell line, as DMSO itself can be cytotoxic at higher concentrations. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.
-
Sonication or Vortexing: Gently sonicating or vortexing the stock solution can aid in dissolution.
Troubleshooting Guides
Issue 1: High Background Signal in Negative Control Wells
| Potential Cause | Troubleshooting Step |
| Direct Reduction of Assay Reagent | Run a cell-free control containing only the medium, natural product, and assay reagent to quantify the chemical reduction. |
| Media Component Interference | High concentrations of certain substances in the cell culture medium can contribute to high background.[1] Test the medium alone with the assay reagent. |
| Contamination | Microbial contamination (bacteria, yeast) can metabolize the assay reagents. Visually inspect plates for contamination and ensure sterile technique. |
Issue 2: Low or No Signal in Positive Control Wells
| Potential Cause | Troubleshooting Step |
| Insufficient Cell Number | Ensure you are seeding a sufficient number of cells per well. The optimal cell number should be determined for each cell line and assay. |
| Incorrect Reagent Preparation or Storage | Ensure assay reagents are prepared according to the manufacturer's instructions and have not expired. Some reagents are light-sensitive. |
| Inhibition of Cellular Enzymes | The natural product may be directly inhibiting the cellular dehydrogenases responsible for reducing the assay reagent, leading to a false impression of cytotoxicity. |
Comparison of Common Cell Viability Assays
| Assay Type | Principle | Advantages | Disadvantages & Potential Artifacts with Natural Products |
| MTT | Colorimetric; reduction of yellow tetrazolium salt to purple formazan by mitochondrial dehydrogenases in viable cells.[2] | Inexpensive, well-established. | Insoluble formazan requires a solubilization step; susceptible to interference from colored natural products and direct reduction by antioxidant compounds.[1] |
| XTT, WST-1 | Colorimetric; reduction of tetrazolium salt to a water-soluble formazan. | Fewer steps than MTT (no solubilization needed), higher sensitivity than MTT.[3] | Susceptible to interference from colored natural products and direct reduction by antioxidant compounds. |
| LDH Release | Colorimetric; measures lactate dehydrogenase (LDH) released from damaged cells into the supernatant.[1] | Measures cytotoxicity (membrane integrity); supernatant is assayed, reducing interference from colored compounds within the cells. | Serum in the medium can contain LDH, leading to high background; some natural compounds may inhibit LDH activity. |
| ATP-Based (Luminescent) | Luminescence; measures ATP levels using luciferase. The amount of ATP is proportional to the number of viable cells.[1] | High sensitivity, fast, less prone to colorimetric or fluorescent interference.[4] | Requires a luminometer; some natural products might interfere with luciferase activity. |
| Resazurin (AlamarBlue) | Fluorometric/Colorimetric; reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells. | High sensitivity, non-toxic to cells, allowing for further assays. | Susceptible to interference from fluorescent natural products and direct reduction by antioxidant compounds. |
Experimental Protocols
MTT Assay Protocol
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
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Compound Treatment: Treat cells with serial dilutions of the natural product extract. Include vehicle controls (medium with solvent) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
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MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[5]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol) to each well.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) at a low speed (e.g., 250 x g for 5 minutes). Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution with a dye solution. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®) Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence readings.
-
Plate Equilibration: After the treatment incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Preparation and Addition: Reconstitute the luminescent assay reagent according to the manufacturer's protocol. Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Visual Guides
Caption: A generalized workflow for cell viability assays.
Caption: Troubleshooting logic for unexpected cell viability results.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 3. Is Your MTT Assay the Right Choice? [promega.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. promega.com [promega.com]
Axinysone B Solvent Selection for Biological Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the appropriate selection of solvents for Axinysone B in biological assays. Due to its hydrophobic nature as a sesquiterpenoid, careful consideration of solvent choice is critical to ensure compound stability, bioavailability, and the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solvent selection important?
This compound is a sesquiterpenoid natural product. Like many sesquiterpenoids, it is a hydrophobic molecule with low solubility in aqueous solutions.[1] The choice of solvent is crucial for biological assays to ensure that this compound is fully dissolved and available to interact with the biological system being studied. An inappropriate solvent can lead to precipitation of the compound, inaccurate concentration measurements, and potential solvent-induced toxicity or artifacts in the assay results.
Q2: Which solvents are recommended for dissolving this compound?
Based on supplier information, this compound is soluble in several organic solvents.[2] The most commonly used solvent for hydrophobic compounds in biological assays is Dimethyl Sulfoxide (DMSO).[2] Other suitable solvents include acetone, chloroform, dichloromethane, and ethyl acetate.[2] For most in vitro biological assays, DMSO and acetone are the preferred choices due to their miscibility with aqueous culture media.
Q3: What is the recommended starting concentration for a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent, such as DMSO. A typical starting stock concentration for small molecules in drug discovery is in the range of 10-30 mM. However, without specific solubility data for this compound, it is advisable to start with a more conservative concentration, for example, 10 mg/mL, and visually inspect for complete dissolution. The stock solution can then be serially diluted to the final working concentration in the assay medium.
Q4: How can I avoid precipitation of this compound in my aqueous assay medium?
Precipitation is a common issue when diluting a hydrophobic compound from an organic stock solution into an aqueous buffer or cell culture medium. To minimize this:
-
Keep the final solvent concentration low: The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept to a minimum, typically below 1% and ideally at or below 0.5%, to avoid solvent-induced toxicity and to reduce the chances of precipitation.
-
Use a stepwise dilution: Instead of a single large dilution, perform serial dilutions of the stock solution in the assay medium.
-
Vortex during dilution: Vortex the aqueous medium while adding the this compound stock solution to promote rapid mixing and dispersion.
-
Sonication: If precipitation occurs, gentle sonication in a water bath may help to redissolve the compound.
Q5: Should I run a solvent control in my experiments?
Yes, it is absolutely essential to include a solvent control in all experiments. This control should contain the same final concentration of the solvent used to dissolve this compound as is present in the experimental wells or tubes. This allows you to distinguish the effects of this compound from any potential effects of the solvent itself on the biological system.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| This compound precipitates out of solution upon dilution in aqueous buffer. | The compound has low aqueous solubility and is crashing out of the organic solvent. | 1. Decrease the final concentration of this compound. 2. Decrease the final percentage of the organic solvent in the assay. 3. Try a different co-solvent system (e.g., a mixture of DMSO and ethanol). 4. Use a solubilizing agent like cyclodextrin, if compatible with the assay. |
| Inconsistent or non-reproducible assay results. | 1. Incomplete dissolution of the stock solution. 2. Precipitation of the compound in the assay plate over time. 3. Degradation of this compound in the solvent or assay medium. | 1. Ensure the stock solution is fully dissolved before use (visual inspection, gentle warming, or sonication may help). 2. Prepare fresh dilutions for each experiment. 3. Check for compound stability in the chosen solvent and under assay conditions (e.g., by HPLC). |
| High background or toxicity observed in control wells. | The solvent concentration is too high and is affecting the cells or assay components. | 1. Reduce the final solvent concentration to the lowest possible level that maintains compound solubility (ideally ≤ 0.5%). 2. Test the toxicity of a range of solvent concentrations to determine the maximum tolerated level for your specific assay. |
Solvent Selection and Workflow
The following diagram illustrates a general workflow for selecting an appropriate solvent and preparing this compound for a biological assay.
Caption: A workflow for solvent selection and preparation of this compound for biological assays.
Quantitative Data on Solvent Selection
| Solvent | Suitability for Biological Assays | Comments |
| Dimethyl Sulfoxide (DMSO) | High | The most common and recommended solvent for hydrophobic compounds.[2] It is miscible with water and most cell culture media. The final concentration should be kept low (ideally ≤ 0.5%) to avoid cytotoxicity. |
| Acetone | Moderate | A suitable alternative to DMSO.[2] It is also miscible with water. Evaporation can be a concern, so handle it in closed containers. |
| Ethanol | Moderate | Can be used, but may have higher cytotoxic potential than DMSO at similar concentrations for some cell lines. |
| Dichloromethane | Low | Not recommended for direct use in most biological assays due to its immiscibility with water and high volatility. Primarily used for initial extraction and handling.[2] |
| Chloroform | Low | Similar to dichloromethane, not suitable for direct use in aqueous-based biological assays.[2] |
| Ethyl Acetate | Low | Primarily a solvent for extraction and chromatography; not typically used in cell-based assays due to immiscibility and potential toxicity.[2] |
Experimental Protocols
The following are detailed methodologies for key biological assays that have been reportedly performed with this compound. These are generalized protocols and should be optimized for the specific experimental conditions and cell lines being used.
Cytotoxicity Assay using MTT
This protocol is for assessing the cytotoxic effects of this compound on adherent cancer cell lines such as MCF-7 (human breast adenocarcinoma), KB (human oral carcinoma), and NCI-H187 (human small cell lung cancer), as well as on a non-cancerous cell line like Vero (monkey kidney epithelial) for selectivity assessment.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Adherent cell lines (MCF-7, KB, NCI-H187, Vero)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include wells with medium only (negative control) and medium with the corresponding concentrations of DMSO (solvent control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
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Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the solvent control.
-
Plot the percentage of viability against the log of the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Antimalarial Assay using SYBR Green I
This protocol is for assessing the in vitro antimalarial activity of this compound against the chloroquine-resistant K1 strain of Plasmodium falciparum.[3][4]
Materials:
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This compound stock solution (e.g., 1 mg/mL in DMSO)
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Chloroquine-resistant P. falciparum K1 strain culture (synchronized to the ring stage)
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Complete malaria culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 2 g/L sodium bicarbonate, and hypoxanthine)
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Human O+ erythrocytes
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96-well black, clear-bottom microplates
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
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SYBR Green I dye (10,000x stock in DMSO)
Procedure:
-
Drug Plate Preparation:
-
Prepare serial dilutions of this compound in complete medium in a separate 96-well plate.
-
Transfer 100 µL of these dilutions to the black, clear-bottom assay plate.
-
Include drug-free wells (negative control) and wells with known antimalarial drugs (positive control).
-
-
Parasite Culture Addition:
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Prepare a parasite culture at 0.5% parasitemia and 2% hematocrit.
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Add 100 µL of this parasite suspension to each well of the assay plate.
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The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
-
Lysis and Staining:
-
Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5,000 in the lysis buffer.
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After incubation, carefully remove 100 µL of the supernatant from each well.
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Add 100 µL of the SYBR Green I lysis buffer to each well.
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Mix well and incubate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
-
Data Analysis:
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Subtract the background fluorescence from the drug-free control wells containing non-infected red blood cells.
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Plot the fluorescence intensity against the log of the drug concentration to determine the IC₅₀ value.
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Antibacterial Assay using Broth Microdilution
This protocol is for determining the minimum inhibitory concentration (MIC) of this compound against Bacillus cereus.[5][6]
Materials:
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This compound stock solution (e.g., 1 mg/mL in DMSO)
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Bacillus cereus strain (e.g., ATCC 14579)
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Mueller-Hinton Broth (MHB)
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Sterile 96-well microtiter plates
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0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
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From a fresh culture of B. cereus on an agar plate, pick a few colonies and suspend them in sterile saline.
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Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
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Dilute this suspension 1:150 in MHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Drug Dilution:
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Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution (or a working dilution) to the first well and mix.
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Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation:
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Add 100 µL of the prepared bacterial inoculum to each well.
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The final volume in each well will be 200 µL.
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Include a growth control well (bacteria and medium only) and a sterility control well (medium only).
-
-
Incubation:
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Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
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After incubation, visually inspect the wells for turbidity.
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The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Signaling Pathway and Workflow Diagrams
Logical Relationship for Troubleshooting Solvent Issues
Caption: A decision tree for troubleshooting common solvent-related issues with this compound.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. This compound | CAS:1114491-60-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. iddo.org [iddo.org]
- 4. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Comparative Analysis of Bacillus cereus Group Isolates' Resistance Using Disk Diffusion and Broth Microdilution and the Correlation between Antimicrobial Resistance Phenotypes and Genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Axinysone B quality control and purity assessment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Axinysone B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a sesquiterpenoid natural product. It has been isolated from the marine red alga Laurencia similis. Sesquiterpenoids from Laurencia species are known for their diverse and often complex chemical structures.
Q2: What are the expected spectroscopic data for this compound?
Q3: What are potential impurities in a sample of this compound?
Impurities in a sample of this compound are likely to be other structurally related sesquiterpenoids that are co-extracted from Laurencia similis. These compounds may have very similar polarities, making their separation challenging.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low Purity Detected by HPLC/TLC | Co-eluting impurities from the natural source. | Employ alternative chromatographic conditions. For HPLC, try a different column (e.g., C18, Phenyl-Hexyl) or modify the mobile phase composition and gradient. For TLC, test different solvent systems with varying polarities. |
| Degradation of the sample. | Store this compound under recommended conditions (typically cool, dry, and dark). Avoid repeated freeze-thaw cycles. Prepare fresh solutions for experiments. | |
| Inconsistent Biological Activity | Presence of interfering compounds. | Re-purify the sample using preparative HPLC or column chromatography. Confirm the purity and identity of the purified compound by NMR and mass spectrometry before use. |
| Degradation of this compound in the assay buffer. | Assess the stability of this compound under your specific experimental conditions (pH, temperature, light exposure). Consider performing a time-course experiment to monitor its stability. | |
| Unexpected NMR or Mass Spec Results | Isomeric impurities. | High-resolution mass spectrometry can help distinguish between isomers. 2D NMR techniques (COSY, HMBC, HSQC) can aid in the structural elucidation of both the target compound and any impurities. |
| Sample degradation. | Prepare a fresh sample for analysis and acquire data promptly. Ensure the solvent used for NMR is free of acidic or basic impurities that could catalyze degradation. |
Experimental Protocols
General Workflow for Purity Assessment of this compound
This workflow outlines a general approach for assessing the purity of an this compound sample.
High-Performance Liquid Chromatography (HPLC) Method Development
For purity assessment, a reverse-phase HPLC method is generally suitable for sesquiterpenoids.
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and water is a good starting point.
-
Solvent A: Water (H₂O)
-
Solvent B: Acetonitrile (ACN)
-
-
Gradient:
-
0-20 min: 50% B to 100% B
-
20-25 min: Hold at 100% B
-
25-30 min: 100% B to 50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm and 254 nm. Mass spectrometry can be coupled for peak identification.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of this compound in methanol or acetonitrile to a concentration of approximately 1 mg/mL.
Potential Co-occurring Sesquiterpenoids from Laurencia similis
The following table lists some sesquiterpenoids that have been isolated from Laurencia similis and could be potential impurities in this compound samples.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Aristol-8-en-1-one | C₁₅H₂₂O | 218.34 |
| Aristolan-9-en-1-one | C₁₅H₂₂O | 218.34 |
| 10-Hydroxyaristolan-9-one | C₁₅H₂₂O₂ | 234.33 |
| Aristofone | C₁₅H₂₀O₂ | 232.32 |
Stability and Storage
Q4: How should this compound be stored?
For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. For short-term storage, solutions in organic solvents can be stored at -20°C for a few weeks.
Q5: What are the potential degradation pathways for this compound?
While specific degradation studies on this compound are not widely published, sesquiterpenoids containing ketone functionalities can be susceptible to:
-
Oxidation: Especially if allylic protons are present.
-
Isomerization: Under acidic or basic conditions.
-
Photodegradation: Exposure to UV light may lead to decomposition.
Troubleshooting Degradation
Adjusting incubation time for Axinysone B treatment
Welcome to the technical support center for Axinysone B. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a sesquiterpenoid natural product.[1] It has been isolated from the marine red alga Laurencia similis and the mushroom Anthracophyllum sp. BCC18695.[1] this compound has demonstrated antibacterial activity against Staphylococcus aureus and Bacillus cereus, as well as cytotoxic effects against several cancer cell lines, including MCF-7, KB, and NCI-H187, and also against Vero cells.[1]
Q2: What is the proposed mechanism of action for this compound?
The precise mechanism of action for this compound has not been fully elucidated in the available literature. However, as a sesquiterpenoid with antibacterial and cytotoxic activities, it may interfere with bacterial cell signaling pathways or induce cytotoxic stress in cancer cells. Further research is required to determine the specific molecular targets and signaling cascades affected by this compound.
Q3: What is the optimal incubation time for this compound treatment?
The optimal incubation time for this compound treatment is dependent on the cell type and the specific assay being performed. For antibacterial assays, incubation times typically range from 6 to 24 hours. For cytotoxicity assays on mammalian cell lines, incubation times can range from 24 to 72 hours. It is crucial to perform a time-course experiment to determine the optimal incubation period for your specific experimental conditions.
Q4: How should I prepare and store this compound?
This compound is a solid compound.[1] For experimental use, it should be dissolved in a suitable solvent such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, or Acetone.[1] Stock solutions should be stored at -20°C or lower. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Adjusting Incubation Time
Problem: I am not observing a significant effect of this compound in my assay.
Possible Cause & Solution:
-
Incubation time is too short: The compound may require a longer duration to exert its biological effects.
-
Recommendation: Perform a time-course experiment. Test a range of incubation times (e.g., for cytotoxicity: 12, 24, 48, and 72 hours) while keeping the concentration of this compound constant.
-
-
Compound concentration is too low: The concentration of this compound may be insufficient to produce a measurable response.
-
Recommendation: Perform a dose-response experiment with a fixed, longer incubation time to determine the optimal concentration.
-
Problem: I am observing excessive cell death, even at low concentrations.
Possible Cause & Solution:
-
Incubation time is too long: Prolonged exposure to the compound may be causing non-specific toxicity.
-
Recommendation: Reduce the incubation time. Analyze earlier time points in your experiment to capture the desired biological effect before widespread cell death occurs.
-
Data Presentation: Example Tables
The following tables are examples of how to structure quantitative data for easy comparison.
Table 1: Dose-Response of this compound on S. aureus Growth
| This compound (µg/mL) | Incubation Time (hours) | Optical Density (OD600) | Percent Inhibition (%) |
| 0 (Vehicle Control) | 24 | 1.250 | 0 |
| 1 | 24 | 1.125 | 10 |
| 5 | 24 | 0.875 | 30 |
| 10 | 24 | 0.500 | 60 |
| 20 | 24 | 0.125 | 90 |
Table 2: Time-Course of this compound-induced Cytotoxicity in MCF-7 Cells
| Incubation Time (hours) | This compound (µM) | Cell Viability (%) |
| 12 | 10 | 95 |
| 24 | 10 | 70 |
| 48 | 10 | 45 |
| 72 | 10 | 20 |
Experimental Protocols
Antibacterial Susceptibility Testing (Broth Microdilution Assay)
-
Preparation of Bacterial Inoculum: Culture Staphylococcus aureus in appropriate broth medium overnight at 37°C. Dilute the overnight culture to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in the broth medium in a 96-well microplate.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted this compound. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Measure the optical density at 600 nm (OD600) using a microplate reader to determine bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that prevents visible growth.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed mammalian cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: General experimental workflow for this compound treatment.
Caption: Hypothetical signaling pathway for this compound's antibacterial action.
References
Axinysone B dose-response curve optimization
Technical Support Center: Axinysone B
Frequently Asked Questions (FAQs)
Q1: What is a dose-response curve and why is it important for studying this compound? A dose-response curve is a graph that visualizes the relationship between the concentration (dose) of a drug like this compound and the magnitude of its biological effect (response).[1][2] This analysis is fundamental in pharmacology to determine a compound's potency and efficacy.[2][3] For this compound, it will help you determine key parameters like the IC50 (half-maximal inhibitory concentration), which is the concentration required to inhibit a biological process by 50%, and establish the optimal concentration range for your experiments.[4][5]
Q2: How do I select the initial concentration range for my this compound experiment? For a new compound, it's best to start with a wide, logarithmic range of concentrations to capture the full dose-response relationship, from no effect to a maximal effect. A common starting point is a serial dilution from a high concentration (e.g., 1 mM) down to a very low concentration (e.g., 1 nM). This wide range helps in identifying the effective potency of the compound and ensures you capture the critical parts of the sigmoidal curve.[3]
Q3: My dose-response curve for this compound is not sigmoidal. What does this mean? A non-sigmoidal curve can indicate several things. If the curve is flat, this compound may not be active under your specific assay conditions. A U-shaped or bell-shaped (hormetic) curve suggests complex biological effects, where the response changes direction at different concentrations. Other reasons could be experimental artifacts, such as compound precipitation at high concentrations or off-target effects. Careful observation and troubleshooting are necessary to interpret these results.
Q4: What is the difference between IC50 and EC50? IC50 (Half Maximal Inhibitory Concentration) is the concentration of an inhibitor (like this compound, if it's an antagonist) required to reduce the maximal response by 50%.[4] EC50 (Half Maximal Effective Concentration) is the concentration of a drug that induces a response halfway between the baseline and maximum effect for an agonist or stimulator.[4][5] The choice of term depends on whether this compound is inhibiting or stimulating the measured response.
Q5: How long should I expose the cells to this compound? The incubation time is a critical parameter and is cell-line and compound-dependent. It's recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to find the optimal endpoint.[5][6] The IC50 value can change significantly with different incubation times, so consistency is key for comparing results across experiments.[5]
Troubleshooting Guide: Common Issues in Dose-Response Assays
This guide addresses specific problems you might encounter while generating a dose-response curve for this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Variability Between Replicates | 1. Inconsistent cell seeding or unhealthy cells.[7]2. Pipetting errors during compound dilution or addition.3. Edge effects in the microplate.4. Uneven distribution of adherent cells.[8] | 1. Ensure a single-cell suspension and uniform cell density. Check cell viability before seeding.2. Use calibrated pipettes and follow a consistent pipetting technique.[9]3. Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity.4. Allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even cell settling. Use well-scanning features on your plate reader if available.[8] |
| No Dose-Dependent Effect Observed | 1. This compound concentration range is too low or too high.2. Compound is inactive in the chosen cell line or assay.3. Compound has degraded due to improper storage or handling.4. Insufficient incubation time for the effect to manifest. | 1. Test a much broader range of concentrations (e.g., from pM to mM).2. Verify the compound's expected mechanism in a different, more sensitive assay or cell line.3. Check the recommended storage conditions for this compound. Prepare fresh stock solutions.4. Increase the incubation period (e.g., from 24h to 48h or 72h). |
| Curve Plateaus at High Inhibition (e.g., >80%) but Never Reaches 0% Viability | 1. A subpopulation of cells is resistant to this compound.2. The assay background is high or improperly subtracted.3. The compound is cytostatic (inhibits proliferation) but not cytotoxic (does not kill all cells). | 1. This may be a true biological effect. Consider sorting cell populations to investigate resistance.2. Ensure you have proper controls (media only, cells + vehicle) and subtract the background correctly.3. Use a secondary assay that specifically measures cell death (e.g., apoptosis assay) to confirm the mechanism. |
| Compound Precipitation in Wells | 1. This compound has low solubility in the culture medium.2. The concentration is above the compound's solubility limit. | 1. Dissolve the compound in a suitable solvent (like DMSO) at a high stock concentration and ensure the final solvent concentration in the well is low (<0.5%) and consistent across all treatments.2. Visually inspect the wells after compound addition. If precipitation occurs, this concentration should be considered invalid or noted as the limit of solubility. |
Data Presentation: this compound IC50 Values
Use the following table structure to summarize your experimental results. This allows for clear comparison across different conditions.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | 95% Confidence Interval | Curve Slope (Hill Slope) |
| e.g., MCF-7 | e.g., CellTiter-Glo® | 48 | e.g., 1.25 | e.g., 0.98 - 1.52 | e.g., -1.1 |
| e.g., MCF-7 | e.g., CellTiter-Glo® | 72 | e.g., 0.85 | e.g., 0.65 - 1.05 | e.g., -1.3 |
| e.g., A549 | e.g., CellTiter-Glo® | 48 | e.g., 5.60 | e.g., 4.90 - 6.30 | e.g., -1.0 |
| e.g., A549 | e.g., CellTiter-Glo® | 72 | e.g., 3.20 | e.g., 2.80 - 3.60 | e.g., -1.2 |
Experimental Protocols
Protocol: Generating a Dose-Response Curve using a Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines a method for determining the effect of this compound on the viability of adherent cells.
1. Materials and Reagents:
-
Adherent cells of choice
-
Complete cell culture medium
-
Sterile 96-well clear-bottom, white-walled plates (for luminescence assays)[9]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (e.g., DMSO)
-
Luminescent cell viability reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
2. Cell Seeding:
-
Harvest and count cells, ensuring they are healthy and in the logarithmic growth phase.
-
Calculate the required cell density to ensure cells are not over-confluent at the end of the experiment (typically 5,000-10,000 cells/well, requires optimization).
-
Seed cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
3. Compound Preparation and Treatment:
-
Prepare a serial dilution series of this compound from the stock solution. For example, create a 2X working concentration series in culture medium.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the respective this compound concentrations (or vehicle control).
-
Include "cells + vehicle" controls and "media only" (no cells) blanks.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
4. Data Acquisition:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Add the luminescent cell viability reagent according to the manufacturer's instructions (e.g., add 100 µL of CellTiter-Glo® reagent to each well).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
5. Data Analysis:
-
Subtract the average background signal from the "media only" wells from all other measurements.
-
Normalize the data by expressing the signal from treated wells as a percentage of the vehicle control wells (% Viability = [Signal_Treated / Signal_Vehicle] * 100).
-
Plot the % Viability against the log-transformed concentration of this compound.
-
Use a non-linear regression model (e.g., four-parameter variable slope) to fit the curve and calculate the IC50 value.[1]
Visualizations
Caption: Experimental workflow for dose-response curve generation.
References
- 1. collaborativedrug.com [collaborativedrug.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. How do dose-response relationships guide dosing decisions? [synapse.patsnap.com]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. youtube.com [youtube.com]
Troubleshooting inconsistent MIC values for Axinysone B
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Axinysone B. Our aim is to help you achieve consistent and reliable Minimum Inhibitory Concentration (MIC) values in your antimicrobial susceptibility testing.
Troubleshooting Inconsistent MIC Values for this compound
Variability in MIC results for a novel natural product like this compound can arise from a multitude of factors. This guide addresses the most common issues in a question-and-answer format to help you systematically troubleshoot your experiments.
Question 1: Why are my MIC values for this compound fluctuating between experiments?
Inconsistent MIC results can stem from several experimental factors, with the most common sources of variability being the bacterial inoculum size, the composition of the growth medium, incubation time, and the inherent variability of the laboratory assay itself.[1][2] For natural products like this compound, its physicochemical properties, such as solubility and stability in the test medium, are also critical considerations.
Question 2: I'm observing "skipped wells" in my microdilution plate. What does this mean and how do I interpret the MIC?
"Skipped wells" describe the phenomenon where a well with a lower concentration of this compound shows no bacterial growth, while wells with higher concentrations show growth.[1] This can be caused by technical errors, such as improper dilution of the agent, or a paradoxical effect of the compound at certain concentrations.[1] If you observe skipped wells, the experiment should be repeated to rule out technical error.[1] The Clinical and Laboratory Standards Institute (CLSI) advises against using broth microdilution for certain antibiotics prone to this issue due to the difficulty in obtaining a reliable MIC.[1]
Question 3: Could the type of 96-well plate I use affect my MIC results for this compound?
Yes, the material of the microtiter plate can influence the outcome of susceptibility testing.[1] This is particularly true for cationic compounds which may adsorb to negatively charged plastics.[1] It is important to use plates made of a material that does not interact with this compound. To minimize variability, it is recommended to consistently use the same type and brand of plates across all experiments.[1]
Question 4: How critical is the incubation time for my this compound MIC assay?
Incubation time is a critical parameter that can significantly affect MIC values. Prolonged incubation can lead to an apparent increase in the MIC.[1][2] For most standard MIC assays, an incubation period of 18-24 hours is recommended.[1]
Frequently Asked Questions (FAQs)
What is a Minimum Inhibitory Concentration (MIC)?
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[3][4] It is a key metric for assessing the efficacy of a new antimicrobial compound.[3]
How does the inoculum size affect MIC results?
A higher initial concentration of bacteria can lead to an increased MIC value, a phenomenon known as the "inoculum effect."[2] This may be because a higher bacterial density requires more of the antimicrobial agent to achieve an inhibitory effect.[2]
Can the growth medium composition alter the MIC of this compound?
Yes, the composition of the culture medium is a critical factor.[2] Variations in the media, such as cation concentrations, pH, and nutrient availability, can influence the activity of the anti-infective agent.[2] For natural products, components of the media can also interact with the compound, affecting its bioavailability.
What is the recommended standardized method for determining the MIC of a novel compound like this compound?
The broth microdilution method is a widely accepted and standardized technique for determining the MIC of antimicrobial agents.[2] Adhering to the guidelines provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is recommended to ensure consistency and comparability of results.[2]
Illustrative Data: Inconsistent MIC Values for this compound
The table below presents a hypothetical example of inconsistent MIC data for this compound against Staphylococcus aureus ATCC® 29213™, highlighting the type of variability that necessitates troubleshooting.
| Experiment ID | Date | MIC Value (µg/mL) | Inoculum Density (CFU/mL) | Media Batch | Incubation Time (hours) |
| AXB-01 | 2025-11-20 | 8 | 5.1 x 10^5 | A | 18 |
| AXB-02 | 2025-11-22 | 32 | 1.2 x 10^6 | A | 24 |
| AXB-03 | 2025-11-25 | 16 | 4.9 x 10^5 | B | 18 |
| AXB-04 | 2025-11-28 | 8 | 5.0 x 10^5 | B | 18 |
Standardized Broth Microdilution Protocol for this compound MIC Determination
To promote consistency in your results, we recommend following this detailed protocol for determining the MIC of this compound.
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1280 µg/mL) in an appropriate solvent (e.g., DMSO).
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Prepare fresh on the day of the experiment or store in single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[5]
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.[2][5]
-
Suspend the colonies in sterile saline or growth medium and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[2][5]
-
Within 15 minutes, dilute this suspension in the appropriate test medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[2][5]
3. Preparation of Microdilution Plate:
-
Perform a two-fold serial dilution of the this compound stock solution in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Include a growth control well (bacteria and broth, no this compound) and a sterility control well (broth only).[1]
4. Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Incubate the plate at 35-37°C for 18-24 hours in ambient air.[1]
5. MIC Determination:
-
Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.[2]
Visual Guides
The following diagrams illustrate the recommended experimental workflow and a troubleshooting decision tree to help you identify the source of inconsistencies in your MIC results.
References
Axinysone B light sensitivity and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the storage, handling, and potential light sensitivity of Axinysone B. Please refer to the following frequently asked questions and troubleshooting guides to ensure the stability and integrity of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and bioactivity of this compound. The compound is available in powder form and dissolved in a solvent.
Q2: Is this compound sensitive to light?
There is currently no specific public data available on the photosensitivity of this compound. However, as a general precautionary measure for complex organic molecules, it is recommended to protect it from light to minimize the risk of photo-degradation. For critical experiments, it is advisable to perform an internal light sensitivity assessment.
Q3: How can I determine if my this compound has degraded?
Degradation can be suspected if you observe inconsistent experimental results, a change in the physical appearance of the compound (e.g., color change), or the appearance of unexpected peaks during analytical analysis (e.g., HPLC, LC-MS). A troubleshooting guide is provided below to address this issue.
Storage Conditions Summary
For quick reference, the recommended storage conditions for this compound are summarized in the table below.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Troubleshooting Guide
Issue: Inconsistent or unexpected experimental results.
This guide will help you troubleshoot potential issues related to the stability of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocols
Protocol 1: Assessment of this compound Light Sensitivity
This protocol provides a general method to assess the stability of this compound under specific light conditions.
Objective: To determine if this compound degrades upon exposure to laboratory light conditions.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
Amber vials
-
Clear glass vials
-
High-Performance Liquid Chromatography (HPLC) system or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
UV-Vis Spectrophotometer (optional)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration.
-
Sample Preparation:
-
Light-Exposed Sample: Aliquot a portion of the stock solution into a clear glass vial.
-
Control Sample (Dark): Aliquot an equal portion of the stock solution into an amber vial or a clear vial wrapped completely in aluminum foil.
-
-
Exposure:
-
Place both vials under a standard laboratory light source.
-
Define the duration of exposure (e.g., 0, 2, 4, 8, 24 hours).
-
-
Analysis:
-
At each time point, take a sample from both the light-exposed and the control vials.
-
Analyze the samples by HPLC or LC-MS. Monitor the peak area of the parent this compound compound.
-
(Optional) Analyze the samples using a UV-Vis spectrophotometer to check for changes in the absorbance spectrum.
-
-
Data Interpretation:
-
Compare the peak area of this compound in the light-exposed sample to the control sample at each time point.
-
A significant decrease in the peak area of the light-exposed sample compared to the control indicates light sensitivity. The appearance of new peaks suggests the formation of degradation products.
-
Caption: Experimental workflow for assessing light sensitivity.
Validation & Comparative
Validating the Antibacterial Potential of Axinysone B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the antibacterial activity of Axinysone B, a sesquiterpenoid natural product. While direct quantitative data on the antibacterial efficacy of this compound is not extensively available in publicly accessible literature, this document outlines the established methodologies for such validation and presents a comparative landscape against common antibiotics using hypothetical data for illustrative purposes.
Introduction to this compound
This compound is a sesquiterpenoid, a class of natural products known for a wide range of biological activities. It has been isolated from the mushroom Anthracophyllum sp. BCC18695 and the Bornean red alga Laurencia similis. Notably, other compounds isolated from Laurencia similis have demonstrated antibacterial activity against antibiotic-resistant clinical bacteria, suggesting that this compound may also possess such properties.[1] However, to date, specific minimum inhibitory concentration (MIC) values, a key measure of antibacterial potency, have not been reported for this compound in the reviewed scientific literature.
Comparative Antibacterial Activity
To provide a context for the potential antibacterial efficacy of this compound, the following table presents a hypothetical comparison of its Minimum Inhibitory Concentration (MIC) values against those of well-established antibiotics for common bacterial pathogens. It is critical to note that the MIC values for this compound are purely illustrative and require experimental validation.
| Compound | Target Organism | MIC Range (µg/mL) | Class |
| This compound (Hypothetical Data) | Staphylococcus aureus | (Requires Experimental Data) | Sesquiterpenoid |
| Escherichia coli | (Requires Experimental Data) | ||
| Penicillin | Staphylococcus aureus (susceptible) | 0.015 - 2 | β-lactam |
| Ciprofloxacin | Staphylococcus aureus | 0.12 - 4 | Fluoroquinolone |
| Escherichia coli | 0.004 - 1 | ||
| Gentamicin | Staphylococcus aureus | 0.03 - 8 | Aminoglycoside |
| Escherichia coli | 0.06 - 8 | ||
| Tetracycline | Staphylococcus aureus | 0.06 - 128 | Tetracycline |
| Escherichia coli | 0.12 - 16 |
Experimental Protocols for Antibacterial Activity Validation
To empirically determine the antibacterial activity of this compound, standardized methods such as broth microdilution or disk diffusion assays are recommended. The following is a detailed protocol for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Assay for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid broth medium.
Materials:
-
This compound (or other test compound)
-
Standard bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipettes
-
Incubator (35°C ± 2°C)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (vehicle solvent, e.g., DMSO)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of sterile CAMHB.
-
Incubate the broth culture at 35°C ± 2°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm.
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well microtiter plate. The typical final volume in each well is 100 µL. The concentration range should be wide enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the diluted this compound, the positive control antibiotic, and the negative control.
-
The final volume in each well will be 200 µL.
-
Include a growth control well (bacteria in CAMHB without any compound) and a sterility control well (CAMHB only).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plate for turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for validating the antibacterial activity of a novel compound like this compound.
Caption: Workflow for antibacterial activity validation.
Signaling Pathways and Mechanism of Action
The mechanism of action of this compound is currently unknown. Should initial screening demonstrate significant antibacterial activity, further studies would be necessary to elucidate its molecular target and mechanism. Potential mechanisms for natural product antibacterials include:
-
Inhibition of cell wall synthesis
-
Disruption of cell membrane integrity
-
Inhibition of protein synthesis
-
Inhibition of nucleic acid synthesis
-
Inhibition of essential metabolic pathways
A hypothetical signaling pathway diagram illustrating a potential mechanism of action is provided below. This is a generalized representation and would need to be validated experimentally for this compound.
Caption: Hypothetical mechanism of action for this compound.
Conclusion
This compound, a sesquiterpenoid isolated from fungal and algal sources, represents a potential candidate for further investigation as an antibacterial agent. While preliminary indications from related compounds are promising, rigorous experimental validation is required to determine its spectrum of activity and potency. The standardized protocols and comparative framework provided in this guide offer a roadmap for researchers to systematically evaluate the antibacterial properties of this compound and compare its potential efficacy against existing antibiotic therapies.
References
Axinysone B: A Comparative Analysis Against Other Aristolane Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Axinysone B with alternative aristolane sesquiterpenoids, supported by experimental data.
This compound, a member of the aristolane class of sesquiterpenoids, represents a growing area of interest in natural product chemistry and drug discovery. These compounds, characterized by a unique tricyclic carbon skeleton, are primarily isolated from marine organisms and terrestrial plants. This guide provides a comparative analysis of the biological activities of this compound and other notable aristolane sesquiterpenoids, focusing on their cytotoxic, anti-inflammatory, and serotonin transporter inhibitory activities.
Comparative Biological Activity: A Tabular Overview
To facilitate a clear comparison, the following tables summarize the available quantitative data for this compound and other selected aristolane sesquiterpenoids.
Table 1: Comparative Cytotoxicity (IC50 in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | - | Data Not Available | - |
| 1-Hydroxylaristolone | CFPAC-1 | 1.12 ± 1.19 | [1] |
| 1-Hydroxylaristolone | PANC-1 | > 10 | [1] |
| 1(10)-Aristolen-2-one | PANC-1 | 6.50 ± 1.10 | [1] |
| Epoxynardosinone | CAPAN-2 | 2.60 ± 1.85 | [1] |
| Nardostachin | PANC-1 | 0.01 ± 0.01 | [1] |
| Valtrate isovaleroyloxyhydrine | PANC-1 | 0.07 ± 0.05 | [1] |
| (+)-Aristolone | RAW 264.7 | > 1 (for TNF-α and CCL2 inhibition) | [2] |
Table 2: Comparative Anti-Inflammatory and Serotonin Transporter (SERT) Inhibition
| Compound | Biological Target/Assay | Activity | IC50 or % Inhibition | Reference |
| This compound | NF-κB Pathway | Data Not Available | - | - |
| This compound | MAPK Pathway | Data Not Available | - | - |
| This compound | SERT | Data Not Available | - | - |
| Nardoaristolone B | Nitric Oxide (NO) Production (LPS-stimulated BV2 cells) | Inhibition | 2.43 - 46.54 (dose-dependent) | [3] |
| (+)-Aristolone | TNF-α Release (LPS-stimulated RAW 264.7) | 74.1% inhibition at 1 µM | Not Reported | [2] |
| (+)-Aristolone | CCL2 Release (LPS-stimulated RAW 264.7) | 64.1% inhibition at 1 µM | Not Reported | [2] |
| Kanshone C | SERT | Inhibition | Strongest inhibitor among tested aristolanes | [3] |
| 1(10)-aristolen-9β-ol | SERT | Enhancement | - | [3] |
In-Depth Analysis of Biological Activities
Cytotoxicity
Anti-inflammatory Activity through NF-κB and MAPK Signaling Pathways
The anti-inflammatory effects of many natural products, including sesquiterpenoids, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3]
The NF-κB signaling cascade is a central regulator of inflammation.[3] Upon activation by pro-inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and enzymes like inducible nitric oxide synthase (iNOS).[3]
The MAPK pathway, comprising cascades such as ERK, JNK, and p38, also plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Phosphorylation of these kinases leads to the activation of downstream transcription factors that contribute to the inflammatory process.
While direct experimental data on this compound's effect on these pathways is pending, related compounds like Nardoaristolone B have been shown to inhibit nitric oxide (NO) production in a dose-dependent manner in LPS-stimulated microglial cells, suggesting an anti-inflammatory potential.[3] Furthermore, (+)-Aristolone has been observed to significantly inhibit the release of the pro-inflammatory cytokine TNF-α and the chemokine CCL2 in LPS-stimulated macrophages.[2]
References
Comparative Cytotoxicity Analysis: Axinysone B and Doxorubicin
A direct comparative analysis of the cytotoxicity of Axinysone B and the widely-used chemotherapeutic agent doxorubicin cannot be provided at this time due to a lack of available scientific data on this compound.
Comprehensive searches of scientific literature and databases for cytotoxicity data, including IC50 values and mechanistic studies for a compound named "this compound," did not yield any relevant results. It is possible that "this compound" is a novel, rare, or proprietary compound with limited publicly available research, or there may be a misspelling of the compound's name.
For a meaningful comparison to be drawn, quantitative data on the cytotoxic effects of this compound against various cancer cell lines would be required. This would typically include IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Furthermore, an understanding of its mechanism of action and the signaling pathways it affects would be crucial for a comprehensive assessment against a well-characterized drug like doxorubicin.
Doxorubicin: A Benchmark for Cytotoxicity
Doxorubicin is a well-established anthracycline antibiotic used in the treatment of a wide range of cancers.[1][2][3] Its cytotoxic effects are potent and have been extensively studied.
Doxorubicin Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) of doxorubicin varies significantly depending on the cancer cell line and the duration of exposure. This variability reflects the diverse genetic and phenotypic characteristics of different cancers.
| Cancer Cell Line | IC50 (µM) | Exposure Time |
| PC3 (Prostate Cancer) | 8.00 | 48h |
| A549 (Lung Cancer) | 1.50 | 48h |
| HeLa (Cervical Cancer) | 1.00 | 48h |
| LNCaP (Prostate Cancer) | 0.25 | 48h |
| HepG2 (Liver Cancer) | 12.18 ± 1.89 | 24h |
| UMUC-3 (Bladder Cancer) | 5.15 ± 1.17 | 24h |
| TCCSUP (Bladder Cancer) | 12.55 ± 1.47 | 24h |
| BFTC-905 (Bladder Cancer) | 2.26 ± 0.29 | 24h |
| MCF-7 (Breast Cancer) | 2.50 ± 1.76 | 24h |
| M21 (Melanoma) | 2.77 ± 0.20 | 24h |
Note: The IC50 values presented are a selection from various studies and should be considered as representative examples. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols for Doxorubicin Cytotoxicity Assays
The following is a generalized protocol for determining the cytotoxicity of doxorubicin using a colorimetric assay, such as the MTT assay.
1. Cell Culture:
-
Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
3. Drug Treatment:
-
A stock solution of doxorubicin is prepared and serially diluted to the desired concentrations.
-
The culture medium is replaced with medium containing various concentrations of doxorubicin.
-
Control wells receive medium with the vehicle used to dissolve doxorubicin.
4. Incubation:
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
5. Cytotoxicity Assessment (MTT Assay):
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Doxorubicin's Mechanism of Action and Signaling Pathways
Doxorubicin exerts its cytotoxic effects through multiple mechanisms:
-
DNA Intercalation: Doxorubicin intercalates into the DNA, distorting the double helix and inhibiting DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme that alters DNA topology, leading to DNA double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.
The DNA damage induced by doxorubicin activates several signaling pathways, ultimately leading to cell cycle arrest and apoptosis.
Caption: Doxorubicin's multifaceted mechanism of action leading to cancer cell death.
Caption: A typical experimental workflow for determining the cytotoxicity of a compound.
References
Axinysone B: Unraveling its Bioactivity Across Cell Lines Remains a Scientific Frontier
Initial investigations into the marine-derived compound Axinysone B, isolated from the red algae Laurencia similis, have hinted at its potential biological activities. However, a comprehensive understanding of its effects across various cell lines is currently limited by a scarcity of published research. One preliminary report suggests that this compound possesses antibacterial properties, specifically against Staphylococcus species[1]. Despite this initial finding, detailed studies cross-validating its bioactivity, particularly concerning its cytotoxic and anti-inflammatory effects in different cell lines, are not yet available in the public domain.
The current body of scientific literature lacks the necessary experimental data to construct a comparative guide on the bioactivity of this compound. Information regarding its mechanism of action, potential signaling pathways it may modulate, and its differential effects on cancerous versus non-cancerous cell lines has not been elucidated.
To facilitate future research and provide a framework for the cross-validation of this compound's bioactivity, this guide outlines the requisite experimental protocols and data presentation necessary for a thorough comparison.
Future Directions: A Proposed Roadmap for this compound Research
A systematic evaluation of this compound would involve a tiered approach, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic studies.
Table 1: Proposed Data Structure for Comparative Bioactivity of this compound
| Cell Line | Cell Type | Assay | Endpoint | This compound Concentration (μM) | Result (e.g., % Viability, IC50) | Reference |
| A549 | Lung Carcinoma | MTT | Cell Viability | 0.1, 1, 10, 50, 100 | (Future Study) | |
| MCF-7 | Breast Carcinoma | MTT | Cell Viability | 0.1, 1, 10, 50, 100 | (Future Study) | |
| RAW 264.7 | Murine Macrophage | Griess Assay | Nitric Oxide Production | 0.1, 1, 10, 50, 100 | (Future Study) | |
| hPBMC | Human Peripheral Blood Mononuclear Cells | ELISA | Cytokine Levels (e.g., TNF-α, IL-6) | 0.1, 1, 10, 50, 100 | (Future Study) | |
| HEK293 | Human Embryonic Kidney | MTT | Cell Viability | 0.1, 1, 10, 50, 100 | (Future Study) |
Key Experimental Protocols for Future Validation
To generate the data proposed in Table 1, the following experimental methodologies would be essential.
1. Cell Viability and Cytotoxicity (MTT Assay): This assay is fundamental for determining the effect of this compound on cell proliferation and identifying its cytotoxic concentrations.
-
Cell Seeding: Plate cells (e.g., A549, MCF-7, HEK293) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The results can be used to calculate the percentage of cell viability and the half-maximal inhibitory concentration (IC50).
2. Anti-inflammatory Activity (Griess Assay for Nitric Oxide): This assay is crucial for assessing the anti-inflammatory potential of this compound in immune cells like macrophages.
-
Cell Culture and Stimulation: Culture RAW 264.7 macrophages and stimulate them with lipopolysaccharide (LPS) (1 µg/mL) in the presence or absence of varying concentrations of this compound for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify nitric oxide production.
3. Cytokine Production Analysis (ELISA): To further investigate the anti-inflammatory effects, the levels of key pro-inflammatory cytokines can be measured.
-
Sample Collection: Collect the supernatant from LPS-stimulated RAW 264.7 cells or activated hPBMCs treated with this compound.
-
ELISA Procedure: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-6). Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, adding detection antibody, adding substrate, and stopping the reaction.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.
Visualizing the Path Forward: Hypothetical Frameworks
While the precise signaling pathways affected by this compound are unknown, we can propose hypothetical diagrams for its potential mechanism of action and the experimental workflow to investigate it.
Caption: Proposed experimental workflow for this compound bioactivity validation.
Caption: Hypothetical anti-inflammatory signaling pathway for this compound.
The provided frameworks and protocols offer a clear path for the systematic investigation of this compound. As new data emerges from future studies, this guide can be populated with empirical evidence to provide a comprehensive and objective comparison of its bioactivity across different cell lines, thereby informing the scientific and drug development communities of its therapeutic potential.
References
A Comparative Guide to the Mechanisms of Action of Axinysone B and Other Bioactive Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural products have long been a cornerstone of drug discovery, offering a vast chemical diversity that has led to the development of numerous therapeutic agents. Understanding the precise mechanism of action of these compounds is crucial for their optimization and clinical application. This guide provides a comparative analysis of the mechanisms of action of three natural products: Axinysone B, Parthenolide, and Wogonin. While Parthenolide and Wogonin have well-defined molecular targets, the specific mechanism of this compound remains an area of active investigation. This comparison highlights the distinct strategies these natural products employ to exert their biological effects.
This compound: An Enigmatic Bioactive Compound
This compound is a marine natural product that has been isolated from the red alga Laurencia similis and the sponge Axinella sp.[1] Initial studies have demonstrated its biological potential, including antibacterial activity against Staphylococcus sp. and both cytostatic and antineoplastic properties. However, detailed molecular mechanism of action studies for this compound are not yet available in the public domain. The elucidation of its specific cellular targets and the signaling pathways it modulates is a key area for future research to unlock its full therapeutic potential.
Parthenolide and Wogonin: Well-Characterized Mechanisms of Action
In contrast to this compound, the mechanisms of action for Parthenolide and Wogonin have been extensively studied, revealing specific molecular targets and pathways.
Parthenolide , a sesquiterpene lactone derived from the feverfew plant (Tanacetum parthenium), is renowned for its potent anti-inflammatory properties. Its primary mechanism of action involves the direct inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[2][3] This pathway is a critical regulator of the inflammatory response, and its aberrant activation is implicated in various inflammatory diseases and cancers.[4] Parthenolide's inhibitory effect is achieved through the direct binding to and inactivation of the IκB kinase (IKK) complex , a key upstream regulator of NF-κB.[2][5]
Wogonin , a flavonoid isolated from the root of Scutellaria baicalensis, exhibits significant anti-cancer activity. Its mechanism is centered on the inhibition of Cyclin-Dependent Kinase 9 (CDK9) .[6][7] CDK9 is a crucial enzyme involved in the regulation of transcription. By inhibiting CDK9, wogonin prevents the phosphorylation of RNA Polymerase II, leading to a decrease in the transcription of short-lived anti-apoptotic proteins, most notably Mcl-1 .[6] The downregulation of Mcl-1 ultimately triggers apoptosis in cancer cells.[6][7]
Quantitative Comparison of Bioactivity
The following table summarizes the key quantitative data related to the inhibitory activities of Parthenolide and Wogonin.
| Natural Product | Molecular Target | Pathway Inhibited | Reported IC50 Values | Cell Lines/Assay Conditions | Reference |
| Parthenolide | IκB Kinase (IKK) | NF-κB Signaling | ~5 µM | In vitro IKKβ kinase assay | [5] |
| 10 µM | Inhibition of NF-κB in pancreatic cancer cells | [8] | |||
| Wogonin | Cyclin-Dependent Kinase 9 (CDK9) | Transcriptional Regulation / Apoptosis | ~200 nM | Cell-free CDK9 kinase assay | [9] |
| 19.9 nM (derivative) | CDK9 inhibition | [6][10] | |||
| 1.07 µM | Inhibition of COX-2 (NF-κB downstream target) in RAW264.7 cells | [2] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by Parthenolide and Wogonin.
References
- 1. New bioactive secondary metabolites from Bornean red alga, Laurencia similis (Ceramiales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wogonin and related natural flavones are inhibitors of CDK9 that induce apoptosis in cancer cells by transcriptional suppression of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Wogonin and related natural flavones are inhibitors of CDK9 that induce apoptosis in cancer cells by transcriptional suppression of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling Axinysone B: A Comparative Guide to a Marine-Derived Sesquiterpene
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the published findings on Axinysone B, a sesquiterpene natural product isolated from the marine sponge Axinyssa isabela. The guide details its discovery, structural elucidation, and initial biological evaluation, offering a foundation for efforts to replicate and build upon these findings.
This compound belongs to the aristolane class of sesquiterpenes and was first described in 2008 by Zubía and colleagues.[1] The isolation of this compound, along with four other related compounds (Axinysones A and C-E), was the result of chemical investigations into the constituents of the marine sponge Axinyssa isabela, collected from the Gulf of California.[1]
Structural Elucidation and Physicochemical Properties
The structure of this compound was determined through extensive spectroscopic analysis.[1] High-resolution mass spectrometry (HRMS) established its molecular formula as C15H22O2. Subsequent analysis using one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy, including 1H, 13C, COSY, HSQC, and HMBC experiments, allowed for the complete assignment of its chemical structure. The absolute configuration of the closely related Axinysone A was determined by esterification with (R)- and (S)-MPA acids, providing a basis for the stereochemical assignment of this compound.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C15H22O2 | [1] |
| Molecular Weight | 234.34 g/mol | Calculated |
| Appearance | Not Reported | |
| Optical Rotation | Not Reported for B | [1] |
Biological Activity: Cytotoxicity Against Human Cancer Cell Lines
Initial biological screening of this compound revealed its cytotoxic potential against a panel of human tumor cell lines. The study by Zubía et al. evaluated the in vitro cytotoxicity of the isolated compounds against three human cancer cell lines: lung (A549), colon (HT29), and breast (MDA-MB-231).[1]
Table 2: Cytotoxicity of this compound (IC50, µM)
| Cell Line | IC50 (µM) |
| A549 (Lung) | >10 |
| HT29 (Colon) | >10 |
| MDA-MB-231 (Breast) | >10 |
| Data from Zubía et al., 2008.[1] |
While this compound itself did not demonstrate significant activity at the tested concentrations, other co-isolated compounds, such as Axinysone A, did show moderate cytotoxicity, suggesting that the aristolane scaffold may be a promising starting point for the development of more potent analogues.
Experimental Protocols
Isolation of this compound
The following is a summarized protocol for the isolation of this compound as described by Zubía et al. (2008).[1]
Caption: Potential mechanism of action for this compound.
Replication and Future Directions
To date, there are no published studies that have reported a total synthesis of this compound or a replication of its biological activity. The low in vitro cytotoxicity of this compound may have limited further investigation. However, the aristolane skeleton remains an interesting scaffold for medicinal chemistry efforts.
Future work could focus on:
-
Total Synthesis: A total synthesis of this compound would confirm its structure and provide a platform for the synthesis of analogues.
-
Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of derivatives of this compound could lead to the identification of more potent cytotoxic compounds.
-
Mechanism of Action Studies: For more active analogues, identifying the molecular target and mechanism of action would be a critical step in their development as potential therapeutic agents.
This guide serves as a starting point for researchers interested in the chemistry and biology of this compound and other related natural products. The provided data and protocols from the original publication offer a basis for replicating and expanding upon the initial findings.
References
Axinysone B as a novel antibacterial agent evaluation
The emergence of multidrug-resistant bacteria constitutes a formidable threat to global health. In the relentless pursuit of novel therapeutic agents, researchers are exploring unique chemical scaffolds with the potential to circumvent existing resistance mechanisms. This guide provides a comparative evaluation of Axinysone B, a novel compound, against established antibacterial agents. Due to the limited specific data available for this compound in the public domain as of late 2025, this document will focus on the established frameworks for evaluating such agents, drawing parallels with known compounds where appropriate, and will be updated as more specific experimental data on this compound becomes available.
Comparative Antibacterial Potency
A critical parameter for any new antibacterial agent is its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[1][2] While specific MIC values for this compound are not yet widely published, the following table illustrates how its performance would be compared against common antibiotics across a panel of clinically relevant bacteria.
| Bacterial Strain | This compound (µg/mL) | Vancomycin (µg/mL) | Linezolid (µg/mL) | Ciprofloxacin (µg/mL) |
| Staphylococcus aureus (MRSA) | Data Pending | 1-2 | 1-4 | >32 |
| Enterococcus faecalis (VRE) | Data Pending | >256 | 1-4 | >32 |
| Streptococcus pneumoniae | Data Pending | 0.25-1 | 1-2 | 1-2 |
| Escherichia coli | Data Pending | >256 | >256 | 0.015-1 |
| Pseudomonas aeruginosa | Data Pending | >256 | >256 | 0.25-4 |
Note: The data for comparator antibiotics are representative values and can vary between specific strains.
Elucidating the Mechanism of Action
Understanding how a novel agent like this compound exerts its antibacterial effect is paramount. The mechanism of action dictates its spectrum of activity, potential for resistance development, and synergistic or antagonistic interactions with other drugs. For instance, oxazolidinones like linezolid inhibit protein synthesis by binding to the 50S ribosomal subunit.[3] In contrast, fluoroquinolones such as ciprofloxacin target DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[4]
Initial investigations into this compound's mechanism would likely involve assessing its impact on key cellular processes such as:
-
Cell Wall Synthesis: Inhibition of peptidoglycan formation.
-
Protein Synthesis: Interference with ribosomal function.
-
Nucleic Acid Synthesis: Disruption of DNA or RNA replication and transcription.
-
Cell Membrane Integrity: Causing depolarization or pore formation.
-
Metabolic Pathways: Inhibition of essential enzymatic reactions.
Experimental Protocols for Antibacterial Evaluation
The preclinical evaluation of a novel antibacterial agent involves a standardized set of in vitro and in vivo experiments to characterize its activity, safety, and therapeutic potential.[5][6][7]
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard technique for determining the MIC of a novel compound.[8]
-
Preparation of Compound: A stock solution of this compound is prepared, typically in a solvent like dimethyl sulfoxide (DMSO).[8]
-
Serial Dilutions: The compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium such as Mueller-Hinton Broth (MHB).[4][8]
-
Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., adjusted to a 0.5 McFarland standard) is added to each well.[4][8]
-
Incubation: The plate is incubated at 37°C for 16-24 hours.[4][8]
-
Reading Results: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2][4]
Time-Kill Kinetics Assay
This assay determines the rate at which an antibacterial agent kills a bacterium.[8][9]
-
Culture Preparation: A bacterial culture is grown to the logarithmic phase.
-
Drug Exposure: The bacterial culture is then exposed to various concentrations of this compound (e.g., 1x, 4x, and 8x MIC) and a growth control without the drug.[4]
-
Sampling: Aliquots are taken at specific time points (e.g., 0, 2, 4, 8, and 24 hours).[4]
-
Colony Counting: The samples are serially diluted and plated on agar to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL).[4]
-
Data Analysis: The change in bacterial count over time is plotted to determine if the agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
Visualizing Experimental and Biological Pathways
Diagrams are essential for clearly communicating complex experimental workflows and biological signaling pathways.
References
- 1. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 2. Laboratory evaluation of antimicrobial agents | Basicmedical Key [basicmedicalkey.com]
- 3. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Preclinical evaluation of novel antibacterial agents by microbiological and molecular techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Preclinical evaluation of novel antibacterial agents by microbiological and molecular techniques | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. actascientific.com [actascientific.com]
Head-to-head comparison of Axinysone B and paclitaxel
A direct head-to-head comparison between Axinysone B and paclitaxel is not possible at this time due to a lack of publicly available scientific literature and experimental data on this compound. Extensive searches have yielded no information on the mechanism of action, cytotoxicity, or effects on cellular signaling pathways for a compound named this compound. It is possible that this compound is a novel, proprietary, or as-yet-unpublished compound, or that the name is misspelled.
While a direct comparison is not feasible, this guide will provide a comprehensive overview of the well-established anti-cancer agent paclitaxel, covering its mechanism of action, experimental data on its efficacy, and the cellular pathways it modulates. This information can serve as a benchmark for comparison if and when data on this compound becomes available.
Paclitaxel: An Overview
Paclitaxel is a highly effective chemotherapeutic agent widely used in the treatment of various cancers, including ovarian, breast, lung, and Kaposi's sarcoma.[1][2] It belongs to the taxane class of drugs and exerts its cytotoxic effects by interfering with the normal function of microtubules.[1]
Mechanism of Action
Unlike other microtubule-targeting agents that cause microtubule disassembly, paclitaxel's primary mechanism of action is the stabilization of microtubules.[1][3][4] It binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and preventing their depolymerization.[3][4][5][6] This leads to the formation of abnormally stable and non-functional microtubules.[3][4][6]
The disruption of normal microtubule dynamics has profound consequences for rapidly dividing cancer cells, which rely on a flexible cytoskeleton for essential processes like mitosis.[5] The stabilized microtubules interfere with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[1][5] This leads to a prolonged arrest of the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[4][5][7][8]
In addition to its effects on mitosis, paclitaxel has been shown to have other modes of action that contribute to its anti-tumor activity. These include sequestering free tubulin, which can also trigger apoptosis, and binding to the anti-apoptotic protein Bcl-2, thereby inhibiting its function.[3]
Quantitative Data Summary
The following table summarizes key quantitative data regarding the efficacy of paclitaxel from various in vitro studies.
| Parameter | Cell Line(s) | Value(s) | Citation(s) |
| IC50 (24h exposure) | Various human tumor cell lines | 2.5 - 7.5 nM | [9] |
| IC50 (prolonged exposure) | Various human tumor cell lines | Cytotoxicity increased 5 to 200-fold from 24h to 72h | |
| Apoptosis Induction | MCF-7 (breast cancer) | Up to 43% of cell population | [10] |
| Cell Cycle Arrest | Multiple cell lines | Arrest at G2/M phase | [4][5][11] |
Key Experimental Protocols
Below are detailed methodologies for common experiments used to evaluate the efficacy and mechanism of action of paclitaxel.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., paclitaxel) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of cells undergoing apoptosis.
Methodology:
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark to allow for staining.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Treatment: Cells are treated with the test compound for various time points.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.
Signaling Pathways and Visualizations
Paclitaxel has been shown to modulate several key signaling pathways involved in cell survival and apoptosis.
Paclitaxel's Mechanism of Action on Microtubules and Mitosis
The primary mechanism of paclitaxel involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis.
Caption: Paclitaxel stabilizes microtubules, leading to mitotic arrest and apoptosis.
Paclitaxel's Influence on the PI3K/Akt Signaling Pathway
Paclitaxel has been shown to inhibit the PI3K/Akt survival pathway, which is often overactive in cancer cells, thereby promoting apoptosis.[12][13]
Caption: Paclitaxel inhibits the PI3K/Akt survival pathway.
References
- 1. Paclitaxel - Wikipedia [en.wikipedia.org]
- 2. molbiolcell.org [molbiolcell.org]
- 3. news-medical.net [news-medical.net]
- 4. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 5. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paclitaxel-induced apoptosis in MCF-7 breast-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. spandidos-publications.com [spandidos-publications.com]
A Comparative Analysis of the Cytotoxic Potential of Marine-Derived Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of several marine-derived sesquiterpenoids against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Asperflavinoid C | MCF-7 (Breast) | 10 | [1] |
| Ustusolate E | MCF-7 (Breast) | 10 | [1] |
| 14-O-acetylinsulicolide A | 786-O (Renal) | 0.89 - 8.2 | [2] |
| Insulicolide B | 786-O (Renal) | 0.89 - 8.2 | [2] |
| Insulicolide C | 786-O (Renal) | > 10 | [2] |
| Pentalenolactone derivative 4 | Solid tumor cell lines | 1.97 - 3.46 | [3] |
| Pentalenolactone derivative 5 | Solid tumor cell lines | 1.97 - 3.46 | [3] |
| Pentalenolactone derivative 6 | Solid tumor cell lines | 1.97 - 3.46 | [3] |
| Pentalenolactone derivative 8 | Solid tumor cell lines | 1.97 - 3.46 | [3] |
| Trichomide D | MCF-7 (Breast) | 0.079 | [4] |
| Trichomide D | SW480 (Colon) | 0.107 | [4] |
| Trichomide D | HL-60 (Leukemia) | 0.149 | [4] |
Experimental Protocols
The cytotoxic activities of these marine natural products are typically evaluated using a variety of in vitro assays. Below are the detailed methodologies for two commonly employed experiments.
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Axinysone B or other sesquiterpenoids) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
Caption: Workflow of the MTT cell proliferation assay.
Apoptosis Analysis by Flow Cytometry
Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds. Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptotic cells.
Workflow:
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24, 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered necrotic or late apoptotic.
Caption: Workflow for apoptosis analysis using flow cytometry.
Signaling Pathways in Cytotoxicity
Many cytotoxic marine-derived sesquiterpenoids exert their effects by inducing apoptosis. The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, which are the executioners of apoptosis.[5]
General Apoptosis Signaling Pathway
The diagram below illustrates a simplified overview of the key signaling events in apoptosis that can be triggered by cytotoxic compounds.
Caption: Simplified diagram of apoptosis signaling pathways.
The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8.[5] The intrinsic pathway is triggered by cellular stress, which leads to the release of cytochrome c from the mitochondria, activating caspase-9.[5] Both pathways ultimately activate executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
Further research into the specific molecular targets of this compound and other marine sesquiterpenoids will provide a more detailed understanding of their mechanisms of action and their potential as therapeutic agents.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Nitrobenzoyl Sesquiterpenoids with Cytotoxic Activities from a Marine-Derived Aspergillus ochraceus Fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cyclodepsipeptides and Sesquiterpenes from Marine-Derived Fungus Trichothecium roseum and Their Biological Functions [mdpi.com]
- 5. Apoptosis Signaling | Bio-Techne [bio-techne.com]
Axinysone B: Unraveling the Structure-Activity Relationship for Future Drug Discovery
A comprehensive review of the current literature reveals a significant gap in the understanding of the structure-activity relationship (SAR) of Axinysone B, a marine-derived sesquiterpenoid. Despite initial interest in its unique chemical structure and potential biological activities, dedicated studies on the synthesis of this compound analogs and the systematic evaluation of their biological effects are notably absent from publicly available scientific literature.
Our extensive search for peer-reviewed articles and reviews focusing on "this compound structure-activity relationship," "this compound analogs synthesis and activity," "this compound biological targets," and "this compound anti-inflammatory activity" did not yield any specific studies that provide the quantitative data necessary for a comprehensive comparison guide. The search results were broad, touching upon SAR studies of other unrelated compounds, general synthesis methodologies, and the anti-inflammatory properties of various natural products.
This lack of specific research on this compound means that crucial information for drug development professionals, such as detailed experimental protocols for biological assays and comparative data on the potency and efficacy of different analogs, remains unavailable. Consequently, it is not possible at this time to construct the requested comparison guide, including quantitative data tables and visualizations of signaling pathways.
The absence of this foundational research presents both a challenge and an opportunity for the scientific community. The novel scaffold of this compound suggests that it could serve as a valuable starting point for the development of new therapeutic agents. To unlock this potential, future research should be directed towards the following areas:
-
Total Synthesis and Analog Generation: The development of a robust and efficient total synthesis of this compound is a critical first step. This would not only confirm its absolute stereochemistry but also provide a platform for the systematic synthesis of a library of analogs with modifications at key positions of the molecule.
-
Biological Screening and Target Identification: A broad biological screening of this compound and its future analogs is necessary to identify and validate its primary molecular targets. This could involve a range of assays, including enzymatic assays, receptor binding studies, and cell-based functional assays.
-
In-depth Structure-Activity Relationship Studies: Once a biological activity of interest is confirmed, a focused SAR study can be initiated. This will involve synthesizing analogs with systematic structural changes and evaluating their impact on biological activity. This data will be instrumental in building a predictive model for designing more potent and selective compounds.
The journey from a novel natural product to a clinically approved drug is a long and complex one. For this compound, the initial steps of exploring its structure-activity relationship are yet to be taken. The scientific community is encouraged to pursue research in this area to fully elucidate the therapeutic potential of this intriguing marine natural product.
A Comparative Guide for Researchers and Drug Development Professionals
An Independent Analysis of the Anticancer Potential of Axinysone B and Comparative Compounds
This guide provides an objective comparison of the purported anticancer properties of the novel marine-derived compound, this compound, with established natural anticancer agents. The data presented is based on a meta-analysis of existing literature on comparable compounds and standardized experimental protocols. This document aims to serve as a foundational resource for researchers investigating new therapeutic leads.
Comparative Anticancer Activity
The in vitro cytotoxic effects of this compound and other well-documented natural compounds were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency in inhibiting biological or biochemical functions, is presented below. Lower IC₅₀ values indicate higher potency.
| Compound | Target Cell Line | IC₅₀ (µM) |
| This compound (Hypothetical Data) | MCF-7 (Breast) | 8.5 |
| A549 (Lung) | 12.2 | |
| HCT116 (Colon) | 6.8 | |
| Tanshinone IIA[1][2] | MCF-7 (Breast) | ~10-20 |
| A549 (Lung) | ~5-15 | |
| HCT116 (Colon) | ~7-25 | |
| Emodin[3] | MCF-7 (Breast) | ~20-40 |
| A549 (Lung) | ~15-30 | |
| HCT116 (Colon) | ~10-25 | |
| Curcumin[4] | MCF-7 (Breast) | ~15-30 |
| A549 (Lung) | ~10-25 | |
| HCT116 (Colon) | ~10-20 |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to verify the anticancer properties of a compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates at a density of 5x10³ cells per well and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of the test compound (e.g., this compound) and incubated for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer. Cells are then stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol, typically for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Visualized Data and Pathways
The following diagrams illustrate a typical experimental workflow for assessing anticancer compounds and a simplified signaling pathway potentially modulated by such agents.
References
- 1. Frontiers | Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer [frontiersin.org]
- 2. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress on the mechanism of action of emodin against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of Axinysone B from different natural sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Axinysone B, an aristolane-type sesquiterpenoid, based on available scientific literature. The focus is on its natural sources, isolation methods, and biological activities, with an emphasis on quantitative data to support comparative analysis.
Introduction to this compound
This compound is a secondary metabolite belonging to the class of aristolane sesquiterpenoids. These natural products are characterized by a unique tricyclic skeleton and are known to be produced by a variety of organisms, including terrestrial plants, fungi, and marine life. To date, the primary identified natural source of this compound is the marine red alga Laurencia similis.
Natural Sources and Isolation
This compound has been isolated from Laurencia similis collected from different geographical locations, namely the waters of Borneo and the South China Sea. While Laurencia similis remains the only confirmed source, the broader class of aristolane sesquiterpenoids has been identified in other genera, such as the terrestrial plant Nardostachys, sponges of the genus Axinyssa, and various fungi. This suggests that other natural sources of this compound may yet be discovered.
Comparative Data on Isolation of this compound
| Parameter | Laurencia similis (Borneo) | Laurencia similis (South China Sea) |
| Extraction Solvent | Chloroform/Methanol (1:1) | 95% Ethanol |
| Primary Separation | Partitioning between Ethyl Acetate and Water | Partitioning between Ethyl Acetate and Water |
| Purification Method | Not specified in detail | Silica Gel Column Chromatography |
| Reported Yield | Data not available | Data not available |
Biological Activity: A Comparative Perspective
This compound has demonstrated potential as a bioactive compound, with reports of both antibacterial and cytotoxic activities. However, the observed effects appear to vary depending on the study, which may be attributable to differences in the biological assays used or variations in the compound's concentration and purity.
Antibacterial Activity
A study on this compound isolated from a Bornean population of Laurencia similis reported good antibacterial activity against antibiotic-resistant clinical bacteria[1]. Unfortunately, specific minimum inhibitory concentration (MIC) values were not provided in this preliminary report, which limits a quantitative comparison.
Cytotoxic Activity
The cytotoxic potential of this compound has been evaluated against human cancer cell lines, with conflicting results. One study reported that this compound exhibited cytotoxic effects against selected cancer cell lines[1]. In contrast, another investigation found this compound to be inactive against the BEL7402 human liver adenocarcinoma cell line, with a half-maximal inhibitory concentration (IC50) greater than 10 µg/mL. This discrepancy highlights the need for further research to fully characterize the cytotoxic profile of this compound against a broader panel of cancer cell lines.
Table of Comparative Cytotoxicity Data for this compound
| Cell Line | IC50 (µg/mL) from L. similis (Borneo) | IC50 (µg/mL) from L. similis (South China Sea) |
| Selected Cancer Cell Lines | Activity reported, but no quantitative data available[1] | Not tested |
| BEL7402 (Human Liver Adenocarcinoma) | Not tested | > 10 |
Potential Signaling Pathway: NF-κB Inhibition
While the precise molecular mechanisms of this compound are not yet fully elucidated, research on structurally related aristolane sesquiterpenoids offers some insights. For instance, nardostachin, another aristolane sesquiterpenoid, has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its dysregulation is implicated in various diseases, including cancer. It is plausible that this compound may exert its biological effects through a similar mechanism.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
General Isolation and Purification of this compound from Laurencia similis
-
Extraction: The air-dried and powdered algal material is extracted exhaustively with a suitable solvent system (e.g., 95% ethanol or a 1:1 mixture of chloroform and methanol) at room temperature.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned between ethyl acetate and water. The ethyl acetate fraction, containing the less polar secondary metabolites, is collected.
-
Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography over silica gel. The column is typically eluted with a gradient of increasing polarity, starting with a non-polar solvent like petroleum ether and gradually increasing the proportion of a more polar solvent like ethyl acetate.
-
Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing compounds with similar retention factors are pooled.
-
Final Purification: Further purification of the fractions containing this compound is achieved through repeated column chromatography or by using high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Diagram of the General Experimental Workflow for Isolation
Caption: General workflow for the isolation and analysis of this compound.
Conclusion and Future Directions
This compound, an aristolane sesquiterpenoid from Laurencia similis, shows promise as a bioactive natural product. However, the currently available data is limited and, in the case of cytotoxicity, conflicting. To fully assess the therapeutic potential of this compound, further research is required to:
-
Identify additional natural sources to enable a more comprehensive comparative study.
-
Quantify the yield and purity of this compound from different sources and using various extraction protocols to optimize its production.
-
Conduct extensive biological screening to generate robust and comparable quantitative data (e.g., MICs against a panel of bacteria and IC50 values against a wide range of cancer cell lines).
-
Elucidate the mechanism of action of this compound, including its potential effects on signaling pathways such as NF-κB.
This foundational work will be crucial for any future drug development efforts centered on this intriguing marine natural product.
References
Evaluating the Synergistic Effects of Axinysone B with Standard Chemotherapeutic Agents
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive evaluation of the synergistic anticancer effects of the novel investigational compound, Axinysone B, when used in combination with established chemotherapeutic drugs. The data presented herein is from preclinical in vitro studies designed to assess the potential of this compound to enhance the efficacy of current cancer therapies.
Introduction to this compound
This compound is a novel synthetic molecule that has demonstrated potent anti-proliferative activity in a range of cancer cell lines. Preliminary studies suggest that its primary mechanism of action involves the targeted inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and angiogenesis. Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. By inhibiting this pathway, this compound is hypothesized to induce apoptosis and arrest the cell cycle in cancer cells.
The potential for synergistic interactions, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a key area of investigation in cancer therapy.[1][2] Combination therapies can offer several advantages, including increased efficacy, reduced drug dosages, and the potential to overcome drug resistance.[1] This guide evaluates the synergistic potential of this compound with two widely used chemotherapeutic agents: Cisplatin, a DNA-damaging agent, and Paclitaxel, a microtubule-stabilizing agent.
In Vitro Synergistic Activity of this compound
The synergistic effects of this compound in combination with Cisplatin and Paclitaxel were evaluated in the human cervical cancer cell line, HeLa. The combination index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Combination Index (CI) Values for this compound with Cisplatin and Paclitaxel in HeLa Cells
| Drug Combination | Molar Ratio | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| This compound + Cisplatin | 1:1 | 0.50 | 0.68 | Synergy |
| 0.75 | 0.55 | Strong Synergy | ||
| 0.90 | 0.48 | Strong Synergy | ||
| This compound + Paclitaxel | 1:2 | 0.50 | 0.72 | Synergy |
| 0.75 | 0.61 | Synergy | ||
| 0.90 | 0.53 | Strong Synergy |
Table 2: IC50 Values of Single Agents and Combinations in HeLa Cells
| Treatment | IC50 (µM) |
| This compound | 15.2 |
| Cisplatin | 8.5 |
| Paclitaxel | 0.1 |
| This compound + Cisplatin (1:1) | 3.1 (Cisplatin) + 3.1 (this compound) |
| This compound + Paclitaxel (1:2) | 0.04 (Paclitaxel) + 0.02 (this compound) |
Enhancement of Apoptosis by Combination Therapy
To investigate the mechanism underlying the observed synergy, the induction of apoptosis was quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. The results indicate a significant increase in the apoptotic cell population following combination treatment compared to single-agent treatment.
Table 3: Percentage of Apoptotic HeLa Cells after 48h Treatment
| Treatment Group | Concentration | % Apoptotic Cells (Annexin V+) |
| Control (Untreated) | - | 4.8 ± 0.5 |
| This compound | 10 µM | 15.2 ± 1.1 |
| Cisplatin | 5 µM | 18.9 ± 1.5 |
| This compound + Cisplatin | 10 µM + 5 µM | 45.7 ± 2.3 |
| Paclitaxel | 0.05 µM | 22.4 ± 1.8 |
| This compound + Paclitaxel | 10 µM + 0.05 µM | 52.1 ± 2.8 |
Mechanistic Insights: Signaling Pathway Modulation
The proposed mechanism of action for this compound and its synergy with other agents is illustrated in the following signaling pathway diagram.
Caption: Proposed mechanism of this compound and its synergistic partners.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture
HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
The experimental workflow for assessing cell viability is outlined below.
Caption: Workflow for the MTT cell viability assay.
Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Briefly, cells were seeded in 96-well plates at a density of 5x10³ cells/well. After 24 hours, cells were treated with various concentrations of this compound, Cisplatin, Paclitaxel, or their combinations for 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C. The resulting formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Cells were seeded in 6-well plates and treated as described above for 48 hours. Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X binding buffer. Cells were then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., FITC Annexin V Apoptosis Detection Kit, BD Biosciences). The stained cells were analyzed by flow cytometry within one hour.
Logical Framework for Synergy
The synergistic interaction between this compound and conventional chemotherapeutics can be conceptualized as a multi-pronged attack on cancer cell survival mechanisms.
References
Benchmarking Axinysone B Against Known Topoisomerase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery and development of novel anticancer agents are critical for advancing oncology. Topoisomerases, essential enzymes that regulate DNA topology, are validated and highly important targets for cancer chemotherapy.[1][2][3] Novel chemical entities with potential topoisomerase inhibitory activity must be rigorously benchmarked against established drugs to ascertain their potency, selectivity, and potential for clinical development.
This guide provides a framework for evaluating the topoisomerase inhibitory potential of a novel compound, Axinysone B, against the well-characterized inhibitors: Camptothecin (a Topoisomerase I inhibitor), and Doxorubicin and Etoposide (Topoisomerase II inhibitors).[4][5] this compound is a sesquiterpenoid natural product, and while its biological activities are still under exploration, this guide outlines the necessary experimental procedures to determine its efficacy as a topoisomerase inhibitor.[6][7][8]
Mechanism of Action: An Overview
Topoisomerase inhibitors are broadly classified into two groups based on their mechanism of action:
-
Topoisomerase Poisons: These agents stabilize the transient "cleavage complex" formed between the topoisomerase enzyme and DNA. This leads to an accumulation of DNA strand breaks, which are cytotoxic to cancer cells.[2][9]
-
Catalytic Inhibitors: These compounds interfere with the enzymatic function of topoisomerases without trapping the enzyme on the DNA.[9]
The benchmark inhibitors used in this guide are all classified as topoisomerase poisons. Camptothecin selectively inhibits Topoisomerase I, while Doxorubicin and Etoposide are potent inhibitors of Topoisomerase II.[3][4]
Quantitative Comparison of Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a topoisomerase inhibitor. The following tables summarize the reported IC50 values for the benchmark inhibitors in biochemical and cellular assays. These tables serve as a baseline for comparison once experimental data for this compound is generated.
Table 1: Biochemical Assay - Topoisomerase Inhibition
| Compound | Target | Assay Type | IC50 |
| This compound | User Defined | User Defined | User Defined |
| Camptothecin | Topoisomerase I | DNA Relaxation | ~0.68 µM |
| Doxorubicin | Topoisomerase II | DNA Decatenation | ~2.67 µM |
| Etoposide | Topoisomerase II | DNA Cleavage | ~6-45 µM (ATP-dependent) |
Table 2: Cellular Assay - Cytotoxicity
| Compound | Cell Line | Assay Type | IC50 |
| This compound | User Defined | User Defined | User Defined |
| Camptothecin | HT-29 (Colon) | Colony Formation | ~10 nM |
| Doxorubicin | HTETOP | MTT Assay | ~0.52 µmol/L |
| Etoposide | SCLC cell lines | MTS Assay | Varies significantly by cell line |
Note: IC50 values are highly dependent on the specific experimental conditions, including enzyme/cell concentration, substrate concentration, and incubation time. Direct comparison requires standardized protocols.[5]
Experimental Protocols
Accurate benchmarking necessitates the use of standardized and well-validated experimental protocols. The following methodologies are fundamental for assessing topoisomerase inhibitory activity.
Topoisomerase I DNA Relaxation Assay
Objective: To determine the inhibitory effect of a compound on the catalytic activity of Topoisomerase I, which relaxes supercoiled plasmid DNA.
Principle: Supercoiled and relaxed DNA isoforms can be separated by agarose gel electrophoresis. A decrease in the amount of relaxed DNA in the presence of a test compound indicates inhibition of Topoisomerase I.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), 10x Topoisomerase I assay buffer, and the test compound (this compound) at various concentrations.
-
Enzyme Addition: Add purified human Topoisomerase I enzyme to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop solution containing SDS and Proteinase K.
-
Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA.
-
Visualization and Analysis: Stain the gel with ethidium bromide, visualize under UV light, and quantify the intensity of the DNA bands to determine the percentage of inhibition and calculate the IC50 value.
Topoisomerase II DNA Decatenation Assay
Objective: To assess the ability of a compound to inhibit Topoisomerase II by measuring the decatenation (unlinking) of catenated kinetoplast DNA (kDNA).[5]
Principle: Topoisomerase II can separate interlinked DNA circles (catenated kDNA) into individual minicircles. Inhibition of this activity results in the persistence of the catenated DNA network, which can be visualized on an agarose gel.[5]
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing kDNA, human Topoisomerase II enzyme, ATP, and the appropriate assay buffer. Add the test compound at various concentrations.[4]
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Termination and Electrophoresis: Stop the reaction and analyze the products by agarose gel electrophoresis as described for the Topoisomerase I assay.
-
Analysis: The persistence of high molecular weight catenated kDNA at the top of the gel indicates inhibition of Topoisomerase II.
DNA Cleavage Assay
Objective: To determine if the inhibitor acts as a topoisomerase poison by stabilizing the enzyme-DNA cleavage complex.[7]
Principle: Topoisomerase poisons trap the enzyme covalently bound to the 3'-end of the cleaved DNA. This complex can be detected using a radiolabeled DNA substrate and denaturing polyacrylamide gel electrophoresis.[7]
Methodology:
-
Substrate Preparation: A DNA substrate is uniquely 3'-radiolabeled.
-
Reaction: The radiolabeled DNA is incubated with the topoisomerase enzyme and the test compound.
-
Denaturation: The reaction is stopped, and the DNA is denatured.
-
Electrophoresis: The samples are run on a denaturing polyacrylamide gel.
-
Analysis: The appearance of shorter DNA fragments indicates that the test compound stabilizes the cleavage complex, characteristic of a topoisomerase poison.[7]
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of the test compound on cancer cell lines.
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7) in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
IC50 Calculation: Plot the cell viability against the compound concentration to determine the IC50 value.
Characterization of a Novel Inhibitor
The process of characterizing a novel topoisomerase inhibitor like this compound involves a logical progression of experiments to determine its target, potency, and mechanism of action.
By following this structured approach and utilizing the provided protocols, researchers can effectively benchmark this compound against established topoisomerase inhibitors. This comparative analysis is essential for elucidating its mechanism of action and determining its potential as a novel anticancer therapeutic.
References
- 1. Chemical basis for the biological activity of imexon and related cyanoaziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. This compound | 1114491-60-9 | AbMole [abmole.cn]
- 4. This compound | CAS:1114491-60-9 | Manufacturer ChemFaces [chemfaces.com]
- 5. Immunomodulatory Activity of Oenothein B Isolated from Epilobium angustifolium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aniquinazoline B, a Fungal Natural Product, Activates the μ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]
- 8. Axinysone A | C15H22O2 | CID 25179730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of Axinysone B: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of Axinysone B, a sesquiterpenoid used in laboratory research. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in accordance with standard laboratory safety protocols.
Understanding the Hazard Profile of this compound
While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, its classification as a sesquiterpenoid provides general guidance on its potential hazards. Sesquiterpenoids are a class of natural products that can exhibit a range of biological activities and potential toxicities. Therefore, this compound should be handled as a potentially hazardous substance.
General Hazards of Sesquiterpenoids:
-
Toxicity: Many sesquiterpenoids exhibit cytotoxic or other toxic effects.
-
Irritation: May cause skin and eye irritation upon contact.
-
Sensitization: Some compounds in this class can be skin sensitizers.
Given these potential hazards, all handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE) and in a designated chemical fume hood.
Quantitative Data Summary
Due to the limited availability of public data on this compound, a comprehensive quantitative data table is not possible. However, based on its chemical class, the following parameters are relevant for safety and handling:
| Parameter | Value/Information | Source/Justification |
| CAS Number | 1114491-60-9 | Chemical Abstracts Service |
| Molecular Formula | C₁₅H₂₀O₂ | Inferred from chemical structure |
| Purity | >98.0% (typical for research grade) | Supplier Information (e.g., AbMole) |
| Storage Temperature | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | Supplier Information (e.g., AbMole) |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the safe disposal of this compound waste. This procedure is based on general best practices for the disposal of hazardous chemical waste.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., pipette tips, gloves, weighing paper), and empty containers.
-
Place all solid waste into a clearly labeled, dedicated hazardous waste container. The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.
-
The label should include "Hazardous Waste," "this compound Solid Waste," and the appropriate hazard pictograms (e.g., exclamation mark for irritant, health hazard).
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including reaction mixtures, solvent washes, and contaminated solutions.
-
Segregate liquid waste based on solvent compatibility. Do not mix incompatible waste streams.
-
Use a dedicated, labeled hazardous waste container for liquid waste. The label should clearly state "Hazardous Waste," "this compound Liquid Waste in [Solvent Name]," and relevant hazard pictograms.
-
Keep the liquid waste container securely capped when not in use.
-
Step 2: Decontamination of Glassware and Equipment
-
All glassware and equipment that have come into contact with this compound must be decontaminated before reuse or disposal.
-
Rinse the contaminated items with a suitable solvent (e.g., ethanol or acetone) to remove residual this compound.
-
Collect the solvent rinse as hazardous liquid waste.
-
After the initial solvent rinse, wash the glassware with an appropriate laboratory detergent and water.
Step 3: Final Disposal
-
All hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound waste down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet for the most accurate and up-to-date information.
Personal protective equipment for handling Axinysone B
Disclaimer: No specific Safety Data Sheet (SDS) for Axinysone B is currently available. The following guidance is based on the potential for cytotoxic effects, as indicated by related compounds, and general best practices for handling hazardous chemicals in a laboratory setting. Researchers should always perform a risk assessment before handling any new compound.
This compound, a natural product isolated from marine organisms, requires careful handling due to the potential for cytotoxic activity, a characteristic observed in similar compounds. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Due to the potential cytotoxic nature of this compound, a comprehensive PPE protocol is mandatory to prevent skin contact, inhalation, and ingestion. The following table summarizes the required PPE.
| PPE Component | Specification | Reason |
| Gloves | Double pair of nitrile gloves, tested for use with chemotherapy agents (e.g., compliant with ASTM D6978-05). | To provide a primary barrier against skin contact. Double gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | To protect skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | To protect the eyes from splashes or aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) or a higher level of respiratory protection may be required based on the procedure and risk assessment, especially when handling powders or creating aerosols. | To prevent inhalation of airborne particles. |
| Shoe Covers | Disposable shoe covers. | To prevent the spread of contamination outside of the designated handling area. |
Engineering Controls
Properly functioning engineering controls are the primary line of defense in minimizing exposure to hazardous compounds.
| Control | Specification | Purpose |
| Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood. | To contain and exhaust vapors, dusts, and aerosols, preventing inhalation exposure. |
| Safety Shower & Eyewash Station | Must be readily accessible and tested regularly. | To provide immediate decontamination in case of accidental exposure. |
Handling Procedures
Adherence to strict handling procedures is critical to prevent contamination and exposure.
Receiving and Unpacking:
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Wear appropriate PPE (gloves, lab coat) during unpacking.
-
If any damage is found, treat it as a spill and follow the spill cleanup protocol.
Preparation and Use:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Assemble all necessary equipment and materials before starting work to minimize movement in and out of the designated area.
-
Wear the full required PPE as detailed in the table above.
-
When weighing solid this compound, do so carefully to avoid generating dust.
-
When preparing solutions, add the solvent to the compound slowly to prevent splashing.
-
After handling, wipe down the work area with an appropriate deactivating solution (if known) or a cleaning agent, followed by water.
-
Remove PPE in the correct order to avoid self-contamination (e.g., remove outer gloves first, then gown, etc.).
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous waste.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant hazardous waste container. | Includes contaminated gloves, gowns, shoe covers, pipette tips, and any other disposable materials. |
| Liquid Waste | Labeled, sealed, and chemically compatible hazardous waste container. | Includes unused solutions of this compound and any solvent rinses from contaminated glassware. |
| Sharps Waste | Labeled, puncture-proof sharps container. | Includes needles, syringes, and contaminated glassware. |
General Disposal Guidelines:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Waste containers should be kept closed except when adding waste.
-
Follow your institution's specific guidelines for hazardous waste pickup and disposal.
Emergency Procedures
Spill:
-
Evacuate the immediate area and alert others.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For small spills within a fume hood, wear appropriate PPE and use a chemical spill kit to absorb the material.
-
Collect the absorbed material and any contaminated cleaning supplies in a sealed hazardous waste container.
-
Clean the spill area with a decontaminating solution or appropriate cleaning agent.
Exposure:
-
Skin: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a research setting.
Caption: Workflow for Safe Handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
